molecular formula C11H20O10 B13437423 Vicianose CAS No. 14116-69-9

Vicianose

Cat. No.: B13437423
CAS No.: 14116-69-9
M. Wt: 312.27 g/mol
InChI Key: QYNRIDLOTGRNML-ULAALWPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vicianose is a glycosylglucose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14116-69-9

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1

InChI Key

QYNRIDLOTGRNML-ULAALWPKSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

what is the structure of vicianose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Structure of Vicianose

Abstract

This compound is a disaccharide of significant interest in the study of natural glycosides. Composed of L-arabinopyranose and D-glucopyranose, its structure is defined by a specific glycosidic linkage that dictates its chemical and biological properties. This document provides a comprehensive technical overview of the structure of this compound, detailing its monosaccharide composition, stereochemistry, and the covalent bond that links the two sugar units. Furthermore, it outlines the standard experimental methodologies employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The biochemical relevance of this compound is highlighted through its role as a product of the enzymatic hydrolysis of the cyanogenic glycoside, vicianin. This guide is intended for researchers and professionals in the fields of carbohydrate chemistry, biochemistry, and drug development.

The Chemical Structure of this compound

This compound is a disaccharide with the systematic IUPAC name 6-O-α-L-arabinopyranosyl-D-glucopyranose.[1][2] Its structure is characterized by the specific monosaccharides it comprises and the nature of the glycosidic bond that connects them.

Monosaccharide Composition

This compound is composed of two different monosaccharide units:

  • L-Arabinopyranose : An aldopentose in its pyranose (six-membered ring) form, belonging to the L-series of carbohydrates.

  • D-Glucopyranose : An aldohexose in its pyranose form, belonging to the D-series.[1][2]

Glycosidic Linkage and Stereochemistry

The two monosaccharide units are joined by an O-glycosidic bond. Key stereochemical features include:

  • Linkage Position : The bond connects the anomeric carbon (C1) of L-arabinopyranose to the oxygen atom of the hydroxyl group at the C6 position of D-glucopyranose. This is referred to as a (1→6) linkage.[1][2]

  • Anomeric Configuration : The stereochemistry at the anomeric carbon of the L-arabinopyranose unit is alpha (α). This means the bond projects axially from the ring.

Therefore, the complete and precise description of the linkage is α-(1→6). The full chemical name, 6-O-α-L-arabinopyranosyl-D-glucopyranose, encapsulates these structural details.[1][2]

vicianose_structure Ara α-L-Arabinopyranose (Pyranose Ring) Glc D-Glucopyranose (Pyranose Ring) Ara->Glc α-(1→6) Glycosidic Bond experimental_workflow cluster_main General Workflow for Disaccharide Structure Elucidation Isolation Isolation & Purification (e.g., from natural source via chromatography) MassSpec Mass Spectrometry (Determine Molecular Formula, e.g., C₁₁H₂₀O₁₀) Isolation->MassSpec Hydrolysis Acid/Enzymatic Hydrolysis (Identify Monosaccharide Components) Isolation->Hydrolysis NMR NMR Spectroscopy (1D & 2D Experiments) Isolation->NMR Crystallization Crystallization Trials Isolation->Crystallization Component_ID Component Identification (e.g., GC-MS of derivatized monosaccharides) Hydrolysis->Component_ID NMR_Analysis NMR Data Analysis (Assign resonances, determine linkage & stereochemistry) NMR->NMR_Analysis Final_Structure Final Structure Confirmed NMR_Analysis->Final_Structure Xray Single-Crystal X-ray Diffraction Crystallization->Xray If successful Structure_Refine Structure Solution & Refinement Xray->Structure_Refine Structure_Refine->Final_Structure vicianin_hydrolysis cluster_reactants Reactants cluster_products Products Vicianin (R)-Vicianin (Cyanogenic Glycoside) Enzyme Vicianin β-glucosidase (EC 3.2.1.119) Vicianin->Enzyme Water H₂O Water->Enzyme Vicianose_p This compound (Disaccharide) Mandelonitrile Mandelonitrile (Aglycone) Enzyme->Vicianose_p Enzyme->Mandelonitrile

References

Vicianose: A Core Disaccharide in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, plays a crucial role in the chemical defense mechanisms of certain plants. While not inherently bioactive, it serves as a key glycosidic component of various natural products, most notably the cyanogenic glycoside vicianin (B86284). This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological significance of this compound, with a focus on its role in plant defense. Detailed experimental protocols for the enzymatic hydrolysis of its precursor and subsequent analysis are provided, along with a visualization of the cyanogenesis pathway.

Chemical Properties of this compound

This compound is a disaccharide with the chemical formula C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol .[1][2][3] Its systematic IUPAC name is (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-{[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}hexanal.[4] It consists of an α-L-arabinopyranosyl unit linked to a D-glucopyranose unit via a (1→6) glycosidic bond.[1][5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₁H₂₀O₁₀[1][5]
Molecular Weight 312.27 g/mol [1][2][3]
CAS Number 14116-69-9[1]
Appearance White crystalline solid
Solubility Soluble in water

Biological Significance: The Role of this compound in Plant Defense

This compound is a key component of the cyanogenic glycoside vicianin, which is found in plants such as those of the Vicia (vetch) genus.[1][6] Cyanogenic glycosides are a class of plant secondary metabolites that function as a defense mechanism against herbivores.[7][8]

The defense mechanism, known as cyanogenesis, is a two-component system.[7] In intact plant tissue, the cyanogenic glycoside (e.g., vicianin) is stored separately from the activating enzymes. When an herbivore damages the plant tissue, the cyanogenic glycoside and the enzymes are brought into contact, initiating a rapid chemical defense response.

The enzymatic breakdown of vicianin is catalyzed by a specific β-glucosidase called vicianin hydrolase.[5][6][9][10] This enzyme hydrolyzes the glycosidic bond, releasing this compound and an unstable cyanohydrin (mandelonitrile). The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and an aldehyde or ketone.[7][8] The released hydrogen cyanide is a potent inhibitor of cellular respiration and serves as a powerful deterrent to herbivores.

Vicianogenesis_Pathway cluster_plant_tissue Intact Plant Tissue cluster_herbivore_damage Herbivore Damage cluster_products Defense Compound Production Vicianin Vicianin (Cyanogenic Glycoside) Mixing Tissue Disruption (Mixing of Components) Vicianin->Mixing Vicianin_Hydrolase Vicianin Hydrolase (β-glucosidase) Vicianin_Hydrolase->Mixing This compound This compound Mixing->this compound Hydrolysis Mandelonitrile Mandelonitrile (Unstable Cyanohydrin) Mixing->Mandelonitrile Hydrolysis HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Decomposition Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Decomposition Herbivore Herbivore HCN->Herbivore Deters Herbivore

Experimental Protocols

Enzymatic Production of this compound from Vicianin

This protocol describes the laboratory-scale enzymatic hydrolysis of vicianin to produce this compound, based on the action of vicianin hydrolase.

Materials:

  • Vicianin (isolated from a natural source, e.g., seeds of Vicia angustifolia)

  • Purified vicianin hydrolase or a crude enzyme extract from Vicia angustifolia seeds

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Incubator or water bath set to 37°C

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing solvent: Butanol:Water:Acetic Acid (3:2:1, v/v)[2]

  • Naphthoresorcinol spray reagent (0.2% (w/v) naphthoresorcinol in 1:19 H₂SO₄:ethanol)[2]

  • Heating plate or oven for TLC visualization

Procedure:

  • Prepare a solution of vicianin in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 5 mM.[9]

  • Add a suitable amount of purified vicianin hydrolase or crude enzyme extract to the vicianin solution.

  • Incubate the reaction mixture at 37°C for a sufficient time (e.g., 1-2 hours) to allow for complete hydrolysis.

  • Monitor the progress of the reaction by TLC.

  • Spot a small aliquot of the reaction mixture, along with standards of vicianin, glucose, and arabinose, onto a TLC plate.

  • Develop the TLC plate using the butanol:water:acetic acid solvent system.[2]

  • After development, dry the plate and spray it with the naphthoresorcinol reagent.[2]

  • Heat the plate at 120°C for visualization. The appearance of a spot corresponding to this compound and the disappearance of the vicianin spot indicate successful hydrolysis.[2]

Purification of this compound

Following enzymatic hydrolysis, this compound can be purified from the reaction mixture using standard chromatographic techniques.

Materials:

  • Reaction mixture from the enzymatic hydrolysis.

  • Column chromatography setup (e.g., glass column, fraction collector).

  • Silica (B1680970) gel for column chromatography.

  • Elution solvents (e.g., a gradient of ethyl acetate in methanol (B129727) or a similar polar solvent system).

Procedure:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Load the concentrated sample onto a silica gel column pre-equilibrated with the starting elution solvent.

  • Elute the column with a gradient of increasing polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Structural Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound, including the stereochemistry of the glycosidic linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of this compound, confirming its elemental composition.

Logical Workflow for this compound Isolation and Characterization

Vicianose_Workflow cluster_analysis Analysis Start Start: Seeds of Vicia angustifolia Extraction Extraction of Vicianin Start->Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis with Vicianin Hydrolase Extraction->Enzymatic_Hydrolysis Purification Purification by Column Chromatography Enzymatic_Hydrolysis->Purification TLC TLC Analysis Enzymatic_Hydrolysis->TLC Reaction Monitoring Characterization Structural Characterization Purification->Characterization Purification->TLC Fraction Analysis End Pure this compound Characterization->End NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS

Conclusion

This compound, while a simple disaccharide, holds significant importance in the field of chemical ecology as a key component of a sophisticated plant defense mechanism. Understanding its properties and the pathways in which it is involved provides valuable insights for researchers in plant biology, natural product chemistry, and potentially for the development of novel pest control strategies. The experimental protocols and workflows detailed in this guide offer a practical framework for the isolation, characterization, and study of this important natural compound.

References

Vicianose in the Plant Kingdom: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, is a significant carbohydrate moiety found in a variety of plant natural products. While not as ubiquitous as other common disaccharides like sucrose (B13894) or maltose, this compound plays a crucial role in the chemical defense mechanisms of certain plants, primarily as a component of cyanogenic glycosides. This technical guide provides an in-depth overview of the natural sources of this compound in plants, focusing on the identification of this compound-containing compounds, their quantitative distribution, and the experimental protocols for their extraction and analysis. Furthermore, this guide delves into the biosynthesis of this compound and explores the potential signaling roles of this compound-containing molecules, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources of this compound Glycosides

This compound is predominantly found in plants as a glycosidic conjugate, linked to various aglycones. The most well-documented class of this compound-containing compounds is the cyanogenic glycosides, where this compound is attached to a cyanohydrin aglycone. However, this compound is also found in other classes of natural products, such as flavonoids. The following table summarizes the key plant sources and their corresponding this compound glycosides.

Plant SpeciesFamilyThis compound-Containing CompoundPlant PartQuantitative Data
Vicia angustifolia (Narrow-leaf Vetch)FabaceaeVicianin (B86284)Seeds0.68 µmol/g
Geum urbanum (Wood Avens)RosaceaeGein (Eugenol vicianoside), Free this compoundRoots, Rhizodermis, Primary BarkHighest content in the flowering stage (specific value not reported)
Davallia trichomanoides (Squirrel's Foot Fern)DavalliaceaeVicianinYoung fronds and fiddleheadsNot reported
Viburnum dentatum (Arrowwood)AdoxaceaeCyanidin 3-vicianosideFruitsNot reported

Experimental Protocols

Extraction of this compound Glycosides

2.1.1. Extraction of Vicianin from Vicia angustifolia Seeds

This protocol is adapted from methods developed for the extraction of cyanogenic glycosides from seeds.

  • Sample Preparation: Grind dried Vicia angustifolia seeds to a fine powder using a coffee mill or a high-speed impact mill.

  • Solvent Extraction:

    • For a reference method with higher accuracy, perform a triple-pooled extraction. Suspend the ground seed powder in 75% methanol (B129727) in a sonicating water bath at 40°C for 30 minutes. Repeat the extraction three times with fresh solvent, and pool the supernatants.

    • For a routine, higher-throughput method, perform a single extraction with 75% methanol in a sonicating water bath at 40°C for 30 minutes.

  • Clarification: Centrifuge the extract to pellet any solid material. The supernatant can be directly used for HPLC analysis or further purification.

2.1.2. Extraction of Gein and Free this compound from Geum urbanum Roots

This protocol is a general method for the extraction of phenolic glycosides and free sugars from root tissues.

  • Sample Preparation: Freshly harvested Geum urbanum roots should be washed, chopped into small pieces, and immediately frozen in liquid nitrogen to prevent enzymatic degradation. The frozen tissue is then lyophilized and ground to a fine powder.

  • Solvent Extraction: Extract the powdered root material with 80% methanol at room temperature with constant agitation for 24 hours.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (Optional): The concentrated extract can be further fractionated using column chromatography (e.g., Sephadex LH-20) to separate free this compound from glycosides like gein.

Quantification of this compound Glycosides by High-Performance Liquid Chromatography (HPLC)

2.2.1. HPLC Method for Vicianin Quantification

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Quantification: Vicianin concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared using a purified vicianin standard.

Enzymatic Hydrolysis of Vicianin

This protocol describes the hydrolysis of vicianin to release this compound, which can be used for structural confirmation or further analysis.

  • Enzyme Source: Vicianin hydrolase can be purified from the seeds of Vicia angustifolia or the fronds of Davallia trichomanoides.[1][2][3]

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.1.

  • Procedure:

    • Dissolve the vicianin-containing extract or purified vicianin in the reaction buffer.

    • Add a purified or crude preparation of vicianin hydrolase.

    • Incubate the reaction mixture at 30°C for a sufficient time to ensure complete hydrolysis (this can be monitored by TLC or HPLC).

  • Analysis of Products: The reaction products, mandelonitrile (B1675950) and this compound, can be analyzed by Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: Silica gel 60 F254 plates with a solvent system of butanol:water:acetic acid (3:2:1, by vol.).[4]

    • Visualization: Spray the plate with 0.2% (w/v) naphthoresorcinol in H2SO4:ethanol (1:19, v/v) and heat at 120°C to visualize the sugars.[4]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of the this compound disaccharide is not as well-elucidated as that of other common plant sugars. However, recent research has shed light on the likely pathway involving nucleotide-activated sugars and specific glycosyltransferases. The proposed pathway begins with the synthesis of UDP-L-arabinose and UDP-D-glucose, which then serve as donor substrates for a glycosyltransferase that forms the α-(1→6) linkage between arabinose and glucose.

The biosynthesis of UDP-L-arabinose in plants is known to occur from UDP-xylose via the action of UDP-xylose 4-epimerases.[5] UDP-xylose itself is derived from UDP-glucose through a series of enzymatic reactions. A key enzyme in the formation of a vicianoside-like structure has been identified as a UDP-glycosyltransferase (UGT), such as UGT91R1 from tomato, which can transfer arabinose to a glucoside acceptor.

Biosynthesis_of_Vicianoside UDP_Glc UDP-D-Glucose UDP_Xyl UDP-D-Xylose UDP_Glc->UDP_Xyl UDP-glucose 6-dehydrogenase & UDP-glucuronate decarboxylase UDP_Ara UDP-L-Arabinose UDP_Xyl->UDP_Ara UDP-xylose 4-epimerase Vicianoside Aglycone-β-vicianoside UDP_Ara->Vicianoside Aglycone_Glc Aglycone-β-D-glucoside Aglycone_Glc->Vicianoside UDP-glycosyltransferase (e.g., UGT91R1)

Proposed biosynthetic pathway of a vicianoside.
Signaling Role of this compound-Containing Compounds

The primary biological role of this compound-containing cyanogenic glycosides is in plant defense.[6][7] Upon tissue damage, the glycoside comes into contact with a β-glucosidase (vicianin hydrolase), leading to the release of toxic hydrogen cyanide (HCN).[1][2][8] This "cyanide bomb" is an effective deterrent against generalist herbivores.

Beyond this direct defensive role, there is emerging evidence that cyanogenic glycosides and their breakdown products may also function as signaling molecules. Free cyanide, released in small, non-lethal amounts, can act as a signaling molecule in various physiological processes.[6][7] Additionally, cyanogenic glycosides can serve as a storage form of reduced nitrogen, which can be remobilized for growth and development.[6][7] The turnover of these compounds may therefore be integrated into the plant's overall nitrogen metabolism and signaling network. Further research is needed to fully elucidate the specific signaling pathways in which this compound-containing compounds are involved.

Vicianin_Hydrolysis_and_Defense cluster_plant_cell Intact Plant Cell Vicianin Vicianin Mandelonitrile (R)-Mandelonitrile Vicianin->Mandelonitrile Vicianin Hydrolase Vicianose_sugar This compound Vicianin->Vicianose_sugar Vicianin Hydrolase VH Vicianin Hydrolase Tissue_Damage Tissue Damage (e.g., Herbivory) Tissue_Damage->Vicianin Tissue_Damage->VH HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Spontaneous or α-hydroxynitrile lyase Defense Chemical Defense HCN->Defense

Enzymatic release of HCN from vicianin for defense.

Conclusion

This compound, while not a universally common disaccharide, is a key structural component of important secondary metabolites in several plant families. Its presence in cyanogenic glycosides highlights its role in plant chemical defense. This guide has provided a comprehensive overview of the known plant sources of this compound, detailed experimental protocols for its extraction and analysis, and insights into its biosynthesis and potential signaling functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in the fields of phytochemistry, natural product chemistry, and drug discovery, facilitating further investigation into the biological activities and potential applications of this compound-containing compounds.

References

The Enigmatic Pathway of Vicianose Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vicianose, a disaccharide composed of L-arabinopyranose and D-glucose linked by an α-(1→6) glycosidic bond, is a key component of various natural products, most notably the cyanogenic glycoside vicianin (B86284) found in plants of the Vicia genus. While the catabolic pathway releasing this compound from vicianin is well-characterized, its de novo biosynthesis has remained a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, targeting researchers, scientists, and drug development professionals. It consolidates available data on the putative enzymes involved, presents detailed experimental protocols for their characterization, and utilizes visualizations to illustrate the proposed biochemical routes.

Introduction

The biosynthesis of complex carbohydrates is a fundamental process in all living organisms, yielding a vast array of molecules with diverse biological functions. This compound (α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose) is a disaccharide of particular interest due to its presence in cyanogenic glycosides, such as vicianin, which play a role in plant defense mechanisms.[1][2] The controlled release of hydrogen cyanide from these compounds upon tissue damage serves as a potent deterrent to herbivores. Understanding the biosynthesis of the this compound moiety is crucial for elucidating the complete pathway of these defense compounds and for potential biotechnological applications, including the synthesis of novel glycosides with therapeutic potential.

This guide will delve into the proposed enzymatic steps leading to the formation of this compound, focusing on the key glycosyltransferases implicated in this process. While a definitive, fully reconstituted in vitro synthesis of this compound has yet to be reported, this document synthesizes the current knowledge derived from transcriptomic studies of Vicia sativa and the broader understanding of glycosyltransferase function in plants.

The Proposed Biosynthesis Pathway of Vicianin and the Role of this compound

The biosynthesis of vicianin in common vetch (Vicia sativa) is the primary context in which this compound synthesis is understood. The pathway begins with the amino acid precursor, which undergoes a series of modifications to form the cyanogenic aglycone. This aglycone is then glycosylated to yield vicianin. Transcriptome analyses of Vicia sativa have identified several genes that are co-expressed during vicianin biosynthesis, providing strong candidates for the enzymes involved.[1]

The key enzyme families implicated in this pathway are:

  • Cytochrome P450 monooxygenases (CYP79 and CYP71 families): These enzymes are responsible for the initial conversion of the amino acid precursor to an aldoxime and its subsequent conversion to a cyanohydrin.[1]

  • UDP-Glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-arabinose, to an acceptor molecule. In the context of vicianin biosynthesis, a UGT is responsible for attaching the this compound disaccharide to the mandelonitrile (B1675950) aglycone.[1]

A transcriptome study of Vicia sativa identified several candidate UDP-glycosyltransferase genes, including VsGT1 and VsGT2, whose expression patterns correlate with the accumulation of vicianin.[1] It is hypothesized that one of these enzymes, or a complex of enzymes, is responsible for the synthesis of the this compound moiety and its subsequent attachment to the aglycone, a role that could be described as a "vicianin synthase."

The formation of the this compound disaccharide itself is proposed to occur through the sequential or concerted action of glycosyltransferases. The most likely mechanism involves the transfer of an L-arabinopyranosyl group from a UDP-L-arabinose donor to the 6-hydroxyl group of a UDP-D-glucose acceptor, or directly to a glucose molecule that is subsequently activated or transferred.

vicianin_biosynthesis Amino_Acid Amino Acid Precursor Aldoxime Aldoxime Amino_Acid->Aldoxime CYP79 Cyanohydrin Mandelonitrile (Aglycone) Aldoxime->Cyanohydrin CYP71A Vicianin Vicianin Cyanohydrin->Vicianin VsGT1 / VsGT2 (putative) UDP_Glucose UDP-D-Glucose Vicianose_Precursor This compound Moiety UDP_Glucose->Vicianose_Precursor UDP_Arabinose UDP-L-Arabinose UDP_Arabinose->Vicianose_Precursor Vicianose_Precursor->Vicianin VsGT1 / VsGT2 (putative)

Figure 1: Proposed biosynthetic pathway of vicianin in Vicia sativa.

Key Enzymes and Their Putative Functions

While the precise enzymes for this compound synthesis remain to be definitively characterized, the following sections outline the likely candidates and their proposed roles based on current research.

UDP-Glycosyltransferases (UGTs) in Vicia sativa

Transcriptome analysis of Vicia sativa has revealed several UGTs that are strong candidates for involvement in vicianin biosynthesis.[1] The expression of genes such as VsGT1 and VsGT2 is highly correlated with the production of vicianin, suggesting their role in the glycosylation steps.[1]

Table 1: Candidate UDP-Glycosyltransferases from Vicia sativa

GenePutative Function in Vicianin BiosynthesisEvidence
VsGT1 Catalyzes the transfer of the this compound moiety to the mandelonitrile aglycone, or the final arabinosylation step to form the this compound moiety.Co-expression with other vicianin biosynthesis genes during seed development in Vicia sativa.[1]
VsGT2 May act in concert with VsGT1 or have a redundant function in the glycosylation of the cyanogenic precursor.Co-expression with other vicianin biosynthesis genes during seed development in Vicia sativa.[1]

It is plausible that one of these UGTs functions as a UDP-arabinose:glucose arabinosyltransferase , catalyzing the formation of the α-(1→6) linkage. Alternatively, a single, multifunctional UGT could first glycosylate the aglycone with glucose and then with arabinose.

Experimental Protocols

The following protocols are designed to guide researchers in the identification and characterization of the enzymes involved in this compound biosynthesis. These are generalized methods that can be adapted based on specific experimental goals and available resources.

Heterologous Expression and Purification of Candidate Glycosyltransferases

To characterize the function of candidate UGTs from Vicia sativa (e.g., VsGT1, VsGT2), heterologous expression in a suitable host system is required. Escherichia coli is a common choice for its rapid growth and ease of genetic manipulation, though plant or insect cell systems may be necessary for proper protein folding and post-translational modifications.[3][4]

Protocol 1: Heterologous Expression and Purification of a Candidate UGT

  • Gene Synthesis and Cloning: Synthesize the coding sequence of the candidate UGT gene, codon-optimized for the chosen expression host. Clone the gene into an appropriate expression vector containing a suitable promoter and an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression under optimized conditions of temperature, inducer concentration (e.g., IPTG), and time.

  • Cell Lysis and Protein Extraction: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Elution and Dialysis: Wash the column to remove non-specifically bound proteins and elute the target protein using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins). Dialyze the purified protein against a storage buffer.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

protein_purification_workflow Gene_Synthesis Gene Synthesis & Cloning Transformation Transformation into Expression Host Gene_Synthesis->Transformation Induction Induction of Protein Expression Transformation->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Affinity_Chromatography Affinity Chromatography Cell_Harvest->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Purity_Analysis Purity Analysis (SDS-PAGE) Elution->Purity_Analysis

Figure 2: Experimental workflow for heterologous expression and purification of a candidate glycosyltransferase.
In Vitro Enzyme Assays for this compound Synthesis

Once the candidate UGTs are purified, their enzymatic activity can be tested in vitro to determine if they can synthesize this compound.

Protocol 2: In Vitro Assay for this compound Synthesis

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Purified candidate UGT

    • UDP-D-glucose (acceptor substrate)

    • UDP-L-arabinose (donor substrate)

    • Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors like MgCl₂)

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Detection and Analysis: Analyze the reaction products using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the reaction products. The retention time of the product can be compared to a this compound standard if available.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the product to match that of this compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized disaccharide to confirm the α-(1→6) linkage.

A useful tool for monitoring the activity of UGTs is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the glycosylation reaction.[5][6]

enzyme_assay_workflow Reaction_Setup Prepare Reaction Mixture: - Purified Enzyme - UDP-D-Glucose - UDP-L-Arabinose - Buffer Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Product_Analysis Product Analysis: - HPLC - LC-MS - NMR Termination->Product_Analysis

Figure 3: Experimental workflow for the in vitro assay of this compound synthesis.

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymatic synthesis of this compound, such as Michaelis-Menten kinetics (Km and Vmax) for the identified Vicia sativa glycosyltransferases, are not available in the public domain. The successful execution of the experimental protocols outlined in Section 4 will be crucial for generating this valuable data.

Table 2: Hypothetical Quantitative Data for a this compound-Synthesizing Glycosyltransferase

ParameterValueUnitsNotes
Km (UDP-D-glucose) To be determinedµMApparent Michaelis constant for the acceptor substrate.
Km (UDP-L-arabinose) To be determinedµMApparent Michaelis constant for the donor substrate.
Vmax To be determinedµmol/min/mg proteinMaximum reaction velocity.
Optimal pH To be determined-The pH at which the enzyme exhibits maximum activity.
Optimal Temperature To be determined°CThe temperature at which the enzyme exhibits maximum activity.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating yet incompletely understood area of plant biochemistry. While transcriptomic data from Vicia sativa has provided strong candidates for the glycosyltransferases involved, definitive biochemical characterization is still required. The experimental protocols detailed in this guide provide a roadmap for researchers to functionally express and assay these candidate enzymes, with the ultimate goal of reconstituting the this compound biosynthesis pathway in vitro.

Future research should focus on:

  • Biochemical characterization of VsGT1 and VsGT2 to confirm their role in this compound synthesis and determine their substrate specificity and kinetic parameters.

  • In vivo functional analysis using techniques such as gene knockout or overexpression in Vicia sativa or a heterologous plant system to confirm the role of the candidate genes in vicianin production.

  • Structural biology studies of the this compound-synthesizing enzyme to understand the molecular basis of its substrate recognition and catalytic mechanism.

A complete understanding of the this compound biosynthetic pathway will not only shed light on the evolution of plant chemical defenses but also open up possibilities for the chemoenzymatic synthesis of novel glycosides with potential applications in medicine and agriculture.

References

Vicianose-Containing Cyanogenic Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicianose-containing cyanogenic glycosides represent a specific class of plant secondary metabolites characterized by the presence of the disaccharide this compound (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose) linked to a cyanohydrin aglycone. Upon enzymatic hydrolysis, these compounds release hydrogen cyanide (HCN), a potent toxin, as a defense mechanism against herbivores and pathogens. This technical guide provides a comprehensive overview of the core aspects of this compound-containing cyanogenic glycosides, including their chemical structures, natural distribution, biosynthesis, and biological activities, with a focus on their toxicological properties and emerging roles in cellular signaling. Detailed experimental protocols for their extraction, purification, and structural elucidation are provided, alongside quantitative data and visual representations of key pathways and workflows to support further research and development in this area.

Introduction to this compound-Containing Cyanogenic Glycosides

Cyanogenic glycosides are a diverse group of nitrogenous plant secondary metabolites derived from amino acids.[1] They are characterized by their ability to release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis.[1] The general structure consists of an α-hydroxynitrile (cyanohydrin) aglycone attached to a sugar moiety.[1] The nature of the sugar and the aglycone determines the specific properties of the cyanogenic glycoside. This guide focuses on a subset of these compounds where the sugar moiety is the disaccharide this compound.

The most well-documented this compound-containing cyanogenic glycoside is vicianin (B86284) , first isolated from the seeds of vetch (Vicia angustifolia).[2] Other examples include lucumin , found in the seeds of Lucuma mammosa, and anthocyanin derivatives like cyanidin (B77932) 3-vicianoside , which contribute to the pigmentation of various fruits.[3][4]

Chemical Structures and Natural Sources

The core structure of this compound-containing cyanogenic glycosides features a cyanohydrin aglycone linked to this compound. The aglycone is typically derived from an amino acid. For instance, the mandelonitrile (B1675950) aglycone of vicianin is derived from phenylalanine.

Table 1: Prominent this compound-Containing Glycosides and Their Natural Sources

Glycoside NameAglyconeNatural Source(s)Reference(s)
Vicianin(R)-MandelonitrileSeeds of Vicia angustifolia, Vicia sativa[2][5]
Lucumin(R)-MandelonitrileSeeds of Lucuma mammosa[4]
Cyanidin 3-vicianosideCyanidin (anthocyanidin)Fruits of Viburnum dentatum[3]

Biosynthesis of this compound-Containing Cyanogenic Glycosides

The biosynthesis of cyanogenic glycosides is a multi-step process involving several enzyme families. While the specific pathway for vicianin has not been fully elucidated, it is expected to follow the general pathway for cyanogenic glycosides derived from aromatic amino acids.

The key steps are:

  • N-Hydroxylation of the precursor amino acid (e.g., L-phenylalanine for vicianin) by a cytochrome P450 enzyme of the CYP79 family.

  • Conversion to an aldoxime and then a nitrile by a cytochrome P450 enzyme of the CYP71 family.

  • Hydroxylation of the nitrile to form an α-hydroxynitrile (cyanohydrin).

  • Glycosylation of the cyanohydrin. In the case of this compound-containing glycosides, this is a two-step process. First, a UDP-glucosyltransferase (UGT) attaches a glucose molecule. Subsequently, an arabinosyltransferase attaches an arabinose molecule to the 6-position of the glucose to form the this compound moiety.

Biosynthesis of Vicianin L-Phenylalanine L-Phenylalanine N-Hydroxy-L-phenylalanine N-Hydroxy-L-phenylalanine L-Phenylalanine->N-Hydroxy-L-phenylalanine CYP79 Phenylacetaldoxime Phenylacetaldoxime N-Hydroxy-L-phenylalanine->Phenylacetaldoxime Phenylacetonitrile Phenylacetonitrile Phenylacetaldoxime->Phenylacetonitrile CYP71 (R)-Mandelonitrile (R)-Mandelonitrile Phenylacetonitrile->(R)-Mandelonitrile Hydroxylation Prunasin Prunasin (R)-Mandelonitrile->Prunasin UGT Vicianin Vicianin Prunasin->Vicianin Arabinosyl-transferase

Figure 1: Proposed biosynthetic pathway of vicianin.

Quantitative Data

The concentration of this compound-containing cyanogenic glycosides can vary significantly depending on the plant species, tissue type, and developmental stage. Direct quantitative data for vicianin is scarce, but the hydrogen cyanide (HCN) potential of Vicia sativa seeds provides a reliable estimate.

Table 2: Quantitative Data for Vicianin and Related Compounds

CompoundPlant Source and TissueConcentration/ValueUnitReference(s)
Hydrogen Cyanide (from vicianin)Vicia sativa seeds (5 days after anthesis)2.58mg/kg[5]
Hydrogen Cyanide (from vicianin)Vicia sativa seeds (15 days after anthesis)18.36mg/kg[5]
Hydrogen Cyanide (from vicianin)Vicia sativa seeds (25 days after anthesis)16.30mg/kg[5]
VicianinVicia sativa seeds0.68µmol/g[6]
PrunasinVicia sativa seeds0.16µmol/g[6]
β-Cyano-L-alanineVicia sativa seeds0.10 - 0.97%[7]
γ-Glutamyl-β-cyano-L-alanineVicia sativa seeds0.41 - 1.36%[7]
Cyanidin 3-rutinoside*Michelia crassipes tepals1.89 - 10.83µg/mg[3]

Note: Data for cyanidin 3-rutinoside is provided as an example for a related anthocyanin glycoside, as specific quantitative data for cyanidin 3-vicianoside is limited.

Biological Activities

Toxicity and Cyanogenesis

The primary biological activity of this compound-containing cyanogenic glycosides is their ability to release hydrogen cyanide. In intact plant tissues, the glycosides and the hydrolytic enzymes are stored in separate compartments.[8] When the tissue is damaged, for instance by an herbivore, the glycoside comes into contact with a specific β-glucosidase (e.g., vicianin hydrolase), which cleaves the sugar moiety.[2] The resulting cyanohydrin is unstable and can spontaneously or enzymatically (via a hydroxynitrile lyase) decompose to release HCN and an aldehyde or ketone.[8]

Enzymatic Breakdown of Vicianin Vicianin Vicianin (R)-Mandelonitrile (R)-Mandelonitrile Vicianin->(R)-Mandelonitrile Vicianin hydrolase This compound This compound Vicianin->this compound Vicianin hydrolase Benzaldehyde + HCN Benzaldehyde + HCN (R)-Mandelonitrile->Benzaldehyde + HCN Hydroxynitrile lyase

Figure 2: Enzymatic breakdown of vicianin to release hydrogen cyanide.

HCN is a potent inhibitor of cellular respiration, primarily by binding to the ferric iron in cytochrome c oxidase in the mitochondrial electron transport chain, leading to rapid cell death. While a specific LD50 for vicianin has not been determined, the oral lethal dose of cyanide in humans is estimated to be between 0.5 and 3.5 mg/kg body weight.[9]

Table 3: Toxicological Data for Cyanide and a Related Cyanogenic Glycoside

CompoundAnimal ModelLD50 (Oral)UnitReference(s)
CyanideHuman (estimated)0.5 - 3.5mg/kg bw[9]
AmygdalinRat880mg/kg[10]
Role in Cellular Signaling

Emerging evidence suggests that cyanide, at sub-lethal concentrations, can act as a signaling molecule in both plants and animals.

In plants, endogenous cyanide is a co-product of ethylene (B1197577) biosynthesis.[11] It has been implicated in:

  • Root hair development: Knockout of the cyanide-detoxifying enzyme β-cyanoalanine synthase in Arabidopsis leads to defects in root hair formation.[11]

  • Plant immune response: Cyanide may stimulate the salicylic (B10762653) acid-dependent signaling pathway, enhancing resistance to biotrophic pathogens.[11]

  • Seed germination: Cyanide can break seed dormancy and promote germination.[12]

In mammals, there is evidence that neurons can produce HCN, which may act as a neuromodulator by activating NMDA receptors and playing a role in neurotransmission and opioid-induced analgesia.[3]

Cyanide Signaling Pathways cluster_plant Plant Signaling cluster_animal Animal Signaling Cyanide Cyanide Root Hair Development Root Hair Development Cyanide->Root Hair Development SA Pathway Activation SA Pathway Activation Cyanide->SA Pathway Activation stimulates Seed Germination Seed Germination Cyanide->Seed Germination promotes Pathogen Resistance Pathogen Resistance SA Pathway Activation->Pathogen Resistance Endogenous HCN Endogenous HCN NMDA Receptor Activation NMDA Receptor Activation Endogenous HCN->NMDA Receptor Activation Opioid Analgesia Opioid Analgesia Endogenous HCN->Opioid Analgesia Neurotransmission Neurotransmission NMDA Receptor Activation->Neurotransmission

Figure 3: Overview of cyanide's role in plant and animal signaling.

Experimental Protocols

Extraction and Purification of Vicianin from Vicia Seeds

This protocol is a synthesized methodology based on established procedures for cyanogenic glycoside extraction.

Materials:

  • Dried seeds of Vicia angustifolia or Vicia sativa

  • Grinder or mill

  • 80% Methanol (B129727)

  • Rotary evaporator

  • Solid-phase extraction (SPE) C18 cartridges

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Sample Preparation: Grind the dried seeds to a fine powder.

  • Extraction: a. Suspend the seed powder in 80% methanol (1:10 w/v). b. Sonciate for 30 minutes at room temperature. c. Centrifuge at 4000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction twice more on the pellet. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. Resuspend the concentrated extract in water. b. Apply the aqueous extract to a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the glycosides with increasing concentrations of methanol. e. Collect the fractions and analyze for the presence of vicianin using TLC or HPLC.

  • HPLC Purification: a. Further purify the vicianin-containing fractions by preparative HPLC on a C18 column. b. Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase. c. Monitor the elution profile at 210 nm. d. Collect the peak corresponding to vicianin and verify its purity by analytical HPLC.

Experimental Workflow for Vicianin Isolation Vicia Seeds Vicia Seeds Grinding Grinding Vicia Seeds->Grinding Extraction (80% MeOH) Extraction (80% MeOH) Grinding->Extraction (80% MeOH) Centrifugation Centrifugation Extraction (80% MeOH)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Concentration (Rotavap) Concentration (Rotavap) Supernatant Collection->Concentration (Rotavap) SPE (C18) SPE (C18) Concentration (Rotavap)->SPE (C18) Fraction Collection Fraction Collection SPE (C18)->Fraction Collection Preparative HPLC (C18) Preparative HPLC (C18) Fraction Collection->Preparative HPLC (C18) Pure Vicianin Pure Vicianin Preparative HPLC (C18)->Pure Vicianin

Figure 4: Workflow for the isolation and purification of vicianin.
Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of vicianin is expected to show signals for the aromatic protons of the mandelonitrile aglycone, the anomeric protons of the glucose and arabinose units, and the other sugar protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the aromatic carbons, and the carbons of the two sugar moieties.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for confirming the connectivity between the aglycone and the this compound, as well as the linkage between the glucose and arabinose units.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In positive ion mode, vicianin is expected to show a protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic losses of the arabinose and glucose units, as well as the cyanohydrin aglycone, confirming the structure. Common fragmentations for glycosides involve the neutral loss of the sugar moieties.

Conclusion

This compound-containing cyanogenic glycosides are a fascinating class of natural products with significant biological activities. While their toxicity due to cyanide release is well-established, their role as signaling molecules is a rapidly developing area of research. This guide has provided a comprehensive overview of their chemistry, biology, and analysis. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development, facilitating further exploration of these intriguing compounds. Further research is warranted to fully elucidate the diversity of this compound-containing glycosides in nature, their precise biosynthetic pathways, and their full spectrum of biological activities.

References

An In-Depth Technical Guide to the IUPAC Nomenclature and Biochemical Context of Vicianose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disaccharide vicianose, with a focus on its precise chemical identification according to IUPAC nomenclature, its structural properties, and its primary biochemical pathway of formation. This document is intended to serve as a foundational resource for professionals in the fields of chemical biology, natural product chemistry, and drug discovery who may encounter this carbohydrate moiety in their research.

IUPAC Nomenclature and Chemical Structure

This compound is a disaccharide of significant interest due to its presence in various natural glycosides. The precise and unambiguous identification of such compounds is paramount for scientific communication and reproducibility.

Systematic IUPAC Names

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic names for this compound that fully describe its chemical structure. The most commonly accepted IUPAC name is:

  • α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose [1]

An alternative, fully systematic name that specifies the stereochemistry at each chiral center is:

  • (3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol [2]

Chemical Structure and Properties

This compound is composed of two monosaccharide units: L-arabinopyranose and D-glucopyranose. These units are linked by an α-(1→6) glycosidic bond. The molecular formula for this compound is C₁₁H₂₀O₁₀.[1]

Below is a two-dimensional representation of the chemical structure of this compound, illustrating the connectivity of the monosaccharide units.

Caption: 2D structure of this compound.

Biochemical Pathway: Enzymatic Release of this compound

This compound is a key component of the cyanogenic glycoside vicianin (B86284). The release of this compound from vicianin is a specific enzymatic process catalyzed by vicianin beta-glucosidase, also known as vicianin hydrolase. This enzyme facilitates the hydrolysis of the β-glycosidic bond linking the this compound moiety to mandelonitrile.

The workflow for this enzymatic reaction can be visualized as follows:

enzymatic_release_of_this compound cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Vicianin Vicianin Vicianin_Hydrolase Vicianin Hydrolase (β-glucosidase) Vicianin->Vicianin_Hydrolase Water H₂O Water->Vicianin_Hydrolase Mandelonitrile Mandelonitrile Vicianin_Hydrolase->Mandelonitrile This compound This compound Vicianin_Hydrolase->this compound

Caption: Enzymatic hydrolysis of vicianin.

Quantitative Data

The enzyme responsible for the liberation of this compound, vicianin hydrolase from Vicia angustifolia, has been purified and characterized. The key quantitative parameters for this enzyme are summarized in the table below.

ParameterValueReference
Molecular Mass (SDS-PAGE) 56 kDa[2]
Specific Activity (Native VH) 9.86 U mg⁻¹ protein[3]
Specific Activity (Recombinant VH) 8.97 U mg⁻¹ protein[3]

VH: Vicianin Hydrolase U: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of substrate per minute under the specified assay conditions.

Experimental Protocols

The following is a generalized experimental protocol for the determination of β-glucosidase activity, which can be adapted for studying the enzymatic release of this compound from vicianin. This protocol is based on the use of a chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by β-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Principle

β-glucosidase catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The rate of formation of p-nitrophenol, which absorbs light at 405 nm, is directly proportional to the β-glucosidase activity.

Materials and Reagents
  • p-nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution (e.g., 10 mM in a suitable buffer)

  • Enzyme extract containing β-glucosidase (e.g., purified vicianin hydrolase)

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator set to the optimal temperature for the enzyme (e.g., 50°C)

Assay Procedure
  • Preparation of Reaction Mixture: In a microplate well, combine 50 µL of the reaction buffer and 25 µL of the pNPG substrate solution.

  • Enzyme Addition: Add 25 µL of the enzyme extract to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well. The addition of the high pH stop solution will develop the yellow color of the p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released in the enzymatic reaction.

  • Calculation of Enzyme Activity: Calculate the β-glucosidase activity based on the amount of p-nitrophenol released per unit time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

This technical guide provides a foundational understanding of this compound, its chemical identity, and its primary biochemical context. The provided data and protocols offer a starting point for researchers and professionals to further investigate the role of this disaccharide and its associated enzymes in their respective fields of study.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vicianose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, is a naturally occurring carbohydrate found in a variety of plants, often as a component of cyanogenic glycosides. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, solubility, optical activity, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented, along with a visualization of its role in the enzymatic hydrolysis of vicianin (B86284). This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, natural product analysis, and drug development.

Introduction

This compound is a disaccharide with the systematic IUPAC name α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose.[1] It is formed through a glycosidic bond between the anomeric carbon of L-arabinose and the C6 hydroxyl group of D-glucose.[1] The presence of this compound is notable in various plant species, where it is a key structural component of vicianin, a cyanogenic glycoside.[1] The enzymatic hydrolysis of vicianin releases this compound, mandelonitrile, and subsequently hydrogen cyanide, playing a role in plant defense mechanisms.[2][3] Understanding the physical and chemical properties of this compound is crucial for its isolation, characterization, and potential applications in various scientific disciplines.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its identification, handling, and use in experimental settings.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
Systematic Name (3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol[4]
Common Synonyms 6-O-α-L-Arabinopyranosyl-D-glucose, this compound[4]
Molecular Formula C₁₁H₂₀O₁₀[4]
Molar Mass 312.27 g/mol [4]
CAS Number 14116-69-9[4]
Chemical Structure A disaccharide consisting of an α-L-arabinopyranose unit linked to a D-glucopyranose unit via a (1→6) glycosidic bond.[1]
Reactivity Reduces Fehling's solution, indicating the presence of a hemiacetal group in the glucose unit.
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Appearance Needles (from 75% alcohol)
Melting Point Decomposes at approximately 210°C
Solubility Very soluble in water; Practically insoluble in absolute alcohol.
Optical Rotation Shows mutarotation: [α]D²⁰ starts at +63° and equilibrates to +40° (in water, c=8, over 22 hours).
Taste Weakly sweetish

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR would provide detailed information about the connectivity and stereochemistry of the monosaccharide units.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of both the arabinose and glucose units. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkage (α or β). Other signals in the spectrum would correspond to the remaining protons of the sugar rings.

  • ¹³C NMR: The carbon NMR spectrum would display 11 distinct signals, corresponding to each carbon atom in the this compound molecule. The chemical shifts of the anomeric carbons are particularly diagnostic for the type of glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺). Fragmentation analysis (MS/MS) would reveal characteristic losses of the monosaccharide units, confirming the disaccharide structure.[2]

Experimental Protocols

The following sections detail the general experimental methodologies for determining some of the key properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution and is a characteristic property.

Protocol:

  • Solution Preparation: A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water).

  • Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent.

  • Measurement: The this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Biological Significance and Related Pathways

This compound is a product of the enzymatic hydrolysis of the cyanogenic glycoside vicianin. This reaction is catalyzed by the enzyme vicianin beta-glucosidase.

Enzymatic Hydrolysis of Vicianin

The breakdown of vicianin is a key step in the release of hydrogen cyanide, a defense mechanism in certain plants.

Vicianin_Hydrolysis Vicianin (R)-Vicianin Enzyme Vicianin beta-glucosidase Vicianin->Enzyme Water H₂O Water->Enzyme Mandelonitrile Mandelonitrile Enzyme->Mandelonitrile This compound This compound Enzyme->this compound

Enzymatic hydrolysis of (R)-vicianin.
Experimental Workflow for Analyzing Vicianin Hydrolysis

A typical workflow to study the enzymatic hydrolysis of vicianin and identify the products, including this compound, is outlined below.

Experimental_Workflow Start Start: Vicianin Substrate + Vicianin beta-glucosidase Incubation Incubation at Optimal Conditions (pH, Temp) Start->Incubation ReactionQuench Quench Reaction (e.g., Heat or pH change) Incubation->ReactionQuench ProductExtraction Extraction of Products ReactionQuench->ProductExtraction Analysis Analysis of Products ProductExtraction->Analysis TLC Thin Layer Chromatography (TLC) Analysis->TLC HPLC High-Performance Liquid Chromatography (HPLC) Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS

Workflow for vicianin hydrolysis analysis.

Conclusion

This compound, a disaccharide of L-arabinose and D-glucose, possesses distinct physical and chemical properties that are fundamental to its role in natural products and its potential applications. This technical guide has summarized the key characteristics of this compound, provided standardized protocols for their determination, and illustrated its involvement in a significant biological pathway. The information compiled herein serves as a foundational resource for researchers engaged in the study and utilization of this and related carbohydrate molecules. Further research to fully elucidate its spectroscopic properties through experimental determination will be invaluable to the scientific community.

References

The Discovery and History of Vicianose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and biochemical characteristics of vicianose, a disaccharide of interest in the study of plant glycosides. The document details the initial isolation, the chronological elucidation of its complex structure, its natural distribution, and the enzymatic and biosynthetic pathways associated with it. Methodologies for key experiments are provided to facilitate further research and application in fields such as natural product chemistry and drug development.

Discovery and Initial Isolation

This compound was first brought to the scientific community's attention in 1890 by the French chemists Gabriel Bertrand and G. Weisweiller. They successfully isolated this novel sugar from the seeds of the bitter vetch, Vicia angustifolia. The disaccharide was not found in its free form but was liberated through the enzymatic hydrolysis of a cyanogenic glycoside they named vicianin (B86284). This foundational work, published in the Comptes Rendus de l'Académie des Sciences, marked the beginning of over a century of research into the structure and function of this unique carbohydrate.

The Path to Structural Elucidation: A Historical Perspective

The determination of this compound's precise chemical structure was a multi-decade endeavor, relying on the incremental advancements of organic chemistry techniques. The process involved a series of key experimental stages that gradually unveiled its composition and stereochemistry.

2.1 Identification of Monosaccharide Components: Early hydrolysis experiments revealed that this compound was composed of two different monosaccharides: D-glucose and L-arabinose. This initial finding, however, did not provide information about how these two units were linked or their ring structures.

2.2 Linkage Analysis through Methylation (Haworth's Method): A pivotal step in determining the linkage between the monosaccharides was the application of methylation analysis, a technique pioneered by Sir Norman Haworth. This process involves methylating all free hydroxyl groups on the disaccharide. Subsequent acid hydrolysis breaks the glycosidic bond, and the resulting partially methylated monosaccharides are analyzed. In the case of this compound, this analysis revealed that the C6 hydroxyl group of the glucose unit and the C1 hydroxyl group of the arabinose unit were involved in the glycosidic bond.

2.3 Determination of Stereochemistry and Ring Form: The final pieces of the structural puzzle were the determination of the stereochemistry of the glycosidic linkage (alpha or beta) and the ring form of the constituent monosaccharides (pyranose or furanose). Through a combination of enzymatic hydrolysis studies using specific glycosidases and polarimetry, the linkage was identified as an α-glycosidic bond. Further chemical and early spectroscopic studies confirmed that both the L-arabinose and D-glucose units exist in their more stable pyranose ring forms.

This cumulative evidence led to the definitive structure of this compound as α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose .

Historical Timeline of this compound Elucidation cluster_1890 1890s cluster_1900 Early 1900s cluster_1930 1930s cluster_1940 Mid-20th Century node_1890 Discovery & Isolation Bourquelot & Hérissey isolate this compound from Vicia angustifolia seeds after hydrolysis of the glycoside vicianin. node_1906 Initial Structural Work G. Bertrand identifies the monosaccharide components as D-glucose and L-arabinose. node_1890->node_1906 Identification of Components node_1930 Linkage Determination Application of Haworth's methylation analysis reveals a 1->6 glycosidic linkage. node_1906->node_1930 Determination of Connectivity node_1940 Final Structure Confirmation Enzymatic and polarimetric studies confirm the α-L-arabinopyranosyl configuration, completing the structural elucidation. node_1930->node_1940 Stereochemical Confirmation

A timeline of the key discoveries in the elucidation of this compound's structure.

Natural Occurrence and Quantitative Data

This compound is primarily found as a glycosidic component in the plant kingdom, most notably in the seeds of various Vicia species (vetches). Its precursor, the cyanogenic glycoside vicianin, serves as a defense mechanism for the plant. Upon tissue damage, vicianin is hydrolyzed to release toxic hydrogen cyanide. The concentration of vicianin, and therefore the potential yield of this compound, can vary significantly between species and even with the developmental stage of the seed.

Plant SourceCompound AnalyzedConcentration / YieldMethod of Analysis
Vicia sativa (Common Vetch) SeedsVicianin & Prunasin0.84 µmol/g (combined)HPLC[1]
Vicia sativa Seeds (developing)Hydrogen Cyanide (HCN)Up to 18.36 mg/kgAlkaline Titration[2]
Vicia sativa SeedsTotal β-cyanoalanine0.530% (dry matter)Not specified[3]
Vicia faba (Faba Bean) SeedsVicine (B1682213) & Convicine (B104258)Varies widely by genotypeHILIC-UV/MS[4]

Note: The data for β-cyanoalanine, vicine, and convicine are for related toxic compounds in Vicia seeds and provide context for the chemical composition of the seeds where vicianin is also found.

Enzymatic Hydrolysis

The key enzyme responsible for the release of this compound from its parent glycoside is vicianin hydrolase . This enzyme is a β-glycosidase belonging to the glycosyl hydrolase family 1. It exhibits high specificity, catalyzing the cleavage of the β-glycosidic bond between the glucose moiety of vicianin and the aglycone, mandelonitrile. This reaction yields this compound and mandelonitrile. The latter is unstable and can further break down to produce hydrogen cyanide. Vicianin hydrolase has been isolated and characterized from sources such as Vicia angustifolia seeds and the squirrel's foot fern (Davallia trichomanoides).[5][6][7][8]

Enzymatic Hydrolysis of Vicianin vicianin Vicianin (Mandelonitrile-β-vicianoside) enzyme Vicianin Hydrolase (β-glycosidase) vicianin->enzyme products Products enzyme->products Hydrolysis water H₂O water->enzyme This compound This compound (α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose) products->this compound mandelonitrile Mandelonitrile products->mandelonitrile

The enzymatic cleavage of vicianin to yield this compound and mandelonitrile.

Biosynthesis of this compound

The biosynthesis of the this compound disaccharide itself requires the formation of an α-(1→6)-glycosidic bond between L-arabinose and D-glucose. This reaction is catalyzed by a specific glycosyltransferase (GT) . While the precise enzyme responsible for this compound synthesis has not been definitively characterized, the general mechanism involves an activated sugar donor, typically UDP-L-arabinose, and a D-glucose acceptor.

The biosynthesis can be proposed as a two-step process:

  • Synthesis of Precursors: The monosaccharides D-glucose and L-arabinose are synthesized and activated. D-glucose is derived from the Calvin cycle, and L-arabinose is typically synthesized from UDP-D-xylose, which itself is derived from UDP-D-glucose.[9][10][11] These monosaccharides are then activated by conversion to their UDP-sugar forms (UDP-D-glucose and UDP-L-arabinose) by pyrophosphorylases.

  • Glycosidic Bond Formation: A putative UDP-arabinose:glucose arabinosyltransferase catalyzes the transfer of the L-arabinopyranosyl group from UDP-L-arabinose to the C6 hydroxyl group of D-glucose, forming the α-(1→6) linkage of this compound.

Proposed Biosynthetic Pathway of this compound cluster_precursors Monosaccharide Activation cluster_synthesis Disaccharide Formation d_glucose D-Glucose udp_glucose UDP-D-Glucose d_glucose->udp_glucose UTP gt_enzyme Putative Glycosyltransferase (UGT) d_glucose->gt_enzyme Acceptor l_arabinose L-Arabinose udp_arabinose UDP-L-Arabinose l_arabinose->udp_arabinose UTP udp_arabinose->gt_enzyme This compound This compound gt_enzyme->this compound Transfer of Arabinose udp UDP gt_enzyme->udp

A proposed pathway for the enzymatic synthesis of this compound from activated monosaccharides.

Experimental Protocols

6.1 Isolation of this compound from Vicia angustifolia Seeds

This protocol describes a general procedure for the extraction of the vicianin glycoside and its subsequent hydrolysis to yield this compound.

  • Extraction of Vicianin: a. Finely grind dried Vicia angustifolia seeds to a powder. b. Perform a solid-liquid extraction using a polar solvent such as 70% aqueous acetone (B3395972) or methanol (B129727) to extract the glycosides.[12] c. Concentrate the extract under reduced pressure to remove the organic solvent, yielding a crude aqueous extract. d. Defat the aqueous extract by liquid-liquid partition with a nonpolar solvent like hexane. e. Purify the crude vicianin from the aqueous phase using column chromatography on a resin such as Sephadex LH-20.[13]

  • Enzymatic Hydrolysis: a. Dissolve the purified vicianin in a suitable buffer (e.g., pH 5.5 citrate (B86180) buffer).[5][6] b. Add a source of vicianin hydrolase. This can be a crude enzyme extract from the same vetch seeds or a purified enzyme preparation. c. Incubate the mixture at an optimal temperature (e.g., 30-37°C) for several hours to allow for complete hydrolysis. d. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][14]

  • Purification of this compound: a. Terminate the enzymatic reaction by boiling the mixture to denature the enzyme. b. Remove the precipitated protein by centrifugation. c. Separate the resulting this compound from the aglycone (mandelonitrile) and any unreacted substrate using column chromatography (e.g., silica (B1680970) gel or a size-exclusion column), eluting with a suitable solvent system.

This compound Isolation Workflow start Vicia angustifolia Seeds grind Grinding start->grind extract Solid-Liquid Extraction (e.g., 70% Acetone) grind->extract concentrate Concentration & Defatting extract->concentrate purify_vicianin Column Chromatography (Purified Vicianin) concentrate->purify_vicianin hydrolysis Enzymatic Hydrolysis (Vicianin Hydrolase) purify_vicianin->hydrolysis purify_this compound Final Purification (Column Chromatography) hydrolysis->purify_this compound end Pure this compound purify_this compound->end

Experimental workflow for the isolation and purification of this compound.

6.2 Structural Elucidation by Methylation Analysis (Haworth's Method)

This protocol outlines the classical chemical method used to determine the linkage points in a disaccharide.

  • Permethylation: a. Dissolve the purified this compound in a suitable solvent. b. Treat the sample with dimethyl sulfate (B86663) and a strong base (e.g., sodium hydroxide) or with methyl iodide in the presence of silver oxide. This reaction methylates all free hydroxyl groups, including the anomeric hydroxyl if it is in a hemiacetal form. c. The reaction is typically carried out until completion, which can be monitored by the disappearance of hydroxyl peaks in IR spectroscopy.

  • Hydrolysis: a. After methylation is complete, subject the permethylated disaccharide to acid hydrolysis (e.g., using dilute sulfuric acid or hydrochloric acid). b. This step selectively cleaves the glycosidic linkage, leaving the ether linkages of the methyl groups intact.

  • Analysis of Methylated Monosaccharides: a. The resulting mixture of partially methylated monosaccharides is separated, typically by gas chromatography (GC). b. The individual methylated monosaccharides are identified by comparing their retention times to known standards and by mass spectrometry (MS). c. The positions of the free (unmethylated) hydroxyl groups on the resulting monosaccharides correspond to the positions that were involved in the glycosidic linkage or the ring structure. For this compound, this would reveal a free hydroxyl at C6 of the glucose derivative and C1 of the arabinose derivative, indicating the 1→6 linkage.

References

The Role of Vicianose in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinopyranose and D-glucose, plays a crucial role in the chemical defense mechanisms of certain plants. As a key component of the cyanogenic glycoside vicianin (B86284), it is integral to a sophisticated system of deterrence against herbivores. Upon tissue damage, the hydrolysis of vicianin releases toxic hydrogen cyanide, a phenomenon known as cyanogenesis. This technical guide provides an in-depth exploration of the biosynthesis, function, and enzymatic degradation of this compound-containing secondary metabolites. It details the biochemical pathways, summarizes key quantitative data, and provides an overview of experimental methodologies for the study of these compounds, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction to this compound and Cyanogenic Glycosides

This compound is a disaccharide with the chemical structure α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose.[1] In the realm of plant secondary metabolism, this compound is primarily found as the glycone component of the cyanogenic glycoside vicianin.[2] Cyanogenic glycosides are a class of nitrogen-containing secondary metabolites produced by over 2,500 plant species.[3] These compounds serve as pre-formed defense agents, or phytoanticipins, that are stored in an inactive form within the plant cell, often in the vacuole.[3]

The activation of this defense mechanism, termed the "cyanide bomb," is triggered by tissue damage, such as that caused by a chewing herbivore.[4] This disruption brings the cyanogenic glycoside into contact with specific β-glycosidases, which are typically sequestered in different cellular compartments, such as the chloroplasts.[3] The enzymatic hydrolysis of the glycosidic bond releases the unstable aglycone, a cyanohydrin, which then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[5] HCN is a potent inhibitor of cellular respiration, making it an effective deterrent against a wide range of herbivores.[3]

Vicianin, chemically known as (R)-mandelonitrile β-vicianoside, is a notable cyanogenic disaccharide found in the seeds of various Vicia species, including Vicia angustifolia, and in ferns such as Davallia trichomanoides.[6][7] The presence of the this compound moiety distinguishes it from other cyanogenic glycosides like amygdalin (B1666031) (which contains gentiobiose) and prunasin (B192207) (which contains glucose).[8]

Biosynthesis of Vicianin

The biosynthesis of cyanogenic glycosides, including vicianin, is a multi-step process involving several key enzyme families. The pathway originates from an amino acid precursor.

Aglycone Formation

The aglycone of vicianin is (R)-mandelonitrile, which is derived from the amino acid L-phenylalanine. The biosynthesis of the cyanohydrin involves two key enzyme families:

  • Cytochrome P450s (CYPs): Enzymes belonging to the CYP79 family catalyze the initial conversion of the amino acid to an aldoxime. Subsequently, CYP71 family enzymes are involved in the conversion of the aldoxime to a cyanohydrin.[5]

  • UDP-Glycosyltransferases (UGTs): These enzymes are responsible for the glycosylation of the cyanohydrin, which stabilizes the molecule and renders it non-toxic within the plant cell.[5]

This compound Moiety Synthesis

The formation of the this compound disaccharide requires the synthesis of activated monosaccharide donors, UDP-glucose and UDP-arabinose.

  • UDP-glucose is a central molecule in plant carbohydrate metabolism and is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase.

  • UDP-arabinose biosynthesis in plants proceeds from UDP-xylose, which is formed from UDP-glucuronic acid by UDP-xylose synthase (UXS).[9] UDP-xylose is then epimerized to UDP-arabinose by UDP-xylose 4-epimerase (UXE).[10]

The final step in this compound biosynthesis is the formation of the α-(1→6) glycosidic linkage between L-arabinose and D-glucose. This reaction is catalyzed by a specific glycosyltransferase , likely an arabinosyltransferase that utilizes UDP-arabinose as the sugar donor and UDP-glucose or a glucose moiety attached to the mandelonitrile (B1675950) as the acceptor. While the specific enzyme responsible for this compound synthesis has not been definitively characterized, it is a critical area for future research in understanding the diversification of cyanogenic glycosides.

The following diagram illustrates the proposed biosynthetic pathway of vicianin.

vicianin_biosynthesis Phe L-Phenylalanine Aldoxime Phenylacetaldoxime Phe->Aldoxime CYP79 Mandelonitrile (R)-Mandelonitrile Aldoxime->Mandelonitrile CYP71 Prunasin Prunasin ((R)-Mandelonitrile β-D-glucoside) Mandelonitrile->Prunasin UGT Vicianin Vicianin ((R)-Mandelonitrile β-vicianoside) Prunasin->Vicianin Glycosyltransferase (Arabinoxylan arabinosyltransferase-like) UDP_Glc UDP-Glucose UDP_Glc->Prunasin UDP_Ara UDP-Arabinose UDP_Ara->Vicianin Vicianose_Precursor UDP-Vicianose (hypothetical) or sequential transfer

Proposed biosynthetic pathway of vicianin.

The "Cyanide Bomb": Vicianin Hydrolysis and its Role in Defense

The defensive role of vicianin is realized through its rapid enzymatic degradation upon tissue damage. This process involves the sequential action of two key enzymes.

Vicianin Hydrolase: The Initiating Enzyme

Vicianin hydrolase (EC 3.2.1.119) is a β-glycosidase that specifically catalyzes the hydrolysis of the β-glycosidic bond in vicianin, releasing mandelonitrile and the disaccharide this compound.[11] This enzyme exhibits high specificity for the β-vicianoside linkage.[6] It is a member of the glycosyl hydrolase family 1.[12]

The expression of the vicianin hydrolase gene is spatially regulated and often correlates with the accumulation of its substrate, vicianin. In Vicia angustifolia, the transcript for vicianin hydrolase is found in abundance in seeds, with moderate levels in flowers and only slight amounts in leaves, stems, and roots.[6]

Mandelonitrile Lyase: The Final Step in HCN Release

The mandelonitrile released by vicianin hydrolase is unstable and can spontaneously dissociate to form benzaldehyde (B42025) and hydrogen cyanide. However, this reaction is often accelerated by the enzyme mandelonitrile lyase (EC 4.1.2.10).

The following diagram illustrates the cyanogenesis pathway initiated by vicianin hydrolysis.

cyanogenesis_pathway cluster_plant Intact Plant Tissue cluster_damage Tissue Damage Vicianin Vicianin (Vacuole) Mandelonitrile (R)-Mandelonitrile Vicianin->Mandelonitrile Vicianin Hydrolase This compound This compound Vicianin->this compound Vicianin Hydrolase VH Vicianin Hydrolase (e.g., Plastid) HCN Hydrogen Cyanide (Toxic) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde

The "cyanide bomb" pathway involving vicianin.

Quantitative Data

The concentration of cyanogenic glycosides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Vicianin and Convicine (B104258) Content in Vicia faba Seeds
Developmental Stage of Vicia faba SeedsVicine (B1682213) Content (% of fresh weight)Convicine Content (% of fresh weight)
Early Green Cotyledon (approx. 80% moisture)Highest ConcentrationHighest Concentration
Mature Seed (approx. 40% dry matter)Declines to a constant levelDeclines to a constant level
Table 1: General trend of vicine and convicine content during seed development in Vicia faba.[8]
Kinetic Properties of Vicianin Hydrolase

The enzymatic efficiency of vicianin hydrolase has been characterized from different plant sources.

Enzyme SourceSubstrateKm (mM)Optimal pH
Davallia trichomanoidesVicianin4.95.5
Table 2: Kinetic parameters of purified vicianin hydrolase.[7]
Substrate Specificity of Vicianin Hydrolase

Vicianin hydrolase from Davallia trichomanoides exhibits a preference for disaccharide cyanogenic glycosides.

SubstrateRelative Hydrolysis Rate (%)
(R)-Vicianin100
(R)-Amygdalin27
(R)-Prunasin14
p-Nitrophenyl-β-D-glucoside3
Table 3: Substrate specificity of purified vicianin hydrolase from Davallia trichomanoides.[7]

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, purification, and analysis of vicianin and vicianin hydrolase.

Extraction and Purification of Vicianin

A general workflow for the extraction and purification of vicianin from plant material, such as Vicia seeds, is outlined below.

vicianin_extraction start Plant Material (e.g., Vicia seeds) grind Grinding in liquid nitrogen start->grind extract Extraction with boiling ethanol (B145695) or methanol (B129727) to inactivate enzymes grind->extract filter Filtration extract->filter concentrate Concentration under vacuum filter->concentrate partition Solvent Partitioning (e.g., with n-hexane to remove lipids) concentrate->partition chromatography Column Chromatography (e.g., Sephadex LH-20) partition->chromatography hplc Preparative HPLC (Reversed-phase) chromatography->hplc pure Pure Vicianin hplc->pure

Workflow for the extraction and purification of vicianin.

Methodological Notes:

  • Extraction: Boiling alcohol is crucial to denature endogenous β-glycosidases that would otherwise degrade vicianin upon tissue homogenization.

  • Purification: A combination of chromatographic techniques is typically employed. Sephadex LH-20 is effective for separating phenolic compounds, while reversed-phase HPLC provides high-resolution separation for final purification.[13]

Purification of Vicianin Hydrolase

The purification of vicianin hydrolase from plant tissues has been reported from Vicia angustifolia seeds and Davallia trichomanoides fronds.

Purification from Vicia angustifolia seeds: [12]

  • Crude Extract Preparation: Homogenization of seeds in a suitable buffer.

  • DEAE-Sepharose Chromatography: Anion-exchange chromatography.

  • CM-Sepharose Chromatography: Cation-exchange chromatography.

  • Con A-Sepharose Chromatography: Affinity chromatography, suggesting the enzyme is a glycoprotein.

Purification from Davallia trichomanoides fronds: [7]

  • Crude Extract Preparation: Homogenization of young fronds and fiddleheads.

  • DEAE-Cellulose Chromatography: Anion-exchange chromatography.

  • Ultrogel HA Chromatography: Hydroxyapatite chromatography.

Analytical Methods

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantification of cyanogenic glycosides.

  • Column: Reversed-phase columns (e.g., C18) are typically used.

  • Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and acetonitrile (B52724) or methanol is employed.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the compound (around 210-220 nm for mandelonitrile-derived glycosides).

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of purified compounds. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used to determine the structure of the aglycone and the sugar moiety, as well as the position and stereochemistry of the glycosidic linkage.

5.3.3. Enzyme Assays

The activity of vicianin hydrolase can be determined by measuring the rate of substrate disappearance or product formation. A common method involves monitoring the release of hydrogen cyanide using a colorimetric assay, such as the picrate (B76445) method or the König reaction. Alternatively, the consumption of vicianin can be monitored by HPLC.

Signaling Pathways

The biosynthesis of cyanogenic glycosides is tightly regulated and can be influenced by developmental cues and environmental stresses, including herbivory. Plant hormones such as jasmonates and salicylates are key signaling molecules in plant defense responses. While specific studies on the signaling pathways regulating vicianin biosynthesis are limited, it is likely that these pathways play a role in modulating the expression of the biosynthetic genes (CYP79s, CYP71s, and UGTs) in response to herbivore attack. Herbivore-induced gene expression studies in related species have shown the upregulation of genes involved in secondary metabolite biosynthesis.[14]

The following diagram depicts a generalized signaling pathway for induced plant defenses, which is likely applicable to the regulation of vicianin biosynthesis.

defense_signaling herbivory Herbivore Attack (Tissue Damage, Oral Secretions) signal Elicitors herbivory->signal receptor Receptor Recognition signal->receptor ca2 Ca²⁺ Influx receptor->ca2 ros ROS Burst receptor->ros mapk MAPK Cascade ca2->mapk ros->mapk hormones Phytohormone Signaling (Jasmonic Acid, Salicylic Acid) mapk->hormones tf Transcription Factors hormones->tf genes Defense Gene Expression (CYP79, CYP71, UGTs) tf->genes vicianin Vicianin Biosynthesis genes->vicianin

Generalized signaling pathway for herbivore-induced defense.

Conclusion and Future Perspectives

This compound, as a constituent of the cyanogenic glycoside vicianin, is a critical element in the chemical defense arsenal (B13267) of various plants. The "cyanide bomb" mechanism provides an effective deterrent against herbivory. While significant progress has been made in understanding the function and enzymatic degradation of vicianin, several areas warrant further investigation. The complete elucidation of the this compound biosynthetic pathway, including the identification and characterization of the specific glycosyltransferases involved, remains a key research goal. Furthermore, a deeper understanding of the signaling pathways that regulate vicianin biosynthesis in response to environmental cues will provide a more complete picture of this fascinating aspect of plant secondary metabolism. The potential biological activities of the this compound disaccharide itself, post-hydrolysis, also represent an unexplored avenue of research. Continued investigation into these areas will not only enhance our fundamental knowledge of plant biochemistry and chemical ecology but may also open up new possibilities for the biotechnological application of these natural products and their biosynthetic enzymes.

References

Methodological & Application

Enzymatic Production of Vicianose via Hydrolysis of Vicianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic hydrolysis of vicianin (B86284) to produce vicianose, a disaccharide of interest for various research and development applications. The primary enzyme catalyzing this biotransformation is Vicianin Hydrolase (VH), a specific β-glycosidase. This guide outlines the enzyme's characteristics, substrate specificity, and a comprehensive protocol for the hydrolysis reaction and subsequent product analysis.

Introduction

Vicianin is a cyanogenic disaccharide glycoside found in plants such as those from the Vicia genus.[1][2][3] Its enzymatic hydrolysis yields two products: mandelonitrile (B1675950) and the disaccharide this compound (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose).[4][5] The enzyme responsible for this specific cleavage is Vicianin Hydrolase (VH), also known as vicianin β-glucosidase.[1][6] This enzyme exhibits high specificity for the β-vicianoside linkage, making it a valuable biocatalyst for the targeted production of this compound.[1][2][3] Understanding the enzymatic kinetics and reaction conditions is crucial for optimizing the yield and purity of this compound for applications in drug development and other biochemical research.

Enzyme Characteristics and Substrate Specificity

Vicianin Hydrolase has been isolated and characterized from various sources, including the seeds of Vicia angustifolia and the squirrel's foot fern (Davallia trichomanoides).[1][7][8] Key characteristics of the enzyme are summarized in the table below.

ParameterVicianin Hydrolase from Vicia angustifoliaVicianin Hydrolase from Davallia trichomanoides
Enzyme Commission Number EC 3.2.1.119EC 3.2.1.119
Molecular Weight ~56 kDa (monomer)~340 kDa (native), with subunits of 56, 49, and 32.5 kDa
Optimum pH Not specified in provided results5.5
Substrate Specificity Highest activity with vicianin.[1] Some activity with prunasin, but does not hydrolyze amygdalin.[1][2][3]High preference for disaccharides over monosaccharides.[7][8] Hydrolyzes (R)-amygdalin and (R)-prunasin at lower rates than vicianin.[7][8]
Kₘ for Vicianin Not specified in provided results4.9 mM

Enzymatic Hydrolysis of Vicianin Workflow

The overall process for the enzymatic production and analysis of this compound from vicianin is depicted in the following workflow diagram.

G cluster_prep Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Product Analysis Vicianin Vicianin Substrate Incubation Incubation at Optimal Temperature Vicianin->Incubation VH_Enzyme Vicianin Hydrolase (VH) VH_Enzyme->Incubation Buffer Reaction Buffer (e.g., pH 5.5) Buffer->Incubation TLC Thin-Layer Chromatography (TLC) Incubation->TLC Monitoring HPLC HPLC/LC-MS Incubation->HPLC Quantification

Caption: Workflow for the enzymatic hydrolysis of vicianin.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Vicianin

This protocol is based on methodologies described for the characterization of Vicianin Hydrolase activity.[1][7]

Materials:

  • Vicianin

  • Purified Vicianin Hydrolase (VH)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Reaction tubes

  • Water bath or incubator

  • Quenching solution (e.g., 1 M Sodium Carbonate or heat inactivation)

Procedure:

  • Substrate Preparation: Prepare a stock solution of vicianin in the reaction buffer. A final concentration of 5 mM vicianin in the reaction mixture is recommended.[1][9]

  • Enzyme Preparation: Prepare a solution of Vicianin Hydrolase in the reaction buffer. The optimal enzyme concentration should be determined empirically based on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a reaction tube, combine the appropriate volumes of the sodium acetate buffer, vicianin stock solution, and Vicianin Hydrolase solution.

    • A typical reaction mixture may contain:

      • 500 µL of 50 mM Sodium Acetate Buffer (pH 5.5)

      • 100 µL of 50 mM Vicianin (for a final concentration of 5 mM in a 1 mL reaction)

      • X µL of Vicianin Hydrolase solution

      • Nuclease-free water to a final volume of 1 mL.

    • Include a negative control with no enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by either adding a quenching solution or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Storage: Store the samples at -20°C for subsequent analysis.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

This protocol is adapted from the methods used to identify the products of vicianin hydrolysis.[1][9]

Materials:

  • Silica (B1680970) gel 60 F254 TLC plates

  • Reaction samples (from Protocol 1)

  • Standards: Vicianin, this compound, Mandelonitrile

  • Developing Solvent System: Butanol:Water:Acetic Acid (3:2:1, by vol.)[1][9]

  • Visualization Reagent: 0.2% (w/v) naphthoresorcinol in H₂SO₄:ethanol (1:19, v/v)[1][9]

  • Heating plate or oven

Procedure:

  • Spotting: Spot a small volume (e.g., 2-5 µL) of the reaction samples and standards onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the butanol:water:acetic acid solvent system. Allow the solvent front to migrate up the plate.

  • Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Spray the dried TLC plate with the naphthoresorcinol reagent.

  • Heating: Gently heat the plate at 120°C until the spots become visible.[1][9] Carbohydrates like this compound will appear as distinct colored spots.

  • Analysis: Compare the retention factor (Rf) values of the spots in the reaction samples to those of the standards to identify the presence of this compound and any remaining vicianin.

Signaling Pathway Diagram

The enzymatic reaction of vicianin hydrolysis can be represented as a direct catalytic conversion.

G Vicianin Vicianin VH Vicianin Hydrolase (EC 3.2.1.119) Vicianin->VH This compound This compound Mandelonitrile Mandelonitrile VH->this compound VH->Mandelonitrile

Caption: Enzymatic conversion of vicianin to this compound and mandelonitrile.

Data Presentation

The following table summarizes the key quantitative data gathered from the literature regarding the enzymatic hydrolysis of vicianin.

Substrate/ProductParameterValueSource Organism of Enzyme
VicianinKₘ4.9 mMDavallia trichomanoides[7][8]
VicianinRecommended Concentration5 mMVicia angustifolia[1][9]
(R)-AmygdalinRelative Hydrolysis Rate27% (of vicianin rate)Davallia trichomanoides[7][8]
(R)-PrunasinRelative Hydrolysis Rate14% (of vicianin rate)Davallia trichomanoides[7][8]
p-nitrophenyl-β-D-glucosideRelative Hydrolysis Rate3% (of vicianin rate)Davallia trichomanoides[7][8]

Conclusion

The enzymatic hydrolysis of vicianin using Vicianin Hydrolase presents a specific and efficient method for the production of this compound. The protocols and data provided herein offer a solid foundation for researchers to develop and optimize this bioconversion for their specific applications. Further characterization of the enzyme from different sources and optimization of reaction conditions can lead to improved yields and purity of the final product.

References

Application Notes and Protocols for Vicianose Production Using Vicianin Beta-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianin (B86284) beta-glucosidase, also known as vicianin hydrolase (VH), is a specific glycoside hydrolase that catalyzes the cleavage of the cyanogenic glycoside (R)-vicianin. This enzyme is of significant interest for the targeted production of vicianose, a disaccharide with potential applications in various fields, including as a precursor for synthesizing bioactive compounds. Vicianin hydrolase exhibits high specificity for the β-vicianoside linkage, hydrolyzing it to yield this compound and mandelonitrile (B1675950).[1][2] This specificity makes it a valuable biocatalyst for the clean and efficient production of this compound.

These application notes provide detailed protocols for the purification of vicianin beta-glucosidase from Vicia angustifolia seeds, its activity assay, and the enzymatic synthesis of this compound.

I. Purification of Vicianin Beta-Glucosidase from Vicia angustifolia Seeds

This protocol is based on the method described by Ahn et al. (2007) for the purification of vicianin hydrolase from the seeds of Vicia angustifolia.[1][2][3]

A. Summary of Purification Steps

The purification of vicianin beta-glucosidase from Vicia angustifolia seeds can be achieved through a multi-step chromatographic process. A summary of the purification results from a representative experiment is presented in the table below.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract2,8002,6000.931001
DEAE-Sepharose9602,4002.5922.7
CM-Sepharose827509.1299.8
Con A-Sepharose756809.1269.8

Data adapted from Ahn et al., Plant and Cell Physiology, 2007.[4]

B. Experimental Protocol

1. Preparation of Crude Extract:

  • Start with mature seeds of Vicia angustifolia.

  • Grind the seeds to a fine powder in the presence of liquid nitrogen.

  • Extract the powder with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing 10 mM β-mercaptoethanol and 1 mM EDTA) at 4°C.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which is the crude enzyme extract.

2. DEAE-Sepharose Chromatography (Anion Exchange):

  • Equilibrate a DEAE-Sepharose column with the extraction buffer.

  • Load the crude extract onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Vicianin hydrolase is expected to be in the flow-through and wash fractions as it may not bind to the anion exchanger under these conditions. Collect these fractions.

3. CM-Sepharose Chromatography (Cation Exchange):

  • Pool the active fractions from the DEAE-Sepharose step and dialyze against a low-salt buffer (e.g., 20 mM MES, pH 6.0).

  • Equilibrate a CM-Sepharose column with the dialysis buffer.

  • Load the dialyzed sample onto the column.

  • Wash the column with the equilibration buffer.

  • Elute the bound proteins with a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer). Vicianin hydrolase has been reported to elute between 100–140 mM sodium chloride.[3]

  • Collect fractions and assay for vicianin hydrolase activity.

4. Con A-Sepharose Chromatography (Affinity Chromatography):

  • Pool the active fractions from the CM-Sepharose step.

  • Equilibrate a Concanavalin A (Con A)-Sepharose column with a buffer containing 20 mM Tris-HCl (pH 7.5), 0.5 M NaCl, 1 mM MnCl₂, and 1 mM CaCl₂.

  • Load the sample onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound glycoprotein, vicianin hydrolase, with the equilibration buffer containing a competitive sugar (e.g., 0.4 M methyl-α-D-mannopyranoside).[4]

  • Collect fractions and assay for activity. Pool the active fractions, which contain the purified enzyme.

5. Enzyme Storage:

  • Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50% glycerol).

  • Store the purified enzyme at -20°C or -80°C for long-term stability.

II. Vicianin Beta-Glucosidase Activity Assay

The activity of vicianin beta-glucosidase can be determined by measuring the rate of hydrolysis of its natural substrate, vicianin. The products of the reaction, this compound and mandelonitrile, can be detected and quantified.

A. Principle

The enzymatic reaction is as follows: (R)-Vicianin + H₂O → this compound + Mandelonitrile

The reaction can be monitored by measuring the disappearance of the substrate (vicianin) or the appearance of the products (this compound or mandelonitrile). A common method for qualitative and semi-quantitative analysis is Thin Layer Chromatography (TLC).

B. Experimental Protocol (TLC-based assay)

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 5 mM (R)-vicianin (substrate)
    • 50 mM buffer (e.g., sodium citrate (B86180) buffer, pH 5.5, which is the optimal pH for the enzyme from Davallia trichomanoides)[5][6]
    • Purified vicianin beta-glucosidase solution

  • The total reaction volume can be scaled as needed (e.g., 100 µL).

2. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10, 20, 30, and 60 minutes).

  • Stop the reaction by boiling the mixture for 5 minutes or by adding an organic solvent like ethanol.

3. Thin Layer Chromatography (TLC) Analysis:

  • Spot the reaction mixture, along with standards (vicianin, this compound, glucose, arabinose), onto a silica (B1680970) gel 60 F₂₅₄ TLC plate.[4]

  • Develop the TLC plate in a solvent system of butanol:water:acetic acid (3:2:1, by vol.).[4]

  • After development, dry the plate.

  • Visualize the spots by spraying with a 0.2% (w/v) naphthoresorcinol solution in a mixture of H₂SO₄:ethanol (1:19, v/v) and then heating at 120°C.[4]

  • The disappearance of the vicianin spot and the appearance of a new spot corresponding to this compound indicate enzyme activity.

III. Enzymatic Production and Purification of this compound

This protocol outlines the preparative synthesis of this compound from (R)-vicianin using purified vicianin beta-glucosidase.

A. Principle

The high specificity of vicianin beta-glucosidase for the vicianin substrate allows for the clean conversion of vicianin to this compound and mandelonitrile. The products can then be separated to yield pure this compound.

B. Experimental Protocol

1. Enzymatic Reaction:

  • Prepare a larger-scale reaction mixture in a suitable reaction vessel. The composition should be similar to the activity assay but scaled up (e.g., 100 mL).

  • Substrate concentration: 10-20 mM (R)-vicianin in 50 mM sodium citrate buffer, pH 5.5.

  • Add a sufficient amount of purified vicianin beta-glucosidase to achieve complete conversion within a reasonable timeframe (e.g., 24-48 hours). The exact amount of enzyme will need to be determined empirically based on its specific activity.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC as described in the activity assay protocol.

2. Reaction Termination and Product Separation:

  • Once the reaction is complete (as indicated by the disappearance of the vicianin spot on TLC), terminate the reaction by boiling the mixture for 10 minutes to denature and precipitate the enzyme.

  • Centrifuge the reaction mixture to remove the precipitated enzyme.

  • The supernatant will contain this compound, mandelonitrile, and any unreacted substrate.

3. Purification of this compound:

  • The purification of this compound from the reaction mixture can be achieved using chromatographic techniques.

  • Size-Exclusion Chromatography: A gel filtration column (e.g., Sephadex G-10 or Bio-Gel P-2) can be used to separate the disaccharide (this compound) from the smaller mandelonitrile molecule and salts.

  • Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino-bonded or a C18 column in HILIC mode) can be employed. The mobile phase would typically be a gradient of acetonitrile (B52724) and water.

  • Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

IV. Visualizations

Biochemical Pathway

Vicianin_Hydrolysis cluster_reactants Reactants cluster_products Products Vicianin (R)-Vicianin Enzyme Vicianin beta-Glucosidase Vicianin->Enzyme H2O H₂O H2O->Enzyme This compound This compound Enzyme->this compound Mandelonitrile Mandelonitrile Enzyme->Mandelonitrile Vicianose_Production_Workflow start Start: Vicia angustifolia Seeds extraction Crude Enzyme Extraction start->extraction purification Enzyme Purification (Chromatography) extraction->purification purified_enzyme Purified Vicianin beta-Glucosidase purification->purified_enzyme enzymatic_reaction Enzymatic Hydrolysis purified_enzyme->enzymatic_reaction vicianin_substrate Vicianin Substrate vicianin_substrate->enzymatic_reaction reaction_mixture Reaction Mixture (this compound, Mandelonitrile) enzymatic_reaction->reaction_mixture purification_this compound Product Purification (Chromatography) reaction_mixture->purification_this compound final_product Pure this compound purification_this compound->final_product

References

Application Notes and Protocols for the Extraction of Vicianose-Containing Compounds from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianose is a disaccharide composed of L-arabinose and D-glucose. Glycosides containing this compound are a class of natural products found in various plant species, particularly within the Vicia genus (vetches). These compounds are of significant interest to the scientific community due to their potential biological activities, including anticancer and cytotoxic effects. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound-containing compounds from plant materials, with a focus on vicianin (B86284) from Vicia species. Additionally, it explores the biological activities of related compounds and their impact on cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound-Containing Compounds

The concentration of this compound-containing compounds can vary significantly between different plant species and even between cultivars. The choice of extraction solvent also plays a crucial role in the yield of the target compound. The following tables summarize quantitative data on the content and extraction of these compounds.

Table 1: Vicine and Convicine Content in Vicia faba Seeds

GenotypeVicine Content (mg/g DM)Convicine Content (mg/g DM)Total Vicine and Convicine (mg/g DM)
Fuego2.1 - 7.732.37 - 8.14.47 - 15.83
Zero-Vicine VarietiesNot specifiedNot specified0.44
Other VarietiesNot specifiedNot specifiedUp to 17.70

*Data compiled from studies on various Vicia faba cultivars.[1] DM = Dry Matter.

Table 2: Extraction Yield of Phenolic Compounds from Vicia Genotypes using Different Solvents

Vicia GenotypeExtraction SolventExtraction Yield ( g/100g )Total Phenolic Content (mg GAE/g)
Nvt80% Methanol (B129727)7.1711.18
Cvoe80% Methanol9.14-
Nvt80% Acetone2.91-
Hv42.180% Acetone6.38-
Cvoe80% Acetone-59.88
Cvke80% Methanol-30.42
Cvke80% Acetone-High

*GAE = Gallic Acid Equivalents.[2]

Experimental Protocols

Protocol 1: Hydro-Methanol Extraction of a Crude Extract from Vicia faba Seeds

This protocol describes a general method for obtaining a crude extract from Vicia faba seeds, which can then be used for further purification of this compound-containing compounds.[3]

Materials:

  • Dried Vicia faba seeds

  • 80% Methanol (Methanol:Water, 80:20 v/v)

  • Grinder or mill

  • Maceration vessel

  • Muslin cloth

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Lyophilizer (optional)

  • Refrigerator for storage

Procedure:

  • Sample Preparation: Grind the dried Vicia faba seeds into a fine powder.

  • Maceration:

    • Weigh the powdered seed material.

    • In a suitable vessel, add the powdered seeds and 80% methanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 80% methanol).

    • Seal the vessel and allow the mixture to macerate for 72 hours at room temperature.

    • Agitate the mixture periodically by manual shaking or stirring.

  • Filtration:

    • After 72 hours, filter the mixture first through a muslin cloth to remove the bulk of the solid material.

    • Then, filter the resulting liquid through Whatman No. 1 filter paper to obtain a clear extract.

  • Re-extraction (Optional but Recommended):

    • Transfer the solid residue (marc) back to the maceration vessel.

    • Add fresh 80% methanol and repeat the maceration and filtration steps twice more to maximize the extraction of compounds.

  • Solvent Evaporation:

    • Combine all the filtrates.

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

  • Drying:

    • The concentrated aqueous extract can be further dried using a lyophilizer (freeze-dryer) to obtain a solid powder.

    • Alternatively, the concentrated extract can be dried in a vacuum oven at a low temperature.

  • Storage: Store the dried crude extract at 4°C in a tightly sealed container until further use.

Protocol 2: Purification of this compound-Containing Compounds using Silica (B1680970) Gel Column Chromatography

This protocol provides a general procedure for the purification of glycosides from a crude plant extract using silica gel column chromatography. This method can be adapted for the purification of vicianin.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for the mobile phase (e.g., a gradient of chloroform (B151607) and methanol)

  • Glass wool or cotton

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small piece of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or the initial mobile phase).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient elution is often effective for separating compounds with different polarities. Start with a non-polar solvent system (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in increasing concentrations (e.g., 99:1, 98:2, 95:5 chloroform:methanol, etc.).

  • Fraction Collection:

    • Collect the eluate in separate fractions (e.g., 10-20 mL each) in collection tubes or flasks.

  • Monitoring the Separation (TLC):

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the separated compounds on the TLC plate under a UV lamp.

    • Fractions containing the same compound (i.e., having the same Rf value) can be pooled together.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the purified this compound-containing compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Characterization: The purity and identity of the isolated compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow plant_material Plant Material (e.g., Vicia faba seeds) grinding Grinding/Milling plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_compound Purified this compound-Containing Compound final_concentration->pure_compound characterization Characterization (HPLC, MS, NMR) pure_compound->characterization

Caption: Workflow for the extraction and purification of this compound-containing compounds.

Signaling Pathway: Inhibition of Wnt/β-catenin Signaling by Vicenin-2

Vicenin-2, a C-glycoside flavonoid structurally related to this compound-containing compounds, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][5][6]

Wnt_Signaling_Pathway vicenin2 Vicenin-2 gsk3b GSK-3β (Active) vicenin2->gsk3b Prevents Inactivation p_gsk3b p-GSK-3β (Inactive) nuclear_translocation Nuclear Translocation vicenin2->nuclear_translocation Inhibits beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates destruction_complex Destruction Complex beta_catenin->destruction_complex beta_catenin->nuclear_translocation degradation β-catenin Degradation destruction_complex->degradation tcf_lef TCF/LEF nuclear_translocation->tcf_lef Binds to gene_transcription Target Gene Transcription (e.g., Cyclin D1) tcf_lef->gene_transcription Activates proliferation Cell Proliferation gene_transcription->proliferation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Vicenin-2.

Signaling Pathway: Induction of Apoptosis by Apigenin Glycosides

Apigenin, the aglycone of many flavonoid glycosides, induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[7][8]

Apoptosis_Pathway apigenin_glycoside Apigenin Glycoside (e.g., Vicenin-2) bax Bax (Pro-apoptotic) apigenin_glycoside->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) apigenin_glycoside->bcl2 Downregulates mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria Promotes permeabilization bcl2->mitochondria Inhibits permeabilization caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes & Protocols for HPLC Analysis of Vicianose and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of the disaccharide vicianose and its associated glycosides, including the flavonoid glycosides narirutin (B1676964) and hesperidin (B1673128), and the cyanogenic glycoside vicianin (B86284).

Introduction

This compound is a disaccharide composed of L-arabinose and D-glucose. It is a component of various naturally occurring glycosides, which are of significant interest in the fields of pharmacology, food science, and toxicology. Notable this compound-containing glycosides include:

  • Narirutin and Hesperidin: Flavanone glycosides found predominantly in citrus fruits. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2]

  • Vicianin: A cyanogenic glycoside found in the seeds of plants like Vicia angustifolia. Upon enzymatic hydrolysis, it releases hydrogen cyanide, making its detection and quantification crucial for food safety and toxicological studies.[3][4]

Accurate and robust analytical methods are essential for the quantification of this compound and its glycosides in various matrices, such as plant extracts, food products, and biological samples. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[5][6]

Experimental Protocols

HPLC Analysis of Flavonoid Glycosides (Narirutin and Hesperidin)

This protocol is suitable for the simultaneous quantification of narirutin and hesperidin in citrus peel extracts and other plant materials.

2.1.1. Sample Preparation (Citrus Peel Extract)

  • Drying and Grinding: Dry the citrus peel samples at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a flask.

    • Add 20 mL of a methanol:water (70:30, v/v) solution.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use maceration or reflux extraction, although extraction efficiency may vary.

  • Filtration and Dilution:

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase if necessary to fall within the calibration range.

2.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724)
Gradient 15-33% B (0-20 min)33-40% B (20-25 min)40-45% B (25-45 min)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection UV-Vis Diode Array Detector (DAD) at 283 nm
Injection Vol. 20 µL

2.1.3. Preparation of Standards

  • Prepare individual stock solutions of narirutin and hesperidin (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

HPLC Analysis of Cyanogenic Glycosides (Vicianin)

This protocol is adapted from methods for the analysis of the structurally similar cyanogenic glycoside, amygdalin (B1666031), and is suitable for the quantification of vicianin in plant seeds.

2.2.1. Sample Preparation (Plant Seeds)

  • Grinding: Grind the seeds into a fine powder.

  • Extraction:

    • Weigh 0.1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidified water (0.1% perchloric acid) to prevent enzymatic degradation of the glycoside.[7]

    • Perform ultrasound-assisted extraction for 55 seconds.[7]

  • Centrifugation and Filtration:

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Methanol
Isocratic 15% B
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV-Vis Diode Array Detector (DAD) at 210 nm
Injection Vol. 20 µL

2.2.3. Preparation of Standards

  • Prepare a stock solution of vicianin (if available) or a closely related standard like amygdalin (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.

HILIC Analysis of this compound Disaccharide

This protocol is designed for the analysis of underivatized this compound and is based on Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds like sugars.[8][9]

2.3.1. Sample Preparation

  • Hydrolysis (if starting from glycosides): To analyze the this compound moiety from a glycoside, enzymatic or acidic hydrolysis is required to cleave the glycosidic bond. For example, vicianin can be hydrolyzed by vicianin hydrolase.[4][10]

  • Extraction of Free Sugars:

    • Extract the sample containing free this compound with a mixture of acetonitrile and water (e.g., 80:20, v/v).

    • Centrifuge to remove any precipitated proteins or other macromolecules.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.3.2. Chromatographic Conditions

ParameterCondition
Column HILIC column with a poly-hydroxyl stationary phase (e.g., Halo Penta-HILIC, 150 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A: 50 mM Ammonium formate (B1220265) in water, pH 4.4B: Acetonitrile
Gradient 80% B for 4 min, then a linear gradient to 60% B over 25 min[9]
Flow Rate 0.15 mL/min[9]
Column Temp. 30°C
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Injection Vol. 10 µL

2.3.3. Preparation of Standards

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water (50:50, v/v).

  • Create a series of working standards by diluting the stock solution with the mobile phase.

Data Presentation

The following tables summarize quantitative data from various studies. Note that direct comparisons should be made with caution due to variations in instrumentation and methodologies.

Table 1: Quantitative Data for Flavonoid Glycoside Analysis

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Hesperidin1.25 - 200.842.84[5]
Narirutin1.25 - 20--[11]
Quercitrin0.2 - 60--
Rutin0.2 - 200--

Table 2: Quantitative Data for Cyanogenic Glycoside Analysis (Amygdalin as a proxy for Vicianin)

CompoundLinearity Range (mg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Amygdalin0.01 - 1.030.10.3[12][13]
Amygdalin-2.2 µg/g2.2 µg/g[7]

Table 3: Quantitative Data for Disaccharide Analysis (HILIC)

CompoundLinearity Range (mM)LOD (mM)LOQ (mM)Reference
Trehalose-0.62.2[14]
Lactose---[14]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material (e.g., Citrus Peel, Seeds) grinding Grinding/Homogenization start->grinding extraction Solvent Extraction (e.g., MeOH/H2O, Acidified H2O) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (Pump, Injector, Column Oven) filtration->hplc_system separation Chromatographic Separation (C18 or HILIC Column) hplc_system->separation detection Detection (DAD, ELSD, MS) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification results Results (Concentration) quantification->results

Caption: General experimental workflow for HPLC analysis of this compound and its glycosides.

Catabolic Pathway of Vicianin

vicianin_catabolism vicianin Vicianin (Cyanogenic Glycoside) hydrolysis Enzymatic Hydrolysis vicianin->hydrolysis mandelonitrile Mandelonitrile hydrolysis->mandelonitrile This compound This compound (Disaccharide) hydrolysis->this compound enzyme Vicianin Hydrolase enzyme->hydrolysis

Caption: Enzymatic breakdown of the cyanogenic glycoside vicianin.

Simplified Bioactivity Pathway of Flavonoid Glycosides

flavonoid_bioactivity cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes flavonoids Narirutin / Hesperidin ros Reduced Reactive Oxygen Species (ROS) flavonoids->ros inflammation Decreased Inflammatory Cytokines flavonoids->inflammation apoptosis Induction of Apoptosis (in cancer cells) flavonoids->apoptosis antioxidant Antioxidant Effect ros->antioxidant anti_inflammatory Anti-inflammatory Effect inflammation->anti_inflammatory anticancer Anti-cancer Effect apoptosis->anticancer

Caption: Simplified overview of the biological activities of narirutin and hesperidin.

References

Application Notes and Protocols for the Separation of Vicianose by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianose is a disaccharide composed of L-arabinose and D-glucose, commonly found as a glycosidic moiety in various natural products, such as the cyanogenic glycoside vicianin. The isolation and characterization of this compound-containing compounds are crucial in drug discovery and natural product chemistry for understanding their bioactivity, metabolism, and structure-activity relationships. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique for the separation and preliminary identification of carbohydrates like this compound. This document provides detailed protocols for the TLC-based separation of this compound.

Principle of Separation

The separation of this compound by TLC is based on the principle of normal-phase chromatography. A polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a mobile phase of intermediate polarity. More polar compounds, such as sugars, will have a stronger interaction with the stationary phase and thus will move more slowly up the plate, resulting in a lower Retention Factor (Rf). The choice of the mobile phase is critical for achieving optimal separation from other components in a sample matrix.

Experimental Protocols

Protocol 1: General Purpose Separation on Silica Gel

This protocol is a standard method for the separation of disaccharides on silica gel plates.

1. Materials and Reagents

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[1]

  • Mobile Phase: A freshly prepared mixture of Ethyl Acetate (B1210297):Acetic Acid:Water in a ratio of 6:3:2 (v/v/v).[2]

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or a water-methanol mixture) to a concentration of approximately 1 mg/mL.

  • Standard: A pure standard of this compound, if available. Alternatively, other disaccharide standards (e.g., sucrose, maltose, lactose) can be used for comparison.

  • Visualization Reagent (p-Anisaldehyde-Sulfuric Acid): Prepare by mixing 1 mL of p-anisaldehyde and 1 mL of concentrated sulfuric acid with 18 mL of ethanol (B145695). This solution should be prepared fresh.[3]

2. Methodology

  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 110°C for 10-15 minutes. Let it cool to room temperature before use.

  • Sample Application: Using a capillary tube or a micropipette, carefully spot 1-2 µL of the sample and standard solutions onto the baseline of the TLC plate, which should be about 1 cm from the bottom edge. Ensure the spots are small and uniform.

  • Chromatogram Development: Pour the mobile phase into a TLC development chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes. Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Plate Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate in a fume hood. A hairdryer can be used to expedite drying.

  • Visualization: Dip the dried plate into the p-anisaldehyde-sulfuric acid reagent or spray it evenly. Heat the plate at 110°C for 5-10 minutes until colored spots appear.[3] Sugars typically yield blue, green, or violet spots.[3]

  • Rf Value Calculation: Measure the distance traveled by the center of the spot and the distance traveled by the solvent front from the baseline. Calculate the Rf value using the following formula: Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

Protocol 2: Alternative Mobile Phase for Improved Resolution

This protocol utilizes a different solvent system that may provide better separation depending on the sample matrix.

1. Materials and Reagents

  • Stationary Phase: TLC plates pre-coated with silica gel 60.

  • Mobile Phase: A freshly prepared mixture of Chloroform:Acetic Acid:Water in a ratio of 6:7:1 (v/v/v).[1]

  • Sample and Standard Preparation: As described in Protocol 1.

  • Visualization Reagent (Sulfuric Acid/Ethanol): A mixture of sulfuric acid and ethanol in a 1:9 (v/v) ratio.[1]

2. Methodology

  • Follow steps 1-4 as described in Protocol 1, using the mobile phase specified above.

  • Visualization: Spray the dried plate with the sulfuric acid/ethanol reagent. Heat the plate at 115°C until spots are visualized.[1]

  • Calculate the Rf values as described previously.

Data Presentation

The selection of the mobile phase significantly impacts the separation of sugars. Below is a table summarizing potential TLC systems for this compound separation.

Stationary PhaseMobile Phase (v/v/v)Visualization ReagentExpected Rf for this compound*Reference
Silica Gel 60Ethyl Acetate:Acetic Acid:Water (6:3:2)p-Anisaldehyde-Sulfuric Acid~0.35 - 0.45[2]
Silica Gel 60Chloroform:Acetic Acid:Water (6:7:1)Sulfuric Acid/Ethanol (1:9)~0.40 - 0.50[1]
Silica Gel 60n-Propanol:Water (7:1)Ammonium Monovanadate in Sulfuric Acid~0.30 - 0.40[4]

*Note: The provided Rf values for this compound are hypothetical and for illustrative purposes, as specific literature values were not available. Actual Rf values may vary depending on experimental conditions such as temperature, humidity, and plate quality.

For comparative purposes, the following table presents reported Rf values of other common sugars using a mobile phase of ethyl acetate and propionic acid (1:1, v/v) on silica gel 60 HPTLC plates.[5]

SugarReported Rf Value
Maltose0.28
Fructose~0.43
Dextrose (Glucose)~0.43
Galactose~0.44
Mannose~0.44

Mandatory Visualization

Experimental Workflow for TLC Separation of this compound

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep TLC Plate Activation (110°C, 15 min) spotting Spot Sample & Standard on TLC Plate plate_prep->spotting sample_prep Sample & Standard Dissolution (1 mg/mL) sample_prep->spotting chamber_prep Chamber Equilibration (30 min) development Develop Chromatogram in Mobile Phase chamber_prep->development spotting->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualize Spots with Staining Reagent & Heat drying->visualization calculation Calculate Rf Values visualization->calculation

Caption: Workflow for the TLC separation and analysis of this compound.

Logical Relationship of TLC Components

TLC_Components cluster_phases Chromatographic Phases cluster_analytes Analytes cluster_process Separation Process cluster_result Result sp Stationary Phase (Silica Gel) interaction Differential Partitioning (Adsorption/Desorption) sp->interaction mp Mobile Phase (e.g., EtOAc:AcOH:H2O) mp->interaction This compound This compound This compound->interaction impurities Other Compounds impurities->interaction migration Analyte Migration interaction->migration separation Separated Spots migration->separation rf_value Rf Value separation->rf_value

Caption: Relationship between components in the TLC separation of this compound.

References

Synthesis of Vicianose and its Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of vicianose (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose) and its derivatives. It includes experimental protocols for key synthetic strategies, quantitative data, and visualizations of the synthetic pathways.

This compound is a disaccharide found in a variety of natural products, including the cyanogenic glycoside vicianin (B86284).[1][2] The unique α-(1→6) linkage between L-arabinopyranose and D-glucose presents a stereoselective challenge in its chemical synthesis. The development of efficient synthetic routes to this compound and its derivatives is crucial for exploring their biological activities and potential applications in drug discovery and development. Glycosides, in general, have shown a wide range of pharmacological activities, including analgesic and anti-inflammatory effects.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound requires a strategic approach involving the use of protecting groups to selectively mask reactive hydroxyl groups on both the glucose acceptor and the arabinose donor, followed by a stereoselective glycosylation reaction to form the desired α-linkage. Finally, deprotection yields the target disaccharide.

A plausible synthetic strategy for this compound involves the regioselective glycosylation of a suitably protected glucose acceptor at the 6-OH position with an activated arabinopyranosyl donor. Common glycosylation methods that can be adapted for this purpose include the Koenigs-Knorr reaction and the use of glycosyl trichloroacetimidates.[4][5][6]

Protecting Group Strategy

A critical aspect of this compound synthesis is the selection of appropriate protecting groups to ensure regioselectivity and stereocontrol.

  • Glucose Acceptor: To achieve glycosylation at the 6-OH position of glucose, the hydroxyl groups at C-1, C-2, C-3, and C-4 must be protected. A common strategy is to use a combination of protecting groups. For instance, the 1,2,3,4-hydroxyls can be protected with benzyl (B1604629) (Bn) or acetyl (Ac) groups. Benzyl groups are stable under a wide range of conditions and can be removed by hydrogenolysis, while acetyl groups are typically removed under basic conditions. To selectively expose the 6-OH group, a temporary protecting group like a silyl (B83357) ether (e.g., TBDMS) can be used for the primary hydroxyl, which can be selectively cleaved under acidic conditions or with fluoride (B91410) ions. Alternatively, starting with a glucose derivative where the 6-OH is already differentiated, such as 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, simplifies the process.

  • Arabinose Donor: The arabinose donor must be activated at the anomeric center and protected at the other hydroxyl groups to prevent self-condensation. Acetyl or benzoyl (Bz) protecting groups are commonly used for the hydroxyls of arabinose. To favor the formation of the α-glycosidic bond, a non-participating protecting group at the C-2 position of the arabinose donor is often preferred. However, the Koenigs-Knorr reaction with a participating group at C-2 (like acetate) can also lead to the α-product under specific conditions due to the anomeric effect and reaction conditions. A common activated donor is a glycosyl halide (bromide or chloride) for the Koenigs-Knorr reaction or a trichloroacetimidate (B1259523).

Glycosylation Reaction

The key step in this compound synthesis is the formation of the α-(1→6)-glycosidic bond.

  • Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (e.g., acetobromo-α-L-arabinopyranose) with an alcohol (the protected glucose acceptor) in the presence of a promoter, typically a silver salt like silver carbonate (Ag₂CO₃) or silver triflate (AgOTf).[4][6][7] The stereochemical outcome of the Koenigs-Knorr reaction can be influenced by the protecting group at C-2 of the donor, the solvent, and the promoter.

  • Trichloroacetimidate Method: This method utilizes a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[5] This method is known for its high yields and stereoselectivity, often favoring the formation of α-glycosides with non-participating protecting groups at C-2.

Deprotection

The final step is the removal of all protecting groups to yield the free disaccharide, this compound. This is typically achieved in one or more steps depending on the protecting groups used. For example, if benzyl ethers and acetyl esters are used, a two-step deprotection sequence involving hydrogenolysis (e.g., H₂, Pd/C) to remove benzyl groups followed by saponification (e.g., NaOMe in MeOH) to remove acetyl groups would be employed.

Experimental Protocols

The following are generalized protocols for the key steps in the chemical synthesis of peracetylated this compound, which can be subsequently deprotected.

Protocol 1: Preparation of the Glucose Acceptor (1,2,3,4-tetra-O-acetyl-β-D-glucopyranose)

This protocol describes a method to prepare a glucose acceptor with a free hydroxyl group at the C-6 position.

Materials:

Procedure:

  • Dissolve β-D-glucose pentaacetate (1.0 eq) in anhydrous DMF.

  • Add hydrazine acetate (1.1 eq) to the solution.

  • Stir the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Quantitative Data:

Parameter Value

| Typical Yield | 70-85% |

Protocol 2: Preparation of the Arabinose Donor (Acetobromo-α-L-arabinopyranose)

This protocol describes the preparation of a glycosyl bromide donor from the peracetylated sugar.

Materials:

Procedure:

  • Peracetylation: Suspend L-arabinose (1.0 eq) in acetic anhydride and add pyridine as a catalyst. Stir the mixture at room temperature until a clear solution is obtained and the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain tetra-O-acetyl-L-arabinopyranose.

  • Bromination: Dissolve the peracetylated arabinose in a minimal amount of dichloromethane and cool to 0 °C.

  • Add a solution of HBr in acetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with ice-cold water and saturated aqueous sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetobromo-α-L-arabinopyranose. Use immediately in the next step.

Quantitative Data:

Parameter Value
Typical Yield (Peracetylation) >90%

| Typical Yield (Bromination) | 80-90% |

Protocol 3: Koenigs-Knorr Glycosylation

This protocol outlines the coupling of the glucose acceptor and the arabinose donor.

Materials:

  • 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (acceptor)

  • Acetobromo-α-L-arabinopyranose (donor)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (DCM) or toluene

  • Molecular sieves (4 Å)

  • Celite

Procedure:

  • To a stirred suspension of the glucose acceptor (1.0 eq), silver(I) carbonate (2.0 eq), and activated molecular sieves in anhydrous DCM, add a solution of the freshly prepared arabinose donor (1.5 eq) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., Argon).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the peracetylated this compound.

Quantitative Data:

Parameter Value
Typical Yield 40-60%

| Anomeric Ratio (α:β) | Varies, but α is generally favored |

Protocol 4: Deprotection of Peracetylated this compound

This protocol describes the final deprotection step to obtain free this compound.

Materials:

  • Peracetylated this compound

  • Anhydrous methanol

  • Sodium methoxide (B1231860) (catalytic amount)

  • Amberlite IR120 (H⁺) resin

Procedure:

  • Dissolve the peracetylated this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature and monitor by TLC until all acetyl groups are removed.

  • Neutralize the reaction mixture with Amberlite IR120 (H⁺) resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.

Quantitative Data:

Parameter Value

| Typical Yield | >90% |

Synthesis Workflow and Diagrams

The overall synthetic workflow for this compound can be visualized as a series of sequential steps involving protection, activation, glycosylation, and deprotection.

Vicianose_Synthesis_Workflow cluster_glucose Glucose Acceptor Preparation cluster_arabinose Arabinose Donor Preparation cluster_coupling Glycosylation and Deprotection glucose D-Glucose pentaacetate Glucose Pentaacetate glucose->pentaacetate Ac₂O, Pyridine acceptor 1,2,3,4-tetra-O-acetyl -β-D-glucopyranose (Acceptor) pentaacetate->acceptor Hydrazine acetate, DMF glycosylation Koenigs-Knorr Glycosylation acceptor->glycosylation arabinose L-Arabinose peracetyl_ara Tetra-O-acetyl -L-arabinopyranose arabinose->peracetyl_ara Ac₂O, Pyridine donor Acetobromo-α-L- arabinopyranose (Donor) peracetyl_ara->donor HBr, AcOH donor->glycosylation peracetyl_this compound Peracetylated This compound glycosylation->peracetyl_this compound This compound This compound peracetyl_this compound->this compound NaOMe, MeOH

Caption: Chemical synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in mammalian systems, its derivatives, particularly those found in nature, can have biological effects. For instance, cyanogenic glycosides like vicianin release hydrogen cyanide upon enzymatic hydrolysis, which acts as a defense mechanism in plants and can be toxic to herbivores.[8] The development of synthetic this compound derivatives could lead to novel glycoside-based drugs with various therapeutic applications. The general principle involves attaching a pharmacologically active aglycone to the this compound moiety. The sugar part can influence the solubility, stability, and pharmacokinetic properties of the drug.

Vicianose_Derivatives_Logic cluster_synthesis Synthesis of this compound Derivatives cluster_application Drug Development Pathway vicianose_syn Chemical Synthesis of this compound coupling Glycosylation vicianose_syn->coupling aglycone_syn Synthesis of Aglycone aglycone_syn->coupling derivative This compound Derivative coupling->derivative bio_eval Biological Evaluation (e.g., anticancer, antiviral) derivative->bio_eval sar Structure-Activity Relationship (SAR) Studies bio_eval->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Logical workflow for the development of this compound-based drug candidates.

Applications in Drug Development

The synthesis of this compound and its derivatives opens avenues for the development of novel therapeutic agents. By glycosylating known drugs or bioactive molecules with this compound, it is possible to modify their properties. For example, glycosylation can enhance water solubility, improve bioavailability, and alter the pharmacokinetic profile of a drug. Furthermore, the this compound moiety could act as a targeting ligand for specific carbohydrate-binding proteins (lectins) on cell surfaces, leading to cell-specific drug delivery.

Potential applications for synthetic this compound derivatives include:

  • Anticancer Agents: Glycosylation of anticancer drugs can improve their therapeutic index by increasing their solubility and potentially targeting them to cancer cells.

  • Antiviral and Antibacterial Agents: Many natural antibiotics are glycosides. Synthetic this compound derivatives could mimic these natural products or lead to the discovery of new antimicrobial agents.

  • Enzyme Inhibitors: this compound derivatives could be designed as inhibitors of specific glycosidases or other enzymes involved in disease processes.

The development of robust and efficient synthetic methods for this compound and its analogs is a key enabling step for the exploration of these and other potential therapeutic applications. Further research into the biological activities of novel this compound derivatives is warranted to unlock their full potential in drug discovery.

References

Application Notes and Protocols for the Use of Vicianose as a Substrate for Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianose is a disaccharide composed of α-L-arabinopyranose linked to the C6 hydroxyl group of β-D-glucose (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose)[1][2]. It is found in various natural products, including the cyanogenic glycoside vicianin[3][4][5]. The enzymatic hydrolysis of this compound into its constituent monosaccharides, L-arabinose and D-glucose, is of significant interest for researchers in fields ranging from biofuel production to food science and drug metabolism. Glycosidases that can cleave the α-1,6-glycosidic bond of this compound are valuable tools for structural elucidation of natural products, carbohydrate analysis, and understanding the breakdown of complex plant-derived compounds by microorganisms.

This document provides detailed application notes and protocols for utilizing this compound as a substrate to identify and characterize specific glycosidases.

Enzymatic Hydrolysis of this compound

The breakdown of this compound requires the action of specific glycoside hydrolases. The enzymes responsible for this hydrolysis would typically be an α-L-arabinopyranosidase to cleave the α-1,6 linkage to the glucose moiety. Subsequently, a β-glucosidase could potentially act on the resulting glucose, though in the case of this compound hydrolysis, the primary activity of interest is the cleavage of the disaccharide itself.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose) glycosidase This compound-Hydrolyzing Glycosidase (e.g., α-L-Arabinopyranosidase) This compound->glycosidase water H₂O water->glycosidase arabinose L-Arabinose glycosidase->arabinose glucose D-Glucose glycosidase->glucose

Data Presentation: Hypothetical Kinetic Parameters

To date, specific kinetic data for enzymes acting on this compound as a primary substrate is not extensively documented in publicly available literature. However, a researcher would aim to determine the following kinetic parameters for a newly identified this compound-hydrolyzing enzyme. The table below presents hypothetical data for a putative "Vicianase" to illustrate how such data would be structured.

Enzyme SourcePutative EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Aspergillus nigerVicianase-ANThis compound2.515.24.550
Bacteroides sp.Vicianase-BTThis compound1.825.86.537

Experimental Protocols

Protocol 1: Screening for this compound-Hydrolyzing Activity in Microbial Cultures

This protocol outlines a method for screening microbial cultures (e.g., from bacteria or fungi) for the ability to degrade this compound.

Materials:

  • This compound

  • Microbial culture supernatants or cell lysates

  • 96-well microplates

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0) or citrate (B86180) buffer (50 mM, pH 5.0)

  • Glucose and arabinose standards

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87H) and a refractive index (RI) detector.

Procedure:

  • Prepare Substrate Solution: Prepare a 10 mM stock solution of this compound in the appropriate buffer.

  • Enzyme Preparation: Grow microbial cultures in a suitable medium. Prepare cell lysates or collect culture supernatants that may contain secreted glycosidases.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of the enzyme preparation to each well.

    • Add 50 µL of the 10 mM this compound stock solution to initiate the reaction.

    • Include a negative control with heat-inactivated enzyme or buffer only.

    • Incubate the plate at a suitable temperature (e.g., 37°C or 50°C) for a defined period (e.g., 1, 4, and 24 hours).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding a quenching solution (e.g., 100 µL of acetonitrile).

  • Product Analysis by HPLC:

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by HPLC to detect the presence of glucose and arabinose and the decrease in this compound.

    • Compare the chromatograms of the reaction samples to those of the negative control and the glucose and arabinose standards.

G start Start: Microbial Cultures culture Culture Growth and Enzyme Preparation start->culture reaction Enzymatic Reaction with this compound culture->reaction hplc HPLC Analysis of Reaction Products reaction->hplc analysis Data Analysis: Identify Positive Hits hplc->analysis end End: Purify and Characterize Active Enzymes analysis->end

Protocol 2: Characterization of a Purified this compound-Hydrolyzing Glycosidase

This protocol describes the determination of kinetic parameters and optimal conditions for a purified glycosidase that has shown activity towards this compound.

Materials:

  • Purified glycosidase

  • This compound

  • Buffers with a range of pH values (e.g., citrate, phosphate, Tris-HCl)

  • Incubator or water bath with temperature control

  • HPLC system as described in Protocol 1.

Procedure:

A. Determination of Optimal pH:

  • Prepare a series of reaction buffers with pH values ranging from 3.0 to 9.0.

  • Set up reaction mixtures containing a fixed concentration of this compound (e.g., 5 mM) and a fixed amount of purified enzyme in each buffer.

  • Incubate all reactions at a constant temperature (e.g., 37°C) for a fixed time.

  • Terminate the reactions and analyze the amount of product (glucose or arabinose) formed by HPLC.

  • Plot the enzyme activity against the pH to determine the optimal pH.

B. Determination of Optimal Temperature:

  • Using the optimal pH buffer determined in the previous step, set up reaction mixtures with a fixed concentration of this compound and enzyme.

  • Incubate the reactions at a range of temperatures (e.g., 20°C to 70°C).

  • Terminate the reactions after a fixed time and quantify the product formation.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

C. Determination of Km and Vmax:

  • Prepare a series of this compound solutions with varying concentrations (e.g., 0.1 mM to 10 mM) in the optimal buffer.

  • Set up reaction mixtures with a fixed amount of enzyme and the different substrate concentrations.

  • Incubate the reactions at the optimal temperature and for a time that ensures the reaction rate is linear (initial velocity).

  • Quantify the amount of product formed in each reaction.

  • Calculate the initial velocity (v) for each substrate concentration [S].

  • Plot v versus [S] and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v vs 1/[S]) can also be used for this purpose.

G start Purified Enzyme ph_opt Determine Optimal pH start->ph_opt temp_opt Determine Optimal Temperature ph_opt->temp_opt kinetics Determine Km and Vmax temp_opt->kinetics data_analysis Data Analysis and Enzyme Characterization kinetics->data_analysis

Conclusion

The use of this compound as a substrate is crucial for the discovery and characterization of novel glycosidases with potential applications in various biotechnological fields. The protocols provided herein offer a framework for screening, identifying, and characterizing such enzymes. While specific examples of well-characterized this compound-hydrolyzing enzymes are currently limited in the literature, the methodologies described can be readily applied to explore the vast diversity of microbial glycosidases for this specific activity. Further research in this area will undoubtedly contribute to a better understanding of carbohydrate metabolism and provide new enzymatic tools for science and industry.

References

Application Notes and Protocols for the Quantification of Vicianose in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianose is a disaccharide composed of L-arabinose and D-glucose, commonly found in plants as a glycosidic component of various secondary metabolites. A notable example is its presence in the cyanogenic glycoside vicianin (B86284), which is prevalent in species of the Vicia (vetch) genus. The quantification of this compound in plant extracts is crucial for understanding the biosynthesis and metabolism of these compounds, assessing their potential pharmacological activities, and for the quality control of herbal products. This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as an enzymatic hydrolysis method for the release of this compound from its glycosidic linkage.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Content in Vicia angustifolia Seed Extract

Analytical MethodSample ReplicateThis compound Concentration (mg/g of dry extract)Standard Deviation (SD)Relative Standard Deviation (RSD) (%)
HPLC-RID 112.50.86.4
213.1
311.9
GC-MS (after derivatization) 111.80.65.1
212.4
311.5
Enzymatic Hydrolysis + HPLC-RID 115.21.17.2
216.5
314.9

Note: This data is for illustrative purposes and will vary depending on the plant material and extraction efficiency.

Experimental Protocols

Sample Preparation: Extraction of Soluble Sugars from Plant Material

This protocol describes the extraction of soluble carbohydrates, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., seeds, leaves)

  • 80% (v/v) Ethanol (B145695)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Water bath or heating block

  • Rotary evaporator or vacuum concentrator

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 1-3 g of finely ground plant material.

  • Add 10 mL of 80% ethanol to the sample.

  • Homogenize the sample using a mortar and pestle or a mechanical homogenizer until a uniform consistency is achieved.

  • Incubate the mixture in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) twice more with the pellet, pooling all the supernatants.

  • Evaporate the pooled supernatant to dryness under vacuum using a rotary evaporator or a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume of deionized water (e.g., 1-5 mL).

  • Filter the aqueous extract through a 0.22 µm syringe filter prior to chromatographic analysis.

Enzymatic Hydrolysis of Vicianin to Release this compound

This protocol is applicable for samples containing vicianin or other vicianosides to liberate free this compound for quantification.[1][2][3][4][5]

Materials:

  • Plant extract (prepared as in Protocol 1)

  • Vicianin hydrolase (β-glucosidase with activity towards vicianin). This enzyme can be purified from sources like Vicia angustifolia seeds.[1][4]

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • Heating block or water bath

Procedure:

  • To 1 mL of the aqueous plant extract, add a sufficient amount of vicianin hydrolase. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitated protein.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Materials:

  • HPLC system equipped with a refractive index detector (RID)

  • Aminex HPX-87P carbohydrate analysis column (or equivalent)

  • This compound analytical standard (CAS 14116-69-9)

  • Deionized water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in deionized water (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87P (300 mm x 7.8 mm)

    • Mobile Phase: HPLC grade water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80-85°C

    • Detector: Refractive Index Detector (RID), temperature controlled at 35-40°C

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared plant extracts (from Protocol 1 or 2).

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This method offers high sensitivity and selectivity for the quantification of this compound. Derivatization is necessary to increase the volatility of the sugar.

Materials:

  • GC-MS system

  • Derivatization reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) followed by silylation.

  • This compound analytical standard (CAS 14116-69-9)

  • Internal standard (e.g., phenyl-β-D-glucopyranoside)

  • Heating block or oven

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., pyridine).

    • Aliquots of the dried plant extract (from Protocol 1 or 2) and the standard solutions are placed in reaction vials.

  • Derivatization (Oximation-Silylation):

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to each vial.

    • Heat at 90°C for 30 minutes.

    • Cool to room temperature and add 100 µL of MSTFA with 1% TMCS.

    • Heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.

  • Analysis:

    • Inject the derivatized standards and samples.

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.

Mandatory Visualization

Vicianose_Quantification_Workflow cluster_extraction Sample Preparation cluster_hydrolysis Optional Enzymatic Hydrolysis cluster_analysis Analytical Quantification plant_material Plant Material (e.g., Vicia seeds) extraction Ethanol Extraction (80% EtOH, 80°C) plant_material->extraction crude_extract Crude Extract extraction->crude_extract enzymatic_hydrolysis Vicianin Hydrolase (pH 5.5, 37°C) crude_extract->enzymatic_hydrolysis If vicianin is present hplc HPLC-RID Analysis crude_extract->hplc gcms GC-MS Analysis (after derivatization) crude_extract->gcms hydrolyzed_extract Hydrolyzed Extract (Free this compound) enzymatic_hydrolysis->hydrolyzed_extract hydrolyzed_extract->hplc hydrolyzed_extract->gcms quantification Quantification (Standard Curve) hplc->quantification gcms->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Vicianin_Signaling_Pathway cluster_synthesis Vicianin Biosynthesis cluster_degradation Cyanogenesis (Tissue Damage) l_phenylalanine L-Phenylalanine mandelonitrile Mandelonitrile l_phenylalanine->mandelonitrile Multi-step enzymatic conversion vicianin Vicianin (Cyanogenic Glycoside) mandelonitrile->vicianin Glycosyltransferases udp_glucose UDP-Glucose udp_glucose->vicianin udp_arabinose UDP-Arabinose udp_arabinose->vicianin vicianin_deg Vicianin vicianin_hydrolase Vicianin Hydrolase (β-glucosidase) vicianin_deg->vicianin_hydrolase mandelonitrile_deg Mandelonitrile vicianin_hydrolase->mandelonitrile_deg This compound This compound vicianin_hydrolase->this compound hydroxynitrile_lyase Hydroxynitrile Lyase mandelonitrile_deg->hydroxynitrile_lyase hcn Hydrogen Cyanide (HCN) (Toxic) hydroxynitrile_lyase->hcn benzaldehyde Benzaldehyde hydroxynitrile_lyase->benzaldehyde

Caption: Biosynthesis of vicianin and its degradation upon tissue damage (cyanogenesis).

References

Troubleshooting & Optimization

Technical Support Center: Vicianose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vicianose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound in enzymatic synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: this compound is a disaccharide composed of L-arabinose and D-glucose. The primary enzymatic methods for its synthesis involve:

  • Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. For this compound synthesis, a specific GT would transfer an activated arabinose donor to a glucose acceptor.

  • Glycosidases (e.g., Vicianin (B86284) Hydrolase) in Reverse: Glycosidases typically hydrolyze glycosidic bonds. However, by manipulating reaction conditions, such as using high substrate concentrations, the reverse reaction (synthesis) can be favored. Vicianin hydrolase, which naturally breaks down vicianin into this compound and mandelonitrile, is a potential candidate for this approach.[1][2][3]

Q2: What are the critical factors affecting the yield of this compound synthesis?

A2: The yield of enzymatic this compound synthesis is influenced by several factors, including:

  • Enzyme Activity and Stability: The specific activity and stability of the chosen glycosyltransferase or glycosidase under the reaction conditions are paramount.

  • Substrate Purity and Concentration: The purity of the donor and acceptor substrates is crucial to avoid inhibition. High concentrations of acceptor substrates can favor the synthetic reaction over hydrolysis.

  • Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific enzyme used.

  • Product Inhibition: Accumulation of this compound or byproducts can inhibit the enzyme, thus limiting the final yield.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored by analyzing the consumption of substrates and the formation of this compound over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or HILIC column) and detector (e.g., refractive index or evaporative light scattering detector) can separate and quantify the reactants and products.

  • Thin-Layer Chromatography (TLC): TLC can provide a qualitative and semi-quantitative assessment of the reaction progress.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Inactive Enzyme - Verify the activity of your enzyme stock using a standard assay. - Ensure proper storage conditions for the enzyme. - Consider expressing and purifying a fresh batch of the enzyme.
Suboptimal Reaction Conditions - pH: Determine the optimal pH for your enzyme. Most glycosyltransferases and glycosidases have a specific pH range for optimal activity.[4][5] - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. - Incubation Time: Perform a time-course experiment to identify the optimal reaction duration.
Substrate Issues - Purity: Ensure the purity of your donor (e.g., UDP-arabinose) and acceptor (e.g., glucose) substrates. Impurities can act as inhibitors. - Concentration: Optimize the molar ratio of the donor to acceptor substrate. For glycosidase-catalyzed synthesis, a high concentration of the acceptor is generally required to shift the equilibrium towards synthesis.
Formation of Undesired Byproducts Enzyme Promiscuity - The enzyme may have side activities, leading to the formation of other glycosides. - Consider using a more specific enzyme or engineering the current enzyme to improve its specificity.
Substrate Degradation - Activated sugar donors like UDP-sugars can be unstable. Use freshly prepared or properly stored donor substrates.
Reaction Stalls Prematurely Product Inhibition - High concentrations of this compound or byproducts (e.g., UDP from a glycosyltransferase reaction) can inhibit the enzyme.[6] - Consider in situ product removal or using a coupled-enzyme system to regenerate the donor substrate and consume inhibitory byproducts.
Enzyme Instability - The enzyme may not be stable over the entire course of the reaction. - Add stabilizing agents such as glycerol (B35011) or BSA to the reaction buffer. - Consider using an immobilized enzyme for improved stability and reusability.

Experimental Protocols

Protocol 1: this compound Synthesis using a Glycosyltransferase

This protocol provides a general framework for the synthesis of this compound using a putative L-arabinosyltransferase.

Materials:

  • L-arabinosyltransferase (specific to forming a 1,6-linkage with glucose)

  • UDP-α-L-arabinopyranose (donor substrate)

  • D-glucose (acceptor substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂ (cofactor, if required by the enzyme)

  • Quenching solution (e.g., 1 M HCl or heat inactivation)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as outlined in the table below. It is recommended to run a series of small-scale reactions to optimize these parameters.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: At various time points, withdraw aliquots of the reaction mixture and quench the reaction. Analyze the samples by HPLC or TLC to monitor the formation of this compound.

  • Termination: Once the reaction has reached completion or the desired yield, terminate the entire reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding a quenching solution.

  • Purification: Purify this compound from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.

Table 1: Optimization of Reaction Conditions for Glycosyltransferase-Catalyzed this compound Synthesis

ParameterRange for OptimizationStarting Condition
UDP-α-L-arabinopyranose1 - 20 mM5 mM
D-glucose5 - 100 mM25 mM
Enzyme Concentration0.1 - 5 µM1 µM
MgCl₂1 - 20 mM10 mM
pH6.0 - 9.07.5
Temperature25 - 45 °C37 °C
Incubation Time1 - 48 hours24 hours

Visualizations

Vicianose_Synthesis_Pathway cluster_glycosyltransferase Glycosyltransferase Pathway cluster_vicianin_hydrolase Vicianin Hydrolase (Reverse Reaction) UDP-Arabinose UDP-Arabinose Glycosyltransferase Glycosyltransferase UDP-Arabinose->Glycosyltransferase Glucose Glucose Glucose->Glycosyltransferase This compound This compound Glycosyltransferase->this compound UDP UDP Glycosyltransferase->UDP Arabinose Arabinose Vicianin_Hydrolase Vicianin_Hydrolase Arabinose->Vicianin_Hydrolase Glucose_VH Glucose Glucose_VH->Vicianin_Hydrolase Vicianose_VH This compound Vicianin_Hydrolase->Vicianose_VH H2O_out H2O Vicianose_VH->H2O_out Troubleshooting_Workflow Start Low this compound Yield CheckEnzyme Check Enzyme Activity & Purity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK ReplaceEnzyme Use Fresh/Purified Enzyme EnzymeOK->ReplaceEnzyme No CheckSubstrates Verify Substrate Purity & Concentration EnzymeOK->CheckSubstrates Yes ReplaceEnzyme->CheckEnzyme SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK OptimizeSubstrates Optimize Substrate Ratio SubstratesOK->OptimizeSubstrates No CheckConditions Optimize Reaction Conditions (pH, Temp, Time) SubstratesOK->CheckConditions Yes OptimizeSubstrates->CheckSubstrates ConditionsOK Yield Improved? CheckConditions->ConditionsOK CheckInhibition Investigate Product/Byproduct Inhibition ConditionsOK->CheckInhibition No End Improved Yield ConditionsOK->End Yes

References

Vicianose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of vicianose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its hydrophilic nature and the presence of structurally similar impurities. Key difficulties include:

  • Co-elution of other sugars: Monosaccharides (e.g., glucose, arabinose) and other disaccharides with similar polarity often co-elute with this compound, making separation difficult.

  • Low yield: this compound is often present in complex mixtures from natural sources, and multi-step purification processes can lead to significant product loss.

  • Degradation: The glycosidic bond in this compound can be susceptible to hydrolysis under harsh pH or high-temperature conditions, leading to the formation of its constituent monosaccharides.

  • Detection: As a non-chromophoric sugar, this compound requires specific detection methods like Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or mass spectrometry, which can present their own challenges.

Q2: What is the most effective chromatographic technique for this compound purification?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for separating polar compounds like this compound.[1][2] HILIC utilizes a polar stationary phase (e.g., amide, amino, or silica-based) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). This allows for the retention and separation of hydrophilic analytes. Reversed-phase (RP) chromatography can also be used, particularly for protected or derivatized this compound.[3]

Q3: How can I improve the resolution between this compound and co-eluting monosaccharides?

A3: To improve the separation of this compound from monosaccharides like glucose and arabinose, consider the following strategies:

  • Optimize the mobile phase: In HILIC, carefully adjusting the water content in the mobile phase can significantly impact selectivity. A lower water concentration generally increases retention of polar analytes.

  • Select the appropriate stationary phase: Different HILIC columns (e.g., amide, amino) exhibit different selectivities for carbohydrates.[1] It may be necessary to screen several columns to find the one that provides the best resolution for your specific sample matrix.

  • Control column temperature: Temperature can affect the selectivity of the separation. Experimenting with different column temperatures may improve the resolution between closely eluting sugars.[1]

  • Derivatization: Derivatizing the sugars to form less polar derivatives can allow for separation using normal-phase or reversed-phase chromatography with potentially different selectivities.

Q4: What are the best practices for sample preparation before chromatographic purification of this compound?

A4: Proper sample preparation is crucial for successful purification. For this compound extraction from plant material, a general workflow includes:

  • Homogenization: Grind the plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Use a suitable solvent system, such as an ethanol (B145695)/water mixture, to extract the sugars.[4]

  • Filtration and Clarification: Remove particulate matter by filtration or centrifugation.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., graphitized carbon) to remove interfering compounds like pigments and salts and to enrich the carbohydrate fraction.[5]

Q5: How can I assess the purity of my final this compound product?

A5: Purity assessment of this compound can be performed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a suitable column (e.g., HILIC) with a universal detector like ELSD or RI can be used to check for the presence of impurities.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of this compound and the identification of any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and is a powerful tool for assessing purity and confirming the identity of the isolated this compound. Quantitative 1H NMR (qNMR) can be used to determine the absolute purity of the sample.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification using chromatography.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary interactions: The analyte may be interacting with active sites on the stationary phase.[7] 2. Column overload: Injecting too much sample can lead to peak distortion.[7] 3. Extra-column dead volume: Excessive tubing length or poorly made connections can cause band broadening.[8]1. Modify the mobile phase: Add a small amount of a competing agent or adjust the pH to minimize secondary interactions. 2. Reduce sample concentration/injection volume: Perform a loading study to determine the optimal sample load for your column. 3. Optimize system connections: Use shorter, narrower-bore tubing and ensure all fittings are properly tightened.
Peak Broadening 1. High flow rate: A flow rate that is too high for the column can reduce efficiency. 2. Inappropriate mobile phase viscosity: A highly viscous mobile phase can lead to broader peaks. 3. Column contamination: Accumulation of contaminants on the column can degrade performance.[9] 4. Incorrect detector settings: An inappropriate data collection rate can artificially broaden peaks.[10]1. Optimize the flow rate: Perform a flow rate study to find the optimal balance between resolution and analysis time. 2. Adjust mobile phase composition: If possible, modify the mobile phase to reduce its viscosity. 3. Clean or replace the column: Flush the column with a strong solvent. If performance does not improve, replace the column. The use of a guard column is highly recommended.[8] 4. Adjust detector settings: Ensure the data acquisition rate is appropriate for the peak widths in your chromatogram.
Split Peaks 1. Column void or channeling: A void at the head of the column can cause the sample to travel through different paths. 2. Sample solvent incompatible with mobile phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. 3. Co-elution of isomers: this compound may exist as different anomers that can sometimes be partially separated under specific conditions.1. Replace the column: A void in the column bed is often irreversible. 2. Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase. 3. Adjust chromatographic conditions: Modify the mobile phase composition or temperature to try and merge the peaks of the anomers or improve their separation for individual collection.
Low Yield 1. Incomplete extraction: The extraction procedure may not be efficient in recovering this compound from the source material. 2. Degradation during purification: this compound may be degrading due to harsh pH or temperature conditions. 3. Loss during multi-step purification: Each purification step will result in some product loss.1. Optimize extraction parameters: Experiment with different solvent compositions, temperatures, and extraction times. 2. Maintain mild conditions: Use neutral or slightly acidic pH and avoid high temperatures during purification.[11] 3. Minimize the number of purification steps: Develop a more efficient purification strategy to reduce the number of steps.
Irreproducible Retention Times 1. Column equilibration issues: The column may not be fully equilibrated with the mobile phase between runs. 2. Fluctuations in mobile phase composition: Inconsistent mobile phase preparation can lead to shifts in retention time. 3. Temperature fluctuations: Changes in ambient temperature can affect retention times, especially in HILIC.1. Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection. 2. Prepare fresh mobile phase accurately: Prepare the mobile phase carefully and consistently. Degas the mobile phase before use. 3. Use a column oven: A column oven will maintain a constant temperature and improve the reproducibility of your results.

Quantitative Data Summary

The following table provides a representative summary of quantitative data that might be expected during a typical two-step purification of this compound from a plant extract. Please note that these values are illustrative and will vary depending on the starting material and the specific methods used.

Purification Step Total Sugars (mg) This compound (mg) Purity (%) Yield (%) Purification Fold
Crude Extract 10005051001
Solid-Phase Extraction (SPE) 4004511.25902.25
Preparative HILIC 603558.37011.66

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from a plant source.

  • Sample Preparation:

    • Dry the plant material (e.g., seeds, leaves) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Suspend the powdered plant material in 70% aqueous ethanol (1:10 w/v).

    • Stir the suspension at room temperature for 4 hours.

    • Separate the solid material by centrifugation at 4000 x g for 15 minutes.

    • Collect the supernatant and repeat the extraction on the pellet with fresh 70% ethanol.

    • Combine the supernatants.

  • Solvent Removal:

    • Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the ethanol.

  • Clarification and SPE:

    • Centrifuge the resulting aqueous extract to remove any precipitated material.

    • Condition a graphitized carbon SPE cartridge with acetonitrile (B52724) followed by deionized water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and highly polar impurities.

    • Elute the carbohydrate fraction with a solution of 20-30% acetonitrile in water.

    • Collect the eluate and concentrate it under reduced pressure. The resulting material is the crude this compound extract ready for chromatographic purification.

Protocol 2: Preparative HILIC Purification of this compound

This protocol outlines a method for purifying this compound from a crude extract using preparative HILIC.

  • System Preparation:

    • Column: Amide-based preparative HILIC column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Equilibration: Equilibrate the column with 85% Mobile Phase B at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound extract in the initial mobile phase (85% acetonitrile in water) to a concentration of 50-100 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Injection Volume: 1-5 mL, depending on the column size and loading capacity.

    • Gradient Program:

      • 0-5 min: 85% B (isocratic)

      • 5-35 min: Linear gradient from 85% to 65% B

      • 35-40 min: 65% B (isocratic)

      • 40-42 min: Linear gradient from 65% to 85% B

      • 42-50 min: 85% B (re-equilibration)

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the detector signal.

  • Post-Purification:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure.

    • Lyophilize the resulting aqueous solution to obtain pure this compound as a white powder.

    • Analyze the purity of the final product using analytical HPLC-ELSD/MS and/or NMR.

Visualizations

Vicianose_Purification_Workflow Start Plant Material Extraction Extraction (70% EtOH) Start->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (Graphitized Carbon) Concentration->SPE Prep_HILIC Preparative HILIC SPE->Prep_HILIC Analysis Purity Analysis (HPLC, MS, NMR) Prep_HILIC->Analysis End Pure this compound Analysis->End

Caption: A typical workflow for the extraction and purification of this compound from plant material.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Column Overload? Problem->Cause1 Check Solution1 Reduce Injection Volume/ Sample Concentration Cause1->Solution1 Yes Cause2 Secondary Interactions? Cause1->Cause2 No Solution2 Modify Mobile Phase (pH, Additives) Cause2->Solution2 Yes Cause3 Extra-Column Volume? Cause2->Cause3 No Solution3 Optimize Tubing/ Connections Cause3->Solution3 Yes

Caption: A logical troubleshooting approach for addressing common chromatographic issues.

References

stability of vicianose under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of vicianose under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a disaccharide composed of L-arabinose and D-glucose linked by an α-(1→6) glycosidic bond. Its stability is a critical factor in various applications, including drug development and food science, as degradation can lead to loss of biological activity, altered bioavailability, and the formation of undesirable byproducts.

Q2: What are the primary factors that affect this compound stability?

The stability of the glycosidic bond in this compound is primarily influenced by pH and temperature. Generally, glycosidic bonds are susceptible to hydrolysis under acidic conditions, and this degradation is accelerated at higher temperatures.

Q3: Is this compound stable in alkaline (basic) conditions?

Yes, glycosidic bonds, such as the one in this compound, are generally stable in basic (alkaline) solutions.[1] Hydrolysis of these bonds typically requires acidic conditions to protonate the glycosidic oxygen, making the anomeric carbon more susceptible to nucleophilic attack by water.

Q4: What are the expected degradation products of this compound?

Under hydrolytic conditions, this compound is expected to break down into its constituent monosaccharides: L-arabinose and D-glucose.

Troubleshooting Guide

Issue 1: this compound appears to be degrading in my neutral pH buffer during storage.

  • Possible Cause 1: Microbial Contamination. Even at neutral pH, microbial growth can introduce enzymes (glycosidases) that can hydrolyze the glycosidic bond of this compound.

    • Solution: Ensure sterile handling and storage of your this compound solutions. Consider adding a bacteriostatic agent if compatible with your experimental setup.

  • Possible Cause 2: Inaccurate pH Measurement. Your buffer, while intended to be neutral, may be slightly acidic.

    • Solution: Calibrate your pH meter regularly and verify the pH of your buffer after the addition of all components.

Issue 2: I am observing unexpected peaks in my HPLC analysis after incubating this compound at high temperatures.

  • Possible Cause 1: Maillard Reaction. At elevated temperatures, the reducing end of this compound (the glucose unit) can react with any primary or secondary amines in your sample (e.g., from buffers like Tris or from other formulation components) through the Maillard reaction, leading to the formation of various degradation products.

    • Solution: If possible, use a non-amine-containing buffer (e.g., phosphate (B84403) buffer) for high-temperature studies.

  • Possible Cause 2: Caramelization. At very high temperatures, sugars can undergo caramelization, a complex series of reactions that leads to browning and the formation of numerous byproducts.

    • Solution: Evaluate if the incubation temperature is appropriate for your study. If high temperatures are necessary, minimize the incubation time.

Issue 3: The rate of this compound hydrolysis in my acidic buffer is much faster/slower than expected.

  • Possible Cause 1: Buffer Effects. The type of acid or buffer used can influence the rate of hydrolysis. Some buffer components may catalyze the reaction.

    • Solution: Be consistent with the buffer system used across experiments. When comparing results, ensure the same buffer composition is used.

  • Possible Cause 2: Ionic Strength. The ionic strength of the solution can affect the activity of hydronium ions, thereby influencing the rate of acid-catalyzed hydrolysis.

    • Solution: Maintain a constant ionic strength in your experimental solutions if you are comparing hydrolysis rates under different conditions.

Quantitative Data on Disaccharide Stability

Table 1: Effect of pH on the Hydrolysis Rate of Arabinogalactans at 90°C

pHRate Constant (k) (min⁻¹)Half-life (t½) (min)
10.0035~198
20.0004~1733
3Very Slow> 10000

Table 2: Effect of Temperature on the Hydrolysis Rate of Arabinogalactans at pH 1

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)
750.0012~578
850.0025~277
950.0048~144

Experimental Protocols

Protocol 1: Determination of this compound Stability at Different pH and Temperatures

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate for neutral pH, and borate (B1201080) for alkaline pH.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to create the test solutions.

  • Incubation: Aliquot the test solutions into sealed vials and incubate them in temperature-controlled water baths or ovens at the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling: At specified time intervals, withdraw an aliquot from each vial and immediately quench the reaction by neutralizing the pH (if acidic or basic) and/or cooling the sample on ice.

  • Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and the formation of its degradation products (L-arabinose and D-glucose).

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) for each pH and temperature.

Analytical Method: HPLC for this compound Quantification

  • Column: A carbohydrate analysis column or a C18 column with an appropriate mobile phase.

  • Mobile Phase: An isocratic or gradient elution using acetonitrile (B52724) and water is common for carbohydrate analysis.[5][6]

  • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used for the detection of non-UV absorbing compounds like this compound. A Diode Array Detector (DAD) can also be used if the compounds are derivatized.[6]

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the experimental samples.

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products This compound This compound (Arabinopyranosyl-(1->6)-glucopyranose) Products This compound->Products H2O H₂O H2O->Products H_plus H⁺ (Acid Catalyst) H_plus->Products   Arabinose L-Arabinose Products->Arabinose Glucose D-Glucose Products->Glucose Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Buffers (Varying pH) B Dissolve this compound A->B C Incubate at Different Temperatures B->C D Withdraw Samples at Time Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Quantify this compound & Degradation Products F->G H Determine Rate Constants & Half-life G->H

References

Technical Support Center: Optimizing Enzymatic Release of Vicianose from Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic release of vicianose from glycosides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound from the enzymatic hydrolysis of vicianin (B86284) unexpectedly low?

Answer:

Low this compound yield can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Enzyme Inactivity or Instability:

    • Improper Storage: Ensure the vicianin hydrolase has been stored at the correct temperature (typically -20°C or below) to maintain its activity. Avoid repeated freeze-thaw cycles.

    • Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH and temperature. Verify that the reaction is performed at the optimal pH of 5.5.[1] The optimal temperature should be determined empirically, but significant deviations can drastically reduce activity.

    • Presence of Inhibitors: Contaminants in the substrate preparation or the buffer itself can inhibit the enzyme. Common inhibitors for β-glucosidases include heavy metal ions, δ-gluconolactone, and castanospermine.[1] Consider purifying the substrate or using a high-purity buffer.

  • Substrate-Related Issues:

    • Inaccurate Substrate Concentration: Verify the concentration of the vicianin stock solution. Inaccurate quantification will lead to misleading yield calculations.

    • Substrate Degradation: Vicianin, like other glycosides, can be susceptible to degradation under harsh conditions. Ensure the substrate has been stored properly and handled gently.

  • Reaction Dynamics:

    • Product Inhibition: Although not explicitly documented for vicianin hydrolase, some glycosidases are inhibited by their products. If the reaction stalls over time, this could be a factor. Consider analyzing product concentrations at different time points.

    • Insufficient Reaction Time: Ensure the reaction has proceeded for a sufficient duration to reach completion. Monitor the reaction progress over time by analyzing aliquots.

Question: The enzymatic reaction starts but then stops prematurely. What could be the cause?

Answer:

A premature halt in the reaction often points to enzyme instability under the experimental conditions or the presence of factors that emerge as the reaction progresses.

Potential Causes and Solutions:

  • Enzyme Denaturation:

    • Temperature Instability: The chosen reaction temperature may be too high, leading to the gradual denaturation of the vicianin hydrolase. Perform a temperature stability profile to determine the optimal temperature that balances activity and stability.

    • pH Shift: The hydrolysis reaction can sometimes lead to a change in the pH of the reaction mixture, moving it away from the optimal pH of 5.5 for vicianin hydrolase.[1] Monitor the pH of the reaction over time and re-buffer if necessary.

  • Inhibitor Formation:

    • Oxidation of Reaction Components: Phenolic compounds, which can be present in plant extracts, may become oxidized during the reaction, generating inhibitory species.[2] The inclusion of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) in the reaction buffer may mitigate this.

Question: I am observing inconsistent results between different batches of my vicianin-containing plant extract. Why is this happening?

Answer:

Variability between batches of natural product extracts is a common challenge.

Potential Causes and Solutions:

  • Natural Variation in Vicianin Content: The concentration of vicianin in the plant material can vary depending on factors such as the plant's age, growing conditions, and harvesting time. It is crucial to quantify the vicianin content in each new batch of extract before proceeding with enzymatic hydrolysis.

  • Presence of Endogenous Inhibitors: Different batches of plant extract may contain varying levels of endogenous enzyme inhibitors, such as phenolic compounds.[2] Pre-treating the extract to remove these compounds, for example, through solid-phase extraction (SPE), may improve consistency.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enzymatic release of this compound.

What is this compound?

This compound is a disaccharide composed of L-arabinose and D-glucose linked by an α-(1→6) glycosidic bond. It is found naturally in certain plant glycosides, such as vicianin.

What is the primary enzyme used to release this compound from vicianin?

The specific enzyme for this purpose is vicianin hydrolase. This enzyme is a β-glucosidase that specifically cleaves the β-glycosidic bond between the aglycone (mandelonitrile) and the this compound moiety in the vicianin molecule.[3]

What is the optimal pH for vicianin hydrolase activity?

The optimal pH for vicianin hydrolase activity has been reported to be 5.5.[1]

What are some known inhibitors of vicianin hydrolase and related β-glucosidases?

Several compounds are known to inhibit β-glucosidases and may affect vicianin hydrolase activity. These include:

  • δ-Gluconolactone: A competitive inhibitor of many β-glucosidases.[4][5]

  • Castanospermine: A potent inhibitor of various glucosidases.

  • Heavy metal ions and p-chloromercuriphenylsulfonate: These can also significantly inhibit enzyme activity.[1]

How can I monitor the progress of the enzymatic reaction?

The progress of the reaction can be monitored by measuring the disappearance of the substrate (vicianin) or the appearance of the products (this compound and mandelonitrile). This can be achieved using techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively visualize the presence of substrate and products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of substrate and products over time.

Data Presentation

Table 1: Kinetic Parameters of Vicianin Hydrolase

SubstrateKm (mM)Relative Hydrolysis Rate (%)Source
Vicianin4.9100[1]
(R)-Amygdalin-27[1]
(R)-Prunasin-14[1]
p-nitrophenyl-β-D-glucoside-3[1]

Table 2: Known Inhibitors of Vicianin Hydrolase and Related β-Glucosidases

InhibitorType of InhibitionIC50 / KiTarget EnzymeSource
δ-GluconolactoneCompetitive-Amygdalin beta-glucosidase[4][5]
CastanospermineCompetitiveKi = 2.6 nM (for sucrase)α- and β-glucosidases
p-chloromercuriphenylsulfonate-Significant inhibitionVicianin hydrolase[1]

Experimental Protocols

1. Protocol for Extraction and Partial Purification of Vicianin Hydrolase from Vicia angustifolia Seeds

This protocol is adapted from the procedure described for the purification of vicianin hydrolase.

Materials:

  • Vicia angustifolia seeds

  • Extraction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0

  • DEAE-Sepharose column

  • CM-Sepharose column

  • Con A-Sepharose column

  • Elution buffers for each column

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Crude Extract Preparation:

    • Grind the Vicia angustifolia seeds to a fine powder.

    • Suspend the powder in cold extraction buffer.

    • Stir the suspension for several hours at 4°C.

    • Centrifuge the suspension to pellet the solid material.

    • Collect the supernatant, which is the crude enzyme extract.

  • DEAE-Sepharose Chromatography:

    • Equilibrate a DEAE-Sepharose column with the extraction buffer.

    • Load the crude extract onto the column.

    • Wash the column with the extraction buffer to remove unbound proteins. Vicianin hydrolase activity is expected in the flow-through fractions.

  • CM-Sepharose Chromatography:

    • Pool the active fractions from the DEAE-Sepharose column.

    • Equilibrate a CM-Sepharose column with the appropriate buffer.

    • Load the pooled fractions onto the column.

    • Elute the bound proteins with a salt gradient.

    • Collect fractions and assay for vicianin hydrolase activity.

  • Con A-Sepharose Chromatography:

    • Pool the active fractions from the CM-Sepharose column.

    • Equilibrate a Con A-Sepharose column.

    • Load the pooled fractions onto the column.

    • Elute the bound glycoproteins (including vicianin hydrolase) with a solution of methyl-α-D-mannopyranoside.

    • Collect fractions and assay for activity.

  • Enzyme Storage:

    • Store the purified enzyme fractions at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol.

2. Protocol for Enzymatic Hydrolysis of Vicianin

Materials:

  • Purified vicianin hydrolase

  • Vicianin substrate solution

  • Reaction Buffer: 50 mM sodium acetate (B1210297) buffer, pH 5.5

  • Water bath or incubator

  • Quenching solution (e.g., 1 M sodium carbonate)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the vicianin substrate in the reaction buffer.

    • Pre-incubate the substrate solution at the desired reaction temperature.

    • Initiate the reaction by adding a predetermined amount of the purified vicianin hydrolase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring and Termination:

    • At specific time points, withdraw aliquots of the reaction mixture.

    • Terminate the reaction in the aliquots by adding a quenching solution (e.g., boiling or adding a strong base like sodium carbonate).

  • Analysis:

    • Analyze the quenched samples using TLC or HPLC to determine the extent of vicianin hydrolysis and this compound formation.

3. Protocol for Thin-Layer Chromatography (TLC) Analysis of Hydrolysis Products

Materials:

  • TLC plates (Silica gel 60)

  • Developing Solvent System (e.g., butanol:acetic acid:water, 4:1:5, upper phase)

  • Visualization Reagent (e.g., p-anisaldehyde-sulfuric acid reagent)[6]

  • Standards for vicianin, this compound, and mandelonitrile

  • Heating plate or oven

Procedure:

  • Spotting:

    • Spot the reaction samples and standards onto the baseline of the TLC plate.

  • Development:

    • Place the TLC plate in a developing chamber containing the developing solvent system.

    • Allow the solvent to ascend the plate until it reaches the desired height.

  • Visualization:

    • Remove the plate from the chamber and dry it completely.

    • Spray the plate with the visualization reagent.

    • Heat the plate until colored spots appear.[6] this compound and other sugars will appear as distinct spots.

Mandatory Visualizations

Enzymatic_Vicianose_Release_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_products Products Vicianin_Glycoside Vicianin-containing Glycoside Enzymatic_Hydrolysis Enzymatic Hydrolysis (pH 5.5, Optimal Temp) Vicianin_Glycoside->Enzymatic_Hydrolysis Vicianin_Hydrolase Vicianin Hydrolase (Purified) Vicianin_Hydrolase->Enzymatic_Hydrolysis Reaction_Quenching Reaction Quenching Enzymatic_Hydrolysis->Reaction_Quenching Product_Analysis Product Analysis (TLC/HPLC) Reaction_Quenching->Product_Analysis This compound This compound Product_Analysis->this compound Aglycone Aglycone (Mandelonitrile) Product_Analysis->Aglycone Troubleshooting_Low_Yield Start Low this compound Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Conditions Verify Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Substrate Analyze Substrate (Purity, Concentration) Start->Check_Substrate Inactive_Enzyme Enzyme Inactive/Inhibited Check_Enzyme->Inactive_Enzyme No/Low Activity Suboptimal_Conditions Suboptimal pH/Temp Check_Conditions->Suboptimal_Conditions Incorrect Substrate_Issue Substrate Degradation/ Impurity Check_Substrate->Substrate_Issue Problem Found Solution_Enzyme Solution: - Use fresh enzyme - Purify substrate - Check for inhibitors Inactive_Enzyme->Solution_Enzyme Solution_Conditions Solution: - Adjust pH to 5.5 - Optimize temperature Suboptimal_Conditions->Solution_Conditions Solution_Substrate Solution: - Use fresh, pure substrate - Re-quantify concentration Substrate_Issue->Solution_Substrate

References

troubleshooting co-elution in vicianose chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of vicianose.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound chromatography?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This is problematic because it prevents accurate identification and quantification of the individual compounds, including this compound.[1][2] In the analysis of complex mixtures, such as plant extracts where this compound is often found, the risk of co-elution with other structurally similar glycosides or matrix components is high.

Q2: How can I detect co-elution in my chromatogram?

A2: Co-elution can be subtle. Here are a few ways to detect it:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[2] A shoulder on a peak is a strong indicator of a co-eluting impurity.[1][2]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can perform peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak.[1][2] If the spectra are not identical, it suggests the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Detection: A mass spectrometer can provide mass-to-charge ratio (m/z) information for the eluting compounds. If you observe multiple m/z values across a single chromatographic peak, it is a clear indication of co-elution.[1][3]

Q3: What are some common compounds that might co-elute with this compound?

A3: this compound is a disaccharide, specifically O-α-L-arabinopyranosyl-(1→6)-D-glucopyranose.[4][5] Compounds with similar polarity and structure are likely to co-elute. These can include:

  • Other flavonoid glycosides: Plant extracts are rich in various flavonoid glycosides, which can have similar chromatographic behavior.[6][7]

  • Isomeric glycosides: Other disaccharides with the same molecular weight but different linkages or stereochemistry.

  • Other polar compounds present in the sample matrix.

Troubleshooting Guide for this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues in this compound chromatography.

Problem: Poor resolution or co-elution of this compound with an unknown peak.

Step 1: Initial Assessment & Diagnosis

Before making any changes to your method, confirm that you have a co-elution problem using the detection methods described in the FAQ section (Peak Shape, DAD/PDA, MS).

Step 2: Method Optimization

It is recommended to change only one parameter at a time to systematically evaluate its effect on the separation.[8]

Option 1: Modify the Mobile Phase

Changes to the mobile phase composition can significantly impact selectivity and resolution.[9][10]

  • Question: How can I adjust the mobile phase to improve separation?

    • Answer:

      • Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents exhibit different selectivities for phenolic compounds like flavonoid glycosides and may resolve co-eluting peaks.[6]

      • Adjust the Mobile Phase Strength (Isocratic Elution): For reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve separation.[9]

      • Optimize the Gradient Slope (Gradient Elution): If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration increases the interaction time of the analytes with the stationary phase, which can enhance the separation of closely eluting compounds.[6][10]

      • Incorporate a Third Solvent: Adding a small amount of a third solvent, such as ethyl acetate, to an acetonitrile/water mobile phase has been shown to improve the separation of carbohydrates.[11][12][13]

      • Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase with a modifier like formic acid (typically 0.1%) can alter their retention and potentially resolve co-elution.[6] This is particularly important for flavonoid glycosides to suppress the ionization of silanol (B1196071) groups on the column packing.[6]

Option 2: Change the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity.[1][9]

  • Question: What type of column should I use for this compound analysis?

    • Answer:

      • Reversed-Phase (C18): C18 columns are the most common stationary phase for separating flavonoid glycosides due to their ability to retain and separate these moderately polar compounds.[6][14]

      • Alternative Reversed-Phase Chemistries: If a standard C18 column does not provide adequate resolution, consider other reversed-phase chemistries like C8, Phenyl, or Biphenyl columns. These can offer different selectivities.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds like glycosides that are not well-retained on traditional reversed-phase columns.[15][16][17] HILIC columns, such as those with diol or zwitterionic stationary phases, can provide unique selectivity for polar analytes.[16]

Option 3: Adjust Other Chromatographic Parameters

  • Question: Can temperature or flow rate changes help resolve co-elution?

    • Answer:

      • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. However, its effect on selectivity can vary, so it should be systematically evaluated (e.g., testing at 30°C, 40°C, and 50°C).[6]

      • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase, leading to narrower peaks.[8]

Step 3: Advanced Solutions

  • Question: What if the above steps do not resolve the co-elution?

    • Answer:

      • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can be employed. This technique uses two columns with different selectivities to achieve a much higher resolving power than single-dimension LC.[18] For example, a reversed-phase separation could be followed by a HILIC separation.[18]

      • Selective Detection with Mass Spectrometry: If chromatographic separation is not fully achievable, a mass spectrometer can be used for selective detection. By monitoring for the specific m/z of this compound and any potential co-eluting isobaric compounds, you can still achieve accurate quantification.[3] In-source fragmentation can be used to generate unique fragment ions for co-eluting isobaric compounds, allowing for their individual detection.[3]

Data Summary

The following table summarizes the general effects of various parameter adjustments on chromatographic resolution.

ParameterChangeExpected Effect on ResolutionPotential Drawbacks
Mobile Phase
Organic Solvent TypeSwitch from Methanol to Acetonitrile (or vice versa)Change in selectivity, may improve resolution.[6]May require re-optimization of the entire method.
Organic Solvent % (Isocratic)DecreaseIncreased retention, may improve resolution.[9]Longer run times.
Gradient SlopeDecrease (make shallower)Increased interaction time, may improve resolution.[6]Longer run times.
pH (with modifier)AdjustCan change analyte ionization and retention, potentially improving resolution.[6]May affect column stability and analyte stability.
Stationary Phase
Column ChemistryChange from C18 to Phenyl, HILIC, etc.Significant change in selectivity, high potential to resolve co-elution.[1][9][15]Requires purchasing a new column and significant method development.
Particle SizeDecreaseIncreased efficiency, sharper peaks, and better resolution.[9]Higher backpressure.
Column LengthIncreaseIncreased efficiency and resolution.[8]Longer run times and higher backpressure.
Other Parameters
TemperatureIncreaseDecreased viscosity, improved efficiency; effect on selectivity varies.[6]May degrade thermally labile compounds.
Flow RateDecreaseMay increase resolution by allowing more time for interaction.[8]Longer run times.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Flavonoid Glycosides

This protocol provides a starting point for the separation of flavonoid glycosides and can be adapted for this compound analysis.

  • Instrumentation: HPLC or UPLC system with a DAD/PDA detector and/or a Mass Spectrometer.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-40% B (linear gradient)

    • 25-30 min: 40-95% B (linear gradient)

    • 30-35 min: 95% B (hold)

    • 35-35.1 min: 95-5% B (return to initial conditions)

    • 35.1-40 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD/PDA at a wavelength relevant to the analytes (e.g., 280 nm, 320 nm); MS scan in a relevant mass range.

Visualizations

Troubleshooting Workflow for Co-elution

Troubleshooting_CoElution start Co-elution Suspected (Asymmetric or Broad Peak) confirm_coelution Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm_coelution no_coelution Issue is Not Co-elution (e.g., column degradation, sample prep) confirm_coelution->no_coelution No optimize_mp Optimize Mobile Phase confirm_coelution->optimize_mp  Yes change_solvent Change Organic Solvent (e.g., MeOH <-> ACN) optimize_mp->change_solvent adjust_gradient Adjust Gradient Slope (Make Shallower) optimize_mp->adjust_gradient adjust_ph Adjust pH (Add/Change Modifier) optimize_mp->adjust_ph check_resolution1 Resolution Improved? change_solvent->check_resolution1 adjust_gradient->check_resolution1 adjust_ph->check_resolution1 optimize_sp Change Stationary Phase check_resolution1->optimize_sp No end Problem Solved check_resolution1->end  Yes alt_rp Try Alternative RP Phase (e.g., Phenyl, C8) optimize_sp->alt_rp try_hilic Switch to HILIC optimize_sp->try_hilic check_resolution2 Resolution Improved? alt_rp->check_resolution2 try_hilic->check_resolution2 optimize_other Adjust Other Parameters check_resolution2->optimize_other No check_resolution2->end  Yes change_temp Optimize Temperature optimize_other->change_temp change_flow Optimize Flow Rate optimize_other->change_flow check_resolution3 Resolution Improved? change_temp->check_resolution3 change_flow->check_resolution3 advanced_methods Consider Advanced Methods (2D-LC, Selective MS Detection) check_resolution3->advanced_methods No check_resolution3->end  Yes advanced_methods->end

Caption: A workflow for troubleshooting co-elution in chromatography.

References

Technical Support Center: Preventing Vicianose Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of intact vicianose is critical for accurate quantification and further investigation of its biological activities. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction process, with a focus on preventing the degradation of this valuable disaccharide.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction, offering potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield Enzymatic Degradation: Endogenous β-glucosidases (e.g., vicianin (B86284) hydrolase) present in the plant material can hydrolyze the glycosidic bond of vicianin, leading to the degradation of this compound.Immediate Enzyme Inactivation: Flash-freeze fresh plant material in liquid nitrogen immediately after harvesting. Alternatively, use heat inactivation methods such as blanching in boiling water or alcohol for 10-20 minutes, or microwave treatment. Store samples at -80°C until extraction.
Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to solubilize the this compound-containing compounds.Optimize Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for extraction. Select Appropriate Solvent: Use polar solvents like methanol (B129727) or ethanol (B145695), often in aqueous mixtures (e.g., 70-80% methanol), to effectively extract glycosides. Increase Solvent-to-Sample Ratio: A higher solvent volume can improve extraction efficiency.
Thermal Degradation: Prolonged exposure to high temperatures during extraction can lead to the breakdown of this compound.Maintain Mild Temperatures: Keep extraction temperatures moderate, ideally between 40-60°C. For heat-sensitive extractions, consider maceration at room temperature. Use a rotary evaporator at a temperature not exceeding 50°C for solvent removal.
Acid or Alkaline Hydrolysis: Extreme pH conditions during extraction can cleave the glycosidic linkages.Maintain Neutral pH: Ensure the extraction solvent and any subsequent aqueous solutions are maintained at a neutral or slightly acidic pH. Avoid the use of strong acids or bases.
Presence of this compound Degradation Products in Analysis (e.g., HPLC) Incomplete Enzyme Inactivation: Residual enzyme activity during sample preparation or extraction.Verify Inactivation Method: Ensure that the chosen enzyme inactivation method is effective for the specific plant material. Re-optimize the duration and temperature of heat inactivation or ensure thorough flash-freezing.
Harsh Extraction Conditions: High temperatures or non-neutral pH during the extraction process.Re-evaluate Extraction Parameters: Lower the extraction temperature and ensure the pH of the solvent is neutral.
Sample Storage Issues: Degradation of this compound in the extract during storage.Proper Storage: Store extracts at low temperatures (-20°C or -80°C) in the dark to minimize chemical and enzymatic degradation over time. Extracts in 70-80% methanol are generally stable for at least two weeks when refrigerated or frozen.
Inconsistent Results Between Batches Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant material can affect the concentration of this compound and endogenous enzymes.Standardize Plant Material: Use plant material from the same source and harvest at a consistent growth stage.
Inconsistent Sample Handling: Variations in the time between harvesting and enzyme inactivation.Standardize Procedures: Implement a strict and consistent protocol for sample collection, handling, and storage.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: this compound is a disaccharide composed of L-arabinose and D-glucose. It is often found as a sugar moiety in cyanogenic glycosides, such as vicianin, which is present in plants like seeds of Vicia angustifolia. Degradation of this compound during extraction leads to inaccurate quantification of the parent glycoside and can affect the biological activity of the extract. The primary degradation pathway is enzymatic hydrolysis by endogenous β-glucosidases.

Q2: What are the primary enzymes responsible for this compound degradation?

A2: The main enzymes are β-glucosidases, specifically vicianin hydrolase, which cleaves the β-glycosidic bond linking the aglycone to this compound.

Q3: How can I effectively inactivate these degrading enzymes?

A3: Immediate inactivation upon harvesting is crucial. The most effective methods are:

  • Flash-freezing: Plunging the fresh plant material into liquid nitrogen.

  • Heat Inactivation:

    • Dipping the fresh material in boiling water or boiling alcohol for 10-20 minutes.

    • Drying the material for 15-30 minutes at 100°C.

    • Microwave irradiation.

Q4: What are the optimal extraction conditions to minimize this compound degradation?

A4: To minimize degradation, the following conditions are recommended:

  • Temperature: 40-60°C.

  • pH: Neutral or slightly acidic.

  • Solvent: Polar solvents such as 70-80% aqueous methanol or ethanol are effective for extracting glycosides.

  • Time: Shorter extraction times are generally preferred to reduce the risk of degradation. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction times.

Q5: How should I store my extracts to ensure this compound stability?

A5: Extracts should be stored at low temperatures, such as -20°C or -80°C, in airtight containers and protected from light. Studies on cyanogenic glycosides in flaxseed have shown that extracts in 70-80% methanol are stable for at least two weeks when refrigerated or frozen.

III. Data Presentation: Stability of Glycosides

While specific kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes general stability data for glycosides under various conditions, which can serve as a guideline for experimental design.

Condition Parameter Observation Implication for this compound Extraction
Temperature Thermal StabilityGlycosidic bonds are susceptible to hydrolysis at high temperatures. Degradation often follows first-order kinetics, with the rate increasing with temperature.Maintain extraction temperatures below 60°C. Use methods like maceration at room temperature for highly sensitive compounds.
pH pH StabilityGlycosides are generally more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond.Maintain the pH of the extraction solvent and subsequent solutions between 5 and 7.
Enzymatic Activity Enzyme Kineticsβ-glucosidases have optimal activity at specific pH and temperature ranges (often around pH 5-6 and 40-50°C).Rapid and complete enzyme inactivation before extraction is the most critical step to prevent enzymatic degradation.
Solvent Solvent EffectsPolar solvents are necessary for efficient extraction of polar glycosides. The stability of glycosides in different organic solvents can vary.Use aqueous mixtures of methanol or ethanol for extraction. Minimize storage time in solution before analysis.

IV. Experimental Protocols

Protocol 1: Standard Maceration for this compound Extraction

This protocol is designed to minimize degradation through careful temperature and pH control.

  • Sample Preparation:

    • Immediately after harvesting, flash-freeze fresh plant material (e.g., Vicia angustifolia seeds) in liquid nitrogen.

    • Lyophilize (freeze-dry) the frozen material.

    • Grind the lyophilized material into a fine powder using a grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 80% methanol (v/v in water).

    • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage:

    • Store the concentrated extract at -20°C until further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency and reduce extraction time, thereby minimizing degradation.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1 (flash-freezing, lyophilization, and grinding).

  • Ultrasound-Assisted Extraction:

    • Place 1 g of the powdered plant material in a 50 mL centrifuge tube.

    • Add 20 mL of 70% ethanol (v/v in water).

    • Place the tube in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • Centrifugation and Collection:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Concentration and Storage:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 45°C.

    • Store the extract at -20°C.

V. Mandatory Visualizations

Diagram 1: General Workflow for Preventing this compound Degradation

G cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction Harvest Harvest Fresh Plant Material Inactivate Immediate Enzyme Inactivation (Flash Freeze/Heat) Harvest->Inactivate Crucial Step Prepare Lyophilization & Grinding Inactivate->Prepare Solvent Solvent Selection (70-80% MeOH/EtOH, Neutral pH) Prepare->Solvent Method Extraction Method (Maceration, UAE, MAE) Solvent->Method Parameters Controlled Parameters (Temp: 40-60°C, Time: Minimized) Method->Parameters Concentrate Concentration (Low Temp <45°C) Parameters->Concentrate Store Storage (-20°C to -80°C, Dark) Concentrate->Store Analyze Analysis (e.g., HPLC) Store->Analyze

Caption: Workflow for minimizing this compound degradation during extraction.

Diagram 2: Cyanogenic Glycoside Degradation Pathway

This diagram illustrates the enzymatic breakdown of a cyanogenic glycoside like vicianin, which leads to the release and potential degradation of this compound.

G Vicianin Vicianin (Cyanogenic Glycoside) Vicianin_hydrolase Vicianin hydrolase (β-glucosidase) Vicianin->Vicianin_hydrolase Mandelonitrile Mandelonitrile (Aglycone) Vicianin_hydrolase->Mandelonitrile Vicianose_released This compound (Released Disaccharide) Vicianin_hydrolase->Vicianose_released Hydroxynitrile_lyase Hydroxynitrile lyase Mandelonitrile->Hydroxynitrile_lyase Degradation Further Degradation (e.g., hydrolysis to monosaccharides) Vicianose_released->Degradation Benzaldehyde Benzaldehyde Hydroxynitrile_lyase->Benzaldehyde HCN Hydrogen Cyanide (HCN) Hydroxynitrile_lyase->HCN

Technical Support Center: Enhancing Vicianin Hydrolysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing vicianin (B86284) hydrolysis experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the efficiency and success of your work.

Frequently Asked Questions (FAQs)

Q1: My vicianin hydrolysis reaction shows low or no activity. What are the potential causes and how can I troubleshoot this?

A1: Low or no enzymatic activity in vicianin hydrolysis can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Enzyme Inactivity: Confirm the viability of your vicianin hydrolase.[1] Perform a control reaction with a known substrate for your enzyme to ensure it is active.[1] Improper storage (ideally -80°C) or multiple freeze-thaw cycles can lead to enzyme degradation.[1]

  • Sub-optimal Reaction Conditions:

    • pH: Vicianin hydrolase from Davallia trichomanoides has an optimal pH of 5.5.[2][3] Ensure your buffer system maintains this pH throughout the reaction.

    • Temperature: While optimal temperatures can vary, significant deviations can reduce enzyme activity.[4] Determine the optimal temperature for your specific enzyme.

  • Presence of Inhibitors: Certain compounds can inhibit enzyme activity. Vicianin hydrolase is significantly inhibited by castanospermine (B190763), δ-gluconolactone, and p-chloromercuriphenylsulfonate.[2][3] Ensure your reaction mixture is free from these or other potential inhibitors.

  • Incorrect Substrate or Enzyme Concentration: Ensure you are using the appropriate concentrations of both vicianin and the hydrolase.

Q2: The yield of my hydrolysis product (mandelonitrile and vicianose) is consistently lower than expected. What can I do to improve it?

A2: Low product yield can be addressed by optimizing several aspects of your experimental setup.

  • Reaction Time: Ensure the reaction has proceeded to completion. Run a time-course experiment to determine the optimal incubation time.

  • Substrate Quality: Verify the purity and concentration of your vicianin substrate. Impurities can interfere with the reaction.

  • Product Degradation: Mandelonitrile, one of the hydrolysis products, can be unstable.[5] Ensure your downstream processing and analysis methods are optimized to prevent its degradation.

  • Enzyme:Substrate Ratio: An insufficient amount of enzyme will result in incomplete substrate conversion. Try increasing the enzyme concentration.

Q3: I am having trouble with the extraction of vicianin from plant material. What are some common mistakes to avoid?

A3: Efficient extraction is critical for a successful hydrolysis experiment.

  • Inadequate Tissue Disruption: Plant tissues must be thoroughly ground to ensure complete cell lysis and release of vicianin.[6]

  • Improper Solvent Selection: Vicianin is a polar molecule. Using polar solvents like ethanol (B145695) or methanol (B129727) is recommended for extraction.[7]

  • Enzymatic Degradation During Extraction: Endogenous β-glucosidases in the plant material can hydrolyze vicianin during extraction.[8][9] It is crucial to inhibit these enzymes, for example, by boiling the plant material in the extraction solvent.[7]

  • Extraction Temperature: High temperatures during extraction can lead to the epimerization of vicianin. It is recommended to perform extractions at temperatures below 100°C.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during vicianin hydrolysis experiments.

Problem Possible Cause Recommended Solution
Low or No Hydrolysis Inactive enzyme- Perform a control reaction with a known substrate. - Check enzyme storage conditions and avoid repeated freeze-thaw cycles.[1]
Sub-optimal pH- Verify the pH of your reaction buffer. The optimal pH for vicianin hydrolase from Davallia trichomanoides is 5.5.[2][3]
Presence of inhibitors- Ensure reaction components are free from known inhibitors like castanospermine and δ-gluconolactone.[2][3]
Low Product Yield Incomplete reaction- Increase incubation time or perform a time-course experiment to determine the optimal duration.
Insufficient enzyme- Increase the enzyme concentration in the reaction mixture.
Substrate impurity- Verify the purity of your vicianin substrate using analytical techniques like HPLC.
Inconsistent Results Pipetting errors- Use calibrated pipettes and prepare a master mix for multiple reactions to ensure consistency.[10]
Temperature fluctuations- Ensure a constant and uniform temperature during incubation using a reliable incubator or water bath.
Sample handling- Maintain consistent sample handling procedures throughout the experiment.

Data Presentation

Table 1: Kinetic Parameters of Vicianin Hydrolases

Enzyme SourceSubstrateK_m (mM)Optimal pHReference
Davallia trichomanoidesVicianin4.95.5[2][3]
Vicia angustifoliaVicianin--[11][12]

Note: Specific kinetic data for Vicianin Hydrolase from Vicia angustifolia was not available in the provided search results.

Table 2: Substrate Specificity of Vicianin Hydrolase from Davallia trichomanoides

SubstrateRelative Hydrolysis Rate (%)
(R)-Vicianin100
(R)-Amygdalin27
(R)-Prunasin14
p-nitrophenyl-β-D-glucoside3

Data from Lizotte & Poulton, 1988.[2][3]

Experimental Protocols

Protocol 1: Extraction of Vicianin from Plant Material (e.g., Seeds of Vicia angustifolia)

  • Sample Preparation: Grind the seeds into a fine powder using a mortar and pestle or a mill.[6]

  • Enzyme Inactivation: Immediately transfer the powder to a flask containing boiling 80% ethanol to inactivate endogenous β-glucosidases.[5]

  • Extraction: Reflux the mixture for 2 hours.

  • Filtration: Separate the solid material from the liquid extract by suction filtration.

  • Concentration: Evaporate the ethanol from the liquid phase under vacuum.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Protocol 2: Enzymatic Hydrolysis of Vicianin

  • Reaction Setup: Prepare a reaction mixture containing vicianin in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.5).

  • Enzyme Addition: Add the purified vicianin hydrolase to the reaction mixture to initiate the hydrolysis.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a predetermined duration.

  • Reaction Termination: Stop the reaction by boiling the mixture or by adding a denaturing agent.

  • Analysis: Analyze the reaction products (mandelonitrile and this compound) using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[13]

Visualizations

Vicianin_Hydrolysis_Pathway Vicianin Vicianin (Cyanogenic Disaccharide) Vicianin_Hydrolase Vicianin Hydrolase Vicianin->Vicianin_Hydrolase Mandelonitrile Mandelonitrile Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Spontaneous Decomposition HCN Hydrogen Cyanide Mandelonitrile->HCN This compound This compound (Disaccharide) Vicianin_Hydrolase->Mandelonitrile Hydrolysis Vicianin_Hydrolase->this compound

Caption: Metabolic pathway of vicianin hydrolysis.

Troubleshooting_Workflow Start Start: Low/No Hydrolysis Check_Enzyme Is the enzyme active? (Control Reaction) Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? (pH, Temperature) Check_Enzyme->Check_Conditions Yes Troubleshoot_Enzyme Replace enzyme. Optimize storage. Check_Enzyme->Troubleshoot_Enzyme No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Optimize_Conditions Adjust pH and temperature. Check_Conditions->Optimize_Conditions No Check_Concentration Are substrate/enzyme concentrations correct? Check_Inhibitors->Check_Concentration No Remove_Inhibitors Purify reaction components. Check_Inhibitors->Remove_Inhibitors Yes Adjust_Concentration Optimize concentrations. Check_Concentration->Adjust_Concentration No Success Hydrolysis Successful Check_Concentration->Success Yes Troubleshoot_Enzyme->Start Optimize_Conditions->Start Remove_Inhibitors->Start Adjust_Concentration->Start

Caption: Troubleshooting workflow for low vicianin hydrolysis.

References

dealing with matrix effects in vicianose analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vicianose Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In the context of this compound analysis, the "matrix" refers to all components within a sample other than this compound itself. These components can include salts, lipids, proteins, sugars, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

Q2: My this compound signal is highly variable between injections. Could this be due to matrix effects?

A2: Yes, high variability in signal intensity is a classic symptom of matrix effects.[5] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of your analyte, leading to inconsistent results.[5] This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.[5]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are two primary methods to diagnose matrix effects: the post-extraction spike method and the post-column infusion technique.[4][6]

  • Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a blank matrix extract that has been spiked with a known concentration of this compound after extraction, with the peak area of this compound in a neat solvent at the same concentration.[2][7] The ratio of these two areas is known as the Matrix Factor (MF).[5]

  • Post-Column Infusion: This is a qualitative technique used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[5] A solution of this compound is continuously infused into the mass spectrometer's ion source after the analytical column. A blank matrix sample is then injected onto the column. Any dips or peaks in the this compound signal baseline indicate the retention times where matrix components are causing ion suppression or enhancement.[5]

Q4: What are the most common sources of matrix effects in samples typically analyzed for this compound?

A4: For this compound analysis, which is often performed on plant extracts, food products, and biological fluids, common sources of matrix effects include:

  • Plant Extracts: Pigments (e.g., chlorophylls), other flavonoids and glycosides, sugars, and organic acids.[5]

  • Food Products: Sugars, fats, proteins, and preservatives.[8]

  • Biological Fluids (e.g., plasma, urine): Phospholipids (B1166683), salts, and endogenous metabolites are major contributors to matrix effects.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound analysis due to matrix effects.

ProblemPotential CauseRecommended Solution(s)
Poor reproducibility and accuracy Inconsistent ion suppression or enhancement.1. Improve Sample Cleanup: Utilize more effective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][9] 2. Use an Internal Standard: Employ a stable isotope-labeled (SIL) internal standard of this compound. A SIL IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction.[10][11] If a SIL IS is unavailable, a structurally similar compound can be used.[7] 3. Optimize Chromatography: Modify the LC gradient or try a different column chemistry to separate this compound from co-eluting interferences.[5]
Low signal intensity (ion suppression) Co-eluting compounds are competing with this compound for ionization.1. Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components.[2] 2. Enhance Sample Cleanup: Focus on removing the specific class of compounds causing suppression (e.g., phospholipids in plasma). 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[3]
Inaccurate quantification Matrix effects are not being properly compensated for.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that has undergone the same extraction procedure as the samples. This helps to ensure that the standards and samples experience similar matrix effects.[7] 2. Use the Standard Addition Method: This method involves adding known amounts of a this compound standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolation. This method is particularly useful for complex or unknown matrices.[12][13][14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare a Neat Standard Solution: Dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727)/water) to a final concentration within the expected range of your samples.

  • Prepare a Blank Matrix Extract: Use a sample that is representative of the matrix you are analyzing but does not contain this compound. Process this blank matrix through your entire sample preparation procedure (e.g., extraction, cleanup).

  • Spike the Blank Matrix Extract: Add a known amount of the this compound standard solution to the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the spiked matrix extract using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Spiked Matrix) / (Peak Area of this compound in Neat Solution)

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

    • An MF = 1 indicates no significant matrix effect.[5]

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Select an appropriate SPE sorbent based on the properties of this compound (a polar glycoside) and the sample matrix. A reversed-phase C18 or a mixed-mode cation exchange cartridge can be effective. Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Load the Sample: Load the pre-treated sample extract onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.

  • Elute this compound: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visual Guides

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Start Sample with Suspected Matrix Effect PostExtraction Perform Post-Extraction Spike Experiment Start->PostExtraction CalculateMF Calculate Matrix Factor (MF) PostExtraction->CalculateMF Decision Is MF significantly different from 1? CalculateMF->Decision OptimizeCleanup Optimize Sample Cleanup (SPE, LLE) Decision->OptimizeCleanup Yes UseIS Use Stable Isotope-Labeled Internal Standard Decision->UseIS Yes MatrixMatched Use Matrix-Matched Calibration Decision->MatrixMatched Yes StandardAddition Use Standard Addition Method Decision->StandardAddition Yes Analysis Proceed with Quantitative Analysis Decision->Analysis No OptimizeCleanup->Analysis UseIS->Analysis MatrixMatched->Analysis StandardAddition->Analysis

Caption: Workflow for assessing and mitigating matrix effects.

StandardAdditionMethod cluster_procedure Standard Addition Procedure cluster_analysis Data Analysis Sample Original Sample (Unknown this compound Conc.) Aliquots Create Multiple Aliquots of the Sample Sample->Aliquots Spike Spike Aliquots with Increasing Known Concentrations of this compound Aliquots->Spike Analyze Analyze All Aliquots by LC-MS/MS Spike->Analyze Plot Plot Instrument Response vs. Added Concentration Analyze->Plot Extrapolate Extrapolate the Linear Regression Line to the x-axis (y=0) Plot->Extrapolate Result The absolute value of the x-intercept is the original concentration of this compound Extrapolate->Result

Caption: Logical flow of the standard addition method.

References

Technical Support Center: Method Validation for Vicianose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the validation of analytical methods for vicianose quantification. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a disaccharide composed of L-arabinose and D-glucose monosaccharide units.[1][2][3] It is found in nature as a component of various glycosides, such as the cyanogenic glycoside vicianin.[2][4][5] Accurate quantification of this compound is crucial in drug development and food science for understanding the composition of natural products, ensuring the quality and consistency of raw materials, and studying the enzymatic hydrolysis of vicianin-containing compounds.

Q2: Which analytical technique is best for quantifying this compound?

A2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive technique for the direct quantification of underivatized carbohydrates like this compound.[6][7] This method offers high selectivity and specificity, eliminating the need for sample derivatization.[6] An alternative is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), though it is generally less sensitive and more susceptible to interference.[8][9] Since sugars lack a strong UV chromophore, standard HPLC-UV detection is often unsuitable without derivatization.[9]

Q3: What are the essential parameters for validating an analytical method for this compound quantification?

A3: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.[8][10][11] These parameters collectively demonstrate that the analytical method is fit for its intended purpose.[10]

Exemplar Experimental Protocol: this compound Quantification by HPAEC-PAD

This protocol is a general guideline and must be optimized and fully validated for your specific sample matrix.

1. Sample Preparation (from Plant Material)

  • Objective: To extract this compound from the plant matrix and remove interfering substances.

  • Procedure:

    • Collect representative plant samples. Avoid diseased or dead material.[12]

    • Air-dry the samples for 24-48 hours to prevent enzymatic degradation of glycosides. Do not wash the tissue, as this may leach soluble sugars.[13][14]

    • Grind the dried material to a fine, homogeneous powder.

    • Extract the powder with a polar solvent (e.g., 80% ethanol (B145695) or boiling water) using sonication or maceration. High temperatures can sometimes cause glycoside decomposition.[14]

    • (Optional - If quantifying this compound from a glycoside like vicianin): Perform enzymatic or mild acid hydrolysis to cleave the disaccharide from its aglycone. This step must be carefully controlled to avoid degrading the this compound itself.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. Preparation of Standards and Reagents

  • Reagents: Use high-purity, HPLC-grade reagents. Deionized water should have a resistivity of 18 MΩ·cm.[6]

  • This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in deionized water to create a stock solution (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3. HPAEC-PAD Chromatographic Conditions

  • Instrument: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.

  • Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).[15]

  • Mobile Phase: A high-pH eluent, typically a sodium hydroxide (B78521) (NaOH) solution, is required to ionize the hydroxyl groups of the carbohydrate.[16] A gradient of sodium acetate (B1210297) in NaOH may be used to improve the separation of complex mixtures.[16]

    • Example Gradient:

      • Eluent A: 200 mM NaOH

      • Eluent B: 1 M Sodium Acetate in 200 mM NaOH

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

  • Injection Volume: 5 - 25 µL.

  • PAD Settings: Use a standard carbohydrate waveform as recommended by the instrument manufacturer. The waveform involves a sequence of potentials for detection, oxidation, and cleaning of the gold electrode surface.

Method Validation Guide (Q&A)

This section details the key validation parameters based on ICH Q2(R2) guidelines.[8][10]

Q4: How do I demonstrate the SPECIFICITY of my method?

A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.

  • How to Test:

    • Matrix Blanks: Analyze a blank sample matrix (without this compound) to ensure no interfering peaks are present at the retention time of this compound.

    • Peak Purity Analysis: If using a photodiode array (PDA) detector alongside another detector, assess peak purity. For HPAEC-PAD, specificity is often demonstrated by the high selectivity of the detection method itself.[6]

    • Spiked Samples: Analyze a blank matrix spiked with this compound and potential interferents (e.g., other sugars like glucose, fructose, sucrose) to confirm that the this compound peak is well-resolved.

Q5: What is LINEARITY and how is it determined?

A5: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • How to Test:

    • Prepare at least five standard solutions of this compound at different concentrations.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (r²).

  • Acceptance Criteria: Typically, r² > 0.995.

Q6: How are ACCURACY and PRECISION evaluated?

A6: Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • How to Test Accuracy (Recovery Study):

    • Spike a blank sample matrix with known amounts of this compound at three different concentration levels (e.g., low, medium, and high).

    • Analyze these spiked samples (n=3 at each level) and calculate the percentage of this compound recovered.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • How to Test Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration, or nine replicates covering the specified range (3 concentrations, 3 replicates each), on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria:

    • Accuracy: Recovery typically between 90-110%.

    • Precision: %RSD is commonly required to be ≤ 2.0%.[1]

Q7: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

A7: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]

  • How to Test (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations of this compound with the noise of the baseline.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Confirmation: The LOQ should be confirmed by analyzing samples at this concentration to ensure that the requirements for accuracy and precision are met.

Quantitative Data Summary

The following tables provide examples of typical acceptance criteria and results for the validation of a disaccharide quantification method.

Table 1: Linearity and Range

Parameter Typical Acceptance Criteria Example Result
Concentration Range Covers expected sample concentrations 0.5 - 50 µg/mL
Number of Points Minimum 5 7

| Coefficient of Determination (r²) | ≥ 0.995 | 0.9998 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Example Result (%RSD) Example Result (% Recovery)
Repeatability (%RSD) 100% of test conc. ≤ 2.0% 0.8% N/A
Intermediate Precision (%RSD) 100% of test conc. ≤ 2.0% 1.5% N/A
Accuracy (% Recovery) Low 90 - 110% N/A 98.5%
Medium 90 - 110% N/A 101.2%

| | High | 90 - 110% | N/A | 99.3% |

Table 3: LOD and LOQ

Parameter Method Example Result
Limit of Detection (LOD) S/N Ratio = 3:1 0.1 µg/mL

| Limit of Quantification (LOQ) | S/N Ratio = 10:1 | 0.4 µg/mL |

Visual Workflows and Diagrams

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation cluster_failure Contingency start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol criteria Define Acceptance Criteria protocol->criteria spec Specificity criteria->spec lin Linearity & Range criteria->lin acc Accuracy criteria->acc prec Precision (Repeatability & Intermediate) criteria->prec lod_loq LOD & LOQ criteria->lod_loq robust Robustness criteria->robust report Compile Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report review Review Data vs. Acceptance Criteria report->review approve Method Approved for Routine Use review->approve fail Failure to Meet Criteria review->fail investigate Investigate & Re-optimize Method fail->investigate investigate->protocol

Caption: Workflow for Analytical Method Validation.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Plant Sample (Drying, Grinding) extract Solvent Extraction (e.g., 80% EtOH) sample->extract hydrolysis Optional: Hydrolysis (If analyzing glycosides) extract->hydrolysis filter Centrifuge & Filter (0.22 µm) hydrolysis->filter inject Inject into HPAEC System filter->inject std Prepare this compound Calibration Standards std->inject separate Anion-Exchange Separation inject->separate detect Pulsed Amperometric Detection (PAD) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Area chrom->integrate quant Quantify using Calibration Curve integrate->quant result Final Concentration (µg/mL) quant->result

Caption: Sample Preparation and HPAEC-PAD Analysis Workflow.

Troubleshooting Guide

Q8: Why is my chromatogram showing a noisy or drifting baseline?

A8: Baseline issues are common and can stem from several sources.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the eluent, especially when running a gradient, can cause a drifting or noisy baseline.[4] Always use fresh, high-purity solvents and reagents.[4][6]

    • Air Bubbles in the System: Bubbles in the pump or detector cell can cause significant noise and pressure fluctuations.[4][9] Degas the mobile phase thoroughly and purge the pump.[9]

    • Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery, causing pressure fluctuations and baseline noise.[4]

    • Detector Cell Contamination: A contaminated or failing detector cell can be a source of noise.[9] Flush the cell with a strong, appropriate solvent.

Q9: My peak retention times are shifting between injections. What should I do?

A9: Retention time shifts indicate a change in the chromatographic conditions.

  • Potential Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can significantly affect retention times.[2] Prepare eluents carefully and consistently.

    • Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the analytical run.[9]

    • Fluctuating Column Temperature: Use a column oven to maintain a constant, stable temperature, as temperature affects solvent viscosity and analyte retention.[9]

    • Changes in Flow Rate: Check the pump for leaks or malfunctions that could cause the flow rate to vary.[2][9]

Q10: My this compound peak is tailing or showing poor shape. How can I fix this?

A10: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting the sample.

    • Secondary Interactions: The analyte may be having undesirable interactions with the stationary phase. For sugars on anion-exchange columns, ensuring the mobile phase pH is sufficiently high is critical for proper ionization and peak shape.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]

    • Column Degradation: A contaminated or old column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

References

Validation & Comparative

Vicianose vs. Rutinose: A Comparative Guide for Flavonoid Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of vicianose and rutinose, two common disaccharide moieties attached to flavonoids, influencing their bioavailability, bioactivity, and metabolism. This document summarizes key structural differences, enzymatic hydrolysis, and potential implications for therapeutic applications, supported by experimental data and protocols.

Structural and Physicochemical Properties

This compound and rutinose are both disaccharides composed of a glucose molecule linked to a pentose (B10789219) or hexose (B10828440) sugar. However, they differ in the terminal sugar and the glycosidic linkage, which significantly impacts their three-dimensional structure and interaction with enzymes.

Table 1: Structural and Physicochemical Comparison of this compound and Rutinose

PropertyThis compoundRutinose
Systematic Name α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose6-O-α-L-rhamnopyranosyl-D-glucose
Terminal Sugar L-Arabinose (a pentose)L-Rhamnose (a deoxyhexose)
Glycosidic Linkage α(1→6)α(1→6)
Molecular Formula C11H20O10C12H22O10
Molecular Weight 312.27 g/mol 326.3 g/mol

Enzymatic Hydrolysis: The Gateway to Bioavailability

The nature of the sugar moiety dictates the specific enzymes required for its cleavage from the flavonoid aglycone, a crucial step for absorption and subsequent biological activity.

Vicianin (B86284) Hydrolase: Flavonoids containing this compound are specifically hydrolyzed by vicianin hydrolase (EC 3.2.1.137). This enzyme cleaves the β-glycosidic bond between the glucose of the this compound moiety and the aglycone.[1]

Rutinosidase: Flavonoids with a rutinose moiety are substrates for rutinosidase (EC 3.2.1.168). This enzyme hydrolyzes the glycosidic bond between the flavonoid aglycone and the rutinose disaccharide.

The specificity of these enzymes highlights the importance of the terminal sugar in determining the metabolic fate of the flavonoid glycoside.

Comparative Biological Implications

While direct comparative studies on flavonoids differing only in their this compound versus rutinose moiety are scarce, inferences can be drawn from studies on flavonoid glycosides with arabinose and rhamnose terminal sugars.

Bioavailability and Metabolism

The absorption of flavonoid glycosides is largely dependent on the nature of the sugar moiety. Generally, glycosides are not readily absorbed in the small intestine and require hydrolysis by intestinal enzymes or the gut microbiota.[2][3][4]

  • Hydrolysis: The rate and extent of hydrolysis can differ based on the sugar. Rutin (quercetin-3-O-rutinoside) is known to be poorly absorbed in the small intestine and is primarily metabolized by the gut microbiota in the colon.[5] Information on the specific absorption and metabolism of vicianosides in comparison to rutinosides is limited, but the structural differences suggest potential variations in their interaction with gut microbial enzymes.

  • Gut Microbiota: The gut microbiota plays a pivotal role in the metabolism of flavonoid glycosides. Different bacteria possess specific glycosidases that can cleave different sugar moieties. The presence of arabinose versus rhamnose could favor the growth and activity of different microbial populations, leading to variations in the production of bioactive metabolites.[6][7]

Antioxidant Activity

The antioxidant activity of a flavonoid glycoside is primarily attributed to the aglycone. However, the sugar moiety can influence its overall antioxidant capacity, potentially by affecting its solubility and interaction with cell membranes. While direct comparisons are lacking, studies on other flavonoid glycosides suggest that the type of sugar can modulate antioxidant activity.[8][9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Flavonoid Glycoside Analysis

Objective: To separate and quantify flavonoid glycosides (e.g., vicianin and rutin) in a sample.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more hydrophobic compounds. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids have characteristic UV absorbance maxima. For quercetin (B1663063) glycosides like vicianin and rutin, detection is often performed at around 254 nm and 350 nm.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known concentration standards.

Vicianin Hydrolase Activity Assay

Objective: To determine the enzymatic activity of vicianin hydrolase.

Methodology: [1]

  • Substrate: A vicianoside-containing flavonoid (e.g., vicianin).

  • Enzyme Source: Purified vicianin hydrolase or a crude protein extract from a source known to contain the enzyme.

  • Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., sodium phosphate (B84403) buffer, pH 7.0).

  • Reaction Mixture: A typical reaction mixture would contain the substrate and the enzyme in the appropriate buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: The reaction is stopped, for example, by adding a strong acid or by heat inactivation.

  • Detection of Products: The formation of the aglycone or the release of this compound can be monitored using techniques such as:

    • HPLC: To separate and quantify the aglycone product.

    • Spectrophotometry: If the aglycone has a distinct absorbance spectrum from the glycoside.

Rutinosidase Activity Assay

Objective: To measure the activity of rutinosidase.

Methodology:

  • Substrate: A rutinoside-containing flavonoid (e.g., rutin).

  • Enzyme Source: Purified rutinosidase or a crude extract.

  • Buffer: A buffer that provides the optimal pH for the enzyme (e.g., citrate (B86180) buffer, pH 5.0).

  • Reaction: The enzyme and substrate are incubated together in the buffer at a controlled temperature.

  • Product Detection: The release of the aglycone (e.g., quercetin) can be quantified by:

    • HPLC: As described above.

    • Spectrophotometry: By measuring the increase in absorbance at a wavelength where the aglycone absorbs strongly.

Visualizations

Structural Comparison

G cluster_this compound This compound Moiety cluster_rutinose Rutinose Moiety V_Glc β-D-Glucose V_Ara α-L-Arabinose V_Glc->V_Ara α(1→6) R_Glc D-Glucose R_Rha α-L-Rhamnose R_Glc->R_Rha α(1→6) Flavonoid Flavonoid Aglycone Flavonoid->V_Glc O-glycosidic bond Flavonoid->R_Glc O-glycosidic bond

Caption: Structural comparison of this compound and rutinose moieties attached to a flavonoid aglycone.

Enzymatic Hydrolysis Pathway

G cluster_vicianin Vicianoside Metabolism cluster_rutin Rutinoside Metabolism Vicianin Flavonoid-O-Vicianoside (e.g., Vicianin) V_Aglycone Flavonoid Aglycone Vicianin->V_Aglycone Vicianin Hydrolase This compound This compound Vicianin->this compound Vicianin Hydrolase Rutin Flavonoid-O-Rutinoside (e.g., Rutin) R_Aglycone Flavonoid Aglycone Rutin->R_Aglycone Rutinosidase Rutinose Rutinose Rutin->Rutinose Rutinosidase G start Sample containing Flavonoid Glycosides (Vicianoside & Rutinoside) extraction Extraction of Flavonoids start->extraction hplc HPLC-DAD/MS Analysis (Identification & Quantification) extraction->hplc hydrolysis Enzymatic Hydrolysis (Vicianin Hydrolase & Rutinosidase) extraction->hydrolysis bioavailability In vitro / In vivo Bioavailability Studies extraction->bioavailability antioxidant Antioxidant Activity Assays (DPPH, ABTS, etc.) extraction->antioxidant microbiota Gut Microbiota Metabolism Studies extraction->microbiota data Data Analysis & Comparison hplc->data hydrolysis->hplc bioavailability->data antioxidant->data microbiota->data

References

Vicianosides vs. Rutinosides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavonoid glycosides, the nature of the sugar moiety attached to the aglycone plays a pivotal role in modulating their pharmacokinetic profiles and biological activities. This guide provides a comparative analysis of two common classes of flavonoid disaccharides: vicianosides and rutinosides. While direct comparative studies are limited, this document synthesizes available experimental data to draw objective comparisons of their antioxidant, anti-inflammatory, and anticancer properties.

Structural Differences

The fundamental difference between vicianosides and rutinosides lies in the disaccharide unit attached to the flavonoid aglycone.

  • Rutinosides : Possess rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. A well-known example is Rutin (B1680289) (Quercetin-3-O-rutinoside).

  • Vicianosides : Contain vicianose, a disaccharide of α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose. An example is Quercetin-3-O-vicianoside.

The structural variance in the terminal sugar (rhamnose in rutinosides vs. arabinose in vicianosides) can influence the molecule's polarity, solubility, and interaction with cellular targets, thereby affecting its biological efficacy.

Comparative Biological Activity: Quantitative Data

The following tables summarize quantitative data from various studies on the biological activities of vicianosides and rutinosides. It is important to note that direct comparisons within a single study are scarce, and thus, these tables compile data from different sources.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods, with a lower IC₅₀ value indicating higher antioxidant potential.

Flavonoid GlycosideAglyconeAssayIC₅₀ (µM)Source
Rutinosides
Rutin (Quercetin-3-O-rutinoside)QuercetinDPPH60.25[1]
Rutin (Quercetin-3-O-rutinoside)QuercetinABTS105.43[1]
Kaempferol-3-O-rutinosideKaempferolDPPH>100[2]
Vicianosides
Quercetin-3-O-vicianosideQuercetin-Data not available
Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Flavonoid GlycosideAglyconeCell LineAssayInhibition/IC₅₀Source
Rutinosides
Rutin (Quercetin-3-O-rutinoside)QuercetinRAW 264.7NO ProductionSimilar to rutin glycoside[1]
Kaempferol-3-O-rutinosideKaempferolRAW 264.7NO ProductionDose-dependent inhibition[3]
Vicianosides
Quercetin-3-O-vicianosideQuercetin--Data not available

Note: While specific IC₅₀ values for NO inhibition by these specific vicianosides were not found, studies on other flavonoid glycosides suggest that the sugar moiety can influence the anti-inflammatory response.

Anticancer Activity

The cytotoxic effects of flavonoids against cancer cell lines are a significant area of research, often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).

Flavonoid GlycosideAglyconeCell LineIC₅₀ (µM)Source
Rutinosides
Rutin (Quercetin-3-O-rutinoside)QuercetinHCT116 (Colon)>200[3]
Kaempferol-3-O-rutinosideKaempferolA549 (Lung)>100[2]
Vicianosides
Quercetin-3-O-vicianosideQuercetin-Data not available

Note: Data for the anticancer activity of vicianosides is limited. However, studies on other glycosides, such as apigenin-7-O-glucoside, have shown more potent cytotoxic effects compared to the aglycone, suggesting that the glycosidic moiety can enhance anticancer activity in some cases.[4]

Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways. The specific pathways affected can differ based on the flavonoid's structure, including its glycosylation pattern.

Anti-inflammatory Signaling

Vicianosides and rutinosides are known to modulate key inflammatory pathways, primarily by inhibiting the activation of NF-κB and the MAPK signaling cascade.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK LPS LPS LPS->TLR4 Vicianosides Vicianosides Vicianosides->IKK Inhibition Vicianosides->MAPK Inhibition Rutinosides Rutinosides Rutinosides->IKK Inhibition Rutinosides->MAPK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Activation

Figure 1: Inhibition of NF-κB and MAPK pathways.
Anticancer Signaling

The anticancer effects of flavonoids often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation pathways such as the PI3K/Akt pathway.

anticancer_pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Vicianosides Vicianosides PI3K PI3K Vicianosides->PI3K Inhibition Bax Bax Vicianosides->Bax Upregulation Bcl2 Bcl-2 Vicianosides->Bcl2 Downregulation Rutinosides Rutinosides Rutinosides->PI3K Inhibition Rutinosides->Bax Upregulation Rutinosides->Bcl2 Downregulation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Caspases Caspases Bax->Caspases Activation Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Modulation of PI3K/Akt and apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

dpph_workflow A Prepare DPPH solution (0.1 mM in methanol) C Mix DPPH solution with sample A->C B Prepare sample dilutions (Vicianoside/Rutinoside) B->C D Incubate in dark (30 min, room temp) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC₅₀ E->F

Figure 3: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (vicianosides and rutinosides) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to each well, followed by 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the sample.[5]

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium as an indicator of NO production.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[6]

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, which is proportional to the number of viable cells.

mtt_workflow A Seed cancer cells in 96-well plate B Treat with various concentrations of Vicianoside/Rutinoside A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate (2-4h) C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate % viability and IC₅₀ F->G

Figure 4: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the vicianoside or rutinoside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.[7]

Conclusion

The available data, although not providing extensive direct comparisons, suggests that both vicianosides and rutinosides possess significant biological activities. The nature of the sugar moiety—this compound versus rutinose—likely influences the potency of these activities. Generally, glycosylation tends to decrease in vitro antioxidant activity compared to the aglycone, while its effect on anti-inflammatory and anticancer activities can be more variable and sometimes even enhanced.

For researchers and drug development professionals, this guide highlights the need for more direct comparative studies to fully elucidate the structure-activity relationships of these flavonoid glycosides. Such studies would be invaluable in identifying lead compounds with optimized efficacy for therapeutic applications.

References

A Comparative Guide to the Enzymatic Specificity for Vicianose and Primeverose Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity of two key glycoside hydrolases: vicianin (B86284) hydrolase and β-primeverosidase, which are crucial in the metabolism of vicianose and primeverose-containing compounds, respectively. This information is vital for understanding the release of bioactive molecules and aroma precursors in various biological systems.

Executive Summary

Vicianin hydrolase and β-primeverosidase, both members of the glycosyl hydrolase family 1, exhibit distinct but overlapping specificities for disaccharide glycosides. Vicianin hydrolase shows a strong preference for β-vicianosides, while β-primeverosidase is most active on β-primeverosides but can also hydrolyze β-vicianosides, albeit less efficiently. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the enzymatic reactions and biosynthetic pathways to facilitate a clear understanding of their functional differences.

Quantitative Comparison of Substrate Specificity

The following tables summarize the available quantitative data on the substrate specificity of vicianin hydrolase and β-primeverosidase. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Substrate Specificity of Vicianin Hydrolase

Enzyme SourceSubstrateRelative Activity (%)Km (mM)Reference
Vicia angustifoliaVicianin100-[1]
pNP β-primeverosideHigh activity-[2]
2-phenylethyl β-primeverosideHigh activity-[2]
FurcatinHigh activity-[2]
Mandelonitrile β-gentiobioside51-[2]
Prunasin34-[2]
Davallia trichomanoides(R)-Vicianin1004.9[3][4]
(R)-Amygdalin27-[3][4]
(R)-Prunasin14-[3][4]
p-nitrophenyl-β-D-glucoside3-[3][4]

Table 2: Substrate Specificity of β-Primeverosidase from Camellia sinensis

SubstrateRelative Activity (%)Km Ratio (β-vicianoside / β-primeveroside)Reference
β-primeveroside1001[5]
β-vicianoside207[5]
β-gentiobioside5-[5]
2-phenylethyl β-D-glucopyranosideInactive-[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the literature for determining the enzymatic specificity of vicianin hydrolase and β-primeverosidase.

Protocol 1: Assay for Vicianin Hydrolase Activity using HPLC

This method is used to determine the activity of vicianin hydrolase by measuring the liberation of the aglycone (e.g., mandelonitrile) from its glycoside substrate.

1. Enzyme Preparation:

  • Purify vicianin hydrolase from the source material (e.g., seeds of Vicia angustifolia) using chromatography techniques such as DEAE-, CM-, and Con A-Sepharose.[7]

2. Reaction Mixture:

  • Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., vicianin) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).

3. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.

4. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a suitable quenching agent (e.g., an organic solvent like methanol).

  • Centrifuge the mixture to pellet any precipitate and collect the supernatant.

5. HPLC Analysis:

  • Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC).[8][9]

  • Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to separate the aglycone from the substrate and other reaction components.

  • Detect the aglycone using a UV detector at an appropriate wavelength.

  • Quantify the amount of liberated aglycone by comparing the peak area to a standard curve of the pure aglycone.

6. Calculation of Enzyme Activity:

  • Calculate the enzyme activity based on the amount of aglycone released per unit time per amount of enzyme.

Protocol 2: Colorimetric Assay for β-Primeverosidase Activity

This method utilizes an artificial chromogenic substrate, such as p-nitrophenyl-β-D-primeveroside (pNP-primeveroside), to measure β-primeverosidase activity.

1. Enzyme Preparation:

  • Purify β-primeverosidase from the source material (e.g., tea leaves) through established protein purification protocols.

2. Reaction Mixture:

  • Prepare a reaction mixture in a 96-well plate containing the purified enzyme and pNP-primeveroside in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).[10][11][12][13]

3. Incubation:

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined time.

4. Reaction Termination:

  • Stop the reaction by adding a high pH solution, such as sodium carbonate (Na₂CO₃), which also enhances the color of the product.[10]

5. Absorbance Measurement:

  • Measure the absorbance of the liberated p-nitrophenol at 405-410 nm using a microplate reader.[10][11][13]

6. Calculation of Enzyme Activity:

  • Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.

  • Calculate the enzyme activity in units, where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.

Signaling Pathways and Metabolic Relationships

While dedicated signaling pathways for this compound and primeverose are not well-defined, their biosynthesis is an integral part of the secondary metabolism in plants, leading to the formation of a diverse array of glycosides with various biological functions.

Biosynthesis of this compound and Primeverose Glycosides

The formation of this compound and primeverose glycosides is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor (UDP-sugar) to an acceptor molecule (aglycone).[6][14] The biosynthesis of the respective disaccharides involves the sequential action of specific UGTs.

Biosynthesis of this compound and Primeverose Glycosides cluster_precursors Sugar Precursors cluster_aglycone Aglycone cluster_vicianose_pathway This compound Pathway cluster_primeverose_pathway Primeverose Pathway UDP-Glucose UDP-Glucose Glucosyl-Aglycone_V Glucosyl-Aglycone UDP-Glucose->Glucosyl-Aglycone_V UGT1 Glucosyl-Aglycone_P Glucosyl-Aglycone UDP-Glucose->Glucosyl-Aglycone_P UGT3 UDP-Arabinose UDP-Arabinose Vicianosyl-Aglycone Vicianosyl-Aglycone (Vicianin if Aglycone is Mandelonitrile) UDP-Arabinose->Vicianosyl-Aglycone UDP-Xylose UDP-Xylose Primeverosyl-Aglycone Primeverosyl-Aglycone UDP-Xylose->Primeverosyl-Aglycone Aglycone Aglycone Aglycone->Glucosyl-Aglycone_V Aglycone->Glucosyl-Aglycone_P Glucosyl-Aglycone_V->Vicianosyl-Aglycone UGT2 (α-1,6 linkage) Glucosyl-Aglycone_P->Primeverosyl-Aglycone UGT4 (β-1,6 linkage)

Biosynthesis of this compound and Primeverose Glycosides.
Enzymatic Hydrolysis Workflow

The hydrolysis of this compound and primeverose glycosides by their respective enzymes, vicianin hydrolase and β-primeverosidase, releases the disaccharide and the aglycone. This process is a key step in activating defense compounds or releasing volatile aroma molecules.

Enzymatic Hydrolysis Workflow cluster_vicianin_hydrolysis Vicianin Hydrolase Activity cluster_primeverosidase_hydrolysis β-Primeverosidase Activity Vicianin Vicianin (Mandelonitrile β-vicianoside) VH Vicianin Hydrolase Vicianin->VH Mandelonitrile_V Mandelonitrile VH->Mandelonitrile_V This compound This compound (α-L-arabinopyranosyl-(1→6)-β-D-glucose) VH->this compound Primeveroside β-Primeveroside (Aglycone β-primeveroside) BP β-Primeverosidase Primeveroside->BP Aglycone Aglycone (e.g., Benzyl alcohol) BP->Aglycone Primeverose Primeverose (β-D-xylopyranosyl-(1→6)-β-D-glucose) BP->Primeverose

Enzymatic Hydrolysis of Vicianin and β-Primeveroside.

Conclusion

Vicianin hydrolase and β-primeverosidase demonstrate exquisite specificity for their primary disaccharide glycoside substrates, vicianin and β-primeveroside, respectively. While vicianin hydrolase is highly specific for the this compound moiety, β-primeverosidase exhibits a degree of cross-reactivity with β-vicianoside. This distinction in substrate preference has significant implications for the controlled release of aglycones in biological systems. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers investigating the roles of these enzymes in plant defense, aroma formation, and other metabolic processes. Further research involving direct comparative kinetic analysis of both enzymes with a range of this compound and primeverose-containing substrates under standardized conditions would provide a more definitive understanding of their catalytic efficiencies and specificities.

References

Comparative Stability of Flavonoid Vicianosides and Related Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of flavonoid glycosides is paramount for ensuring the efficacy and shelf-life of therapeutic candidates and natural health products. This guide provides a comparative analysis of the stability of flavonoid vicianosides and related flavonoid diglycosides under various stress conditions, supported by experimental data and detailed methodologies.

Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their potential health benefits. In nature, they often exist as glycosides, with one or more sugar moieties attached to the flavonoid aglycone. The type and linkage of these sugars can significantly influence the compound's solubility, bioavailability, and, critically, its stability. Flavonoid vicianosides, characterized by the attachment of the disaccharide vicianose (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose), are a notable subgroup. This guide will delve into the comparative stability of these compounds, with a particular focus on their response to stressors commonly encountered during processing and storage, such as acid, base, oxidation, heat, and light.

Comparative Analysis of Flavonoid Glycoside Stability

While direct comparative studies on a wide range of flavonoid vicianosides are limited, a clearer picture of their relative stability can be constructed by examining data from forced degradation studies on individual compounds and related flavonoid diglycosides. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.

This guide focuses on the comparative stability of two key flavonoid diglycosides: Diosmin (B1670713) (a flavone (B191248) rutinoside, an isomer of a vicianoside) and Linarin (B1675465) (a flavone vicianoside). Additionally, the stability of Vicenin-2, a C-glycosyl flavonoid, is included to highlight the profound impact of the sugar linkage type on stability.

Data Presentation: Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies on Diosmin, Linarin, and Vicenin-2, providing a basis for their comparative stability.

Flavonoid GlycosideStress ConditionReagent/ParametersDurationDegradation (%)Reference
Diosmin Acid Hydrolysis0.1 M HCl8 hours11.2[1]
Base Hydrolysis0.1 M NaOH30 minutes14.8[1]
Oxidation30% H₂O₂2 hours12.5[1]
PhotolysisUV light (254 nm)24 hours8.6[1]
Linarin ThermalNot specifiedNot specifiedThermally unstable, follows first-order degradation kinetics[2]
Acid Hydrolysis0.1 N HCl72 hours (40°C)Prone to degradation[3]
Base Hydrolysis0.1 N NaOH72 hours (40°C)Prone to degradation[3]
Oxidation0.3% H₂O₂Not specifiedProne to degradation[3]
PhotolysisUV lightNot specifiedProne to degradation[3]
Vicenin-2 General StabilityAlkaline pHNot specifiedLess stable under alkaline conditions[4]
General StabilityAcidic pHNot specifiedMore stable than O-glycosides[4]

Key Observations:

  • Diosmin , a flavonoid O-diglycoside, exhibits moderate degradation under acidic, basic, and oxidative stress. Its relatively lower degradation under photolytic stress suggests a higher degree of photostability compared to other conditions.

  • Linarin , a flavonoid vicianoside, is reported to be thermally unstable and prone to degradation under acidic, basic, oxidative, and photolytic conditions.[2][3] While specific degradation percentages from the cited studies are not provided, the qualitative data indicates a higher susceptibility to degradation compared to Diosmin under similar stress types. The degradation of linarin is noted to follow first-order kinetics, suggesting that the rate of degradation is proportional to the concentration of the compound.[2]

  • Vicenin-2 , a C-glycosyl flavonoid, is expected to be more stable across a range of pH values, particularly in acidic conditions, when compared to O-glycosyl flavonoids like diosmin and linarin.[4] This enhanced stability is attributed to the carbon-carbon bond between the sugar and the flavonoid aglycone, which is more resistant to hydrolysis than the carbon-oxygen bond found in O-glycosides.[5][6] However, it is noted to be less stable under alkaline conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of stability studies. The following sections outline the typical experimental protocols for forced degradation studies as applied to flavonoid glycosides.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.[7]

1. Preparation of Stock Solution: A stock solution of the flavonoid glycoside is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of a strong acid (e.g., 0.1 M or 1 M HCl) and incubated at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 2 to 24 hours).[1] After incubation, the solution is neutralized with a corresponding base (e.g., 0.1 M or 1 M NaOH).

  • Base Hydrolysis: The stock solution is treated with an equal volume of a strong base (e.g., 0.1 M or 1 M NaOH) and kept at a controlled temperature for a specific duration. The reaction is then neutralized with an equivalent amount of acid.

  • Oxidative Degradation: The flavonoid solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for a set time.

  • Thermal Degradation: A solid sample or a solution of the flavonoid is exposed to high temperatures (e.g., 80-100°C) for a specified period.

  • Photodegradation: The flavonoid solution is exposed to a controlled light source, such as a UV lamp (e.g., at 254 nm) or a xenon lamp, for a defined duration to assess its photostability.

3. Sample Analysis: After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

  • Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of flavonoids and their degradation products.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing a buffer like phosphate (B84403) or an acid like formic acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Detection: The eluting compounds are detected at a wavelength where the flavonoid of interest has maximum absorbance (e.g., 280-350 nm).

  • Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of a flavonoid vicianoside.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution of Flavonoid Vicianoside acid Acid Hydrolysis (e.g., 0.1 M HCl) stock_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH) stock_solution->base Expose to Stress oxidation Oxidation (e.g., 30% H₂O₂) stock_solution->oxidation Expose to Stress thermal Thermal Degradation (e.g., 80°C) stock_solution->thermal Expose to Stress photo Photodegradation (e.g., UV Light) stock_solution->photo Expose to Stress neutralization Neutralization (for Acid/Base) acid->neutralization base->neutralization dilution Dilution oxidation->dilution thermal->dilution photo->dilution neutralization->dilution hplc_analysis Stability-Indicating HPLC Analysis dilution->hplc_analysis quantification Quantify Degradation hplc_analysis->quantification comparison Compare Stability quantification->comparison

Workflow for Forced Degradation Study of Flavonoid Vicianosides.

Logical Relationship of Flavonoid Glycoside Stability

The stability of a flavonoid glycoside is influenced by several structural factors. The following diagram illustrates the logical relationship between the type of glycosidic linkage and the expected stability.

Flavonoid_Stability_Logic cluster_types Glycosidic Linkage Type cluster_bond_stability Bond Characteristics cluster_stability_outcome Relative Stability flavonoid_glycoside Flavonoid Glycoside o_glycoside O-Glycoside (e.g., Vicianoside, Rutinoside) flavonoid_glycoside->o_glycoside is a type of c_glycoside C-Glycoside (e.g., Vicenin-2) flavonoid_glycoside->c_glycoside is a type of co_bond C-O Ether Bond (Less Stable to Hydrolysis) o_glycoside->co_bond has a cc_bond C-C Bond (More Stable to Hydrolysis) c_glycoside->cc_bond has a less_stable Generally Less Stable co_bond->less_stable leads to more_stable Generally More Stable cc_bond->more_stable leads to

References

A Structural Showdown: Vicianose and Other Common Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of carbohydrate structure is paramount. This guide provides a detailed structural comparison of vicianose, a less common disaccharide, with the widely studied sucrose, lactose, and maltose. The comparative analysis is supported by quantitative data and detailed experimental methodologies for structural elucidation.

Structural and Physicochemical Comparison

The fundamental differences between these disaccharides lie in their constituent monosaccharides and the nature of the glycosidic bond connecting them. These structural variations influence their chemical and biological properties.

PropertyThis compoundSucroseLactoseMaltose
Monosaccharide Composition L-Arabinopyranose + D-Glucoseα-D-Glucose + β-D-Fructoseβ-D-Galactose + α/β-D-Glucoseα-D-Glucose + α-D-Glucose
Glycosidic Linkage α-1→6α-1→β-2β-1→4α-1→4
Molecular Formula C11H20O10C12H22O11C12H22O11C12H22O11
Molecular Weight ( g/mol ) 312.27[1][2][3]342.30[4][5][6][7][8][9]342.30[10][11][12][13]342.30[14][15][16][17][18][19]
Melting Point (°C) 210 (decomposes)[2]186 (decomposes)[4][8]202 (monohydrate), 252 (anhydrous)[11][20][21]160-165[16][22][23]
Solubility in Water Very soluble[2]203.9 g/100mL (20 °C)[24]~18 g/100mL (room temp)[20]1.080 g/mL (20 °C)[16][23]
Reducing Sugar? Yes[2]No[4]Yes[20]Yes[23]

Experimental Protocols for Structural Determination

The structural characterization of disaccharides relies on a combination of chemical and analytical techniques to determine their monosaccharide composition and the specific linkage between them.

Monosaccharide Composition Analysis

This procedure aims to break down the disaccharide into its constituent monosaccharides and identify them.

Protocol:

  • Acid Hydrolysis: The disaccharide sample is hydrolyzed by treatment with an acid, such as trifluoroacetic acid (TFA), to cleave the glycosidic bond.

  • Derivatization: The resulting monosaccharides are chemically modified (derivatized) to enhance their volatility and allow for separation and detection by gas chromatography. A common method is the formation of alditol acetates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized monosaccharides are separated on a GC column and identified based on their retention times and mass spectra, which are compared to known standards.

  • High-Performance Liquid Chromatography (HPLC): Alternatively, the hydrolyzed monosaccharides can be labeled with a fluorescent tag and analyzed by HPLC with a fluorescence detector.[25] This method offers high sensitivity.

Glycosidic Linkage Analysis

Determining the precise connection point and stereochemistry of the glycosidic bond is crucial for a complete structural understanding.

Protocol:

  • Methylation Analysis: This classic technique involves methylating all free hydroxyl groups on the disaccharide. The molecule is then hydrolyzed, and the resulting partially methylated monosaccharides are analyzed by GC-MS. The positions of the non-methylated hydroxyl groups indicate the points of glycosidic linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful non-destructive techniques that provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants of the anomeric protons and carbons are particularly diagnostic for determining the stereochemistry (α or β) and the linkage positions of the glycosidic bond.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can be used to fragment the disaccharide ion in the gas phase. The resulting fragmentation pattern can provide information about the connectivity of the monosaccharide units.

Visualization of Structural Relationships

The following diagram illustrates the hierarchical relationship between disaccharides and their constituent monosaccharides, highlighting the specific composition of this compound and the other compared sugars.

Disaccharide_Comparison cluster_disaccharides Disaccharides cluster_monosaccharides Monosaccharides This compound This compound Arabinopyranose Arabinopyranose This compound->Arabinopyranose α-1→6 Glucose Glucose This compound->Glucose Sucrose Sucrose Sucrose->Glucose α-1→β-2 Fructose Fructose Sucrose->Fructose Lactose Lactose Lactose->Glucose Galactose Galactose Lactose->Galactose β-1→4 Maltose Maltose Maltose->Glucose α-1→4 Maltose->Glucose

Disaccharide Composition and Linkage

References

Differential Hydrolysis of Vicianin and Amygdalin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the enzymatic hydrolysis of two common cyanogenic glycosides, vicianin (B86284) and amygdalin (B1666031). Understanding the distinct enzymatic pathways and kinetics of these compounds is crucial for researchers in plant biochemistry, toxicology, and drug development. This document outlines the enzymes involved, their respective hydrolysis products, kinetic parameters, and detailed experimental protocols for their analysis.

Introduction

Vicianin and amygdalin are cyanogenic glycosides found in various plant species. Their hydrolysis releases hydrogen cyanide, a potent toxin, as a defense mechanism against herbivores. However, the specific enzymes and pathways involved in their degradation differ significantly, leading to different hydrolysis rates and product profiles. This guide aims to provide a clear and objective comparison to aid researchers in their studies of these compounds.

Hydrolysis Pathways

The enzymatic breakdown of vicianin and amygdalin follows distinct pathways. Vicianin undergoes a single-step hydrolysis, while amygdalin hydrolysis is a two-step process.

Vicianin Hydrolysis

Vicianin is directly hydrolyzed by the enzyme vicianin hydrolase into (R)-mandelonitrile and the disaccharide vicianose.[1][2] (R)-mandelonitrile then non-enzymatically decomposes to form benzaldehyde (B42025) and hydrogen cyanide.

Vicianin_Hydrolysis Vicianin Vicianin Mandelonitrile (R)-Mandelonitrile Vicianin->Mandelonitrile + H₂O This compound This compound Vicianin->this compound Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN Enzyme Vicianin Hydrolase Enzyme->Vicianin catalyzes

Diagram 1: Vicianin Hydrolysis Pathway.
Amygdalin Hydrolysis

The hydrolysis of amygdalin is a sequential process involving two different β-glucosidases.[3]

  • Amygdalin hydrolase first cleaves the terminal glucose molecule from amygdalin to produce prunasin (B192207) and glucose.[4][5]

  • Prunasin hydrolase then hydrolyzes prunasin to (R)-mandelonitrile and another molecule of glucose.[4][6]

  • Finally, (R)-mandelonitrile spontaneously decomposes into benzaldehyde and hydrogen cyanide.[7]

Amygdalin_Hydrolysis Amygdalin Amygdalin Prunasin Prunasin Amygdalin->Prunasin + H₂O Glucose1 Glucose Amygdalin->Glucose1 Mandelonitrile (R)-Mandelonitrile Prunasin->Mandelonitrile + H₂O Glucose2 Glucose Prunasin->Glucose2 Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN Enzyme1 Amygdalin Hydrolase Enzyme1->Amygdalin catalyzes Enzyme2 Prunasin Hydrolase Enzyme2->Prunasin catalyzes Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Plant_Material Plant Material (e.g., seeds) Extraction Enzyme Extraction & Purification Plant_Material->Extraction Reaction_Setup Reaction Setup (Buffer, Substrate, Enzyme) Extraction->Reaction_Setup Substrate_Prep Substrate Preparation (Vicianin/Amygdalin) Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Temp & Time) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench HPLC HPLC Analysis Reaction_Quench->HPLC Spectrophotometry Spectrophotometry Reaction_Quench->Spectrophotometry Data_Analysis Data Analysis (Kinetics, Quantification) HPLC->Data_Analysis Spectrophotometry->Data_Analysis

References

Vicianose Glycosides: A Comparative Guide to their Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of various phytochemicals is crucial for the discovery of new therapeutic agents. Among the vast array of plant-derived compounds, vicianose glycosides, a specific class of flavonoids, have garnered interest. This guide provides a comparative overview of the antioxidant activity of this compound glycosides, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on a wide range of this compound glycosides are limited in the existing literature. However, by compiling available data for individual compounds and comparing them with other flavonoid glycosides and standard antioxidants, we can gain insights into their relative potency. The following table summarizes the antioxidant activity of a this compound glycoside alongside other relevant flavonoids. The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.

CompoundAglyconeGlycoside TypeAssayIC50 (µM)Reference CompoundIC50 (µM) of Reference
Cyanidin-3-O-glucoside*CyanidinO-glucosideLDL Oxidation6.5Resveratrol (B1683913)34
Ascorbic Acid212
Procyanidin B3(Epi)catechinDimerDPPH~22.3**Gallic Acid~294***
QuercetinQuercetinAglyconeDPPH---
Rutin (Quercetin-3-O-rutinoside)QuercetinO-rutinosideDPPH---

*Note: Cyanidin-3-O-glucoside is structurally very similar to cyanidin-3-O-vicianoside, with this compound being a disaccharide of arabinose and glucose. Data for cyanidin-3-O-vicianoside was not readily available.[1] **Calculated from 7.86 µg/ml.[2] ***Calculated from 52.40 µg/ml.[2]

Key Observations

From the available data, it is evident that anthocyanin glycosides like cyanidin-3-O-glucoside exhibit potent antioxidant activity, significantly stronger than other well-known antioxidants such as resveratrol and ascorbic acid in the specified assay.[1] Generally, the antioxidant capacity of flavonoids is influenced by the structure of the aglycone and the nature and position of the glycosidic moiety. The presence of a sugar unit can affect the molecule's solubility and interaction with free radicals. While aglycones are often more potent antioxidants than their corresponding glycosides, the glycosylation can enhance bioavailability.[3]

Experimental Protocols

To ensure reproducibility and standardization in antioxidant research, detailed experimental protocols are essential. Below are the methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (this compound glycosides and reference standards) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of the sample solution to 150 µL of the DPPH solution.

  • Incubation: Shake the microplate vigorously and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and reference standards in the appropriate solvent.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the ABTS•+ solution without the sample, and Abssample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Antioxidant This compound Glycoside (Antioxidant) Antioxidant->ROS Scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Neutralization ROS Neutralization AntioxidantEnzymes->Neutralization Catalyzes Neutralization->ROS Reduces

Caption: A simplified diagram of an antioxidant signaling pathway.

Antioxidant Activity Comparison Workflow Start Start: Select this compound Glycosides for Comparison Preparation Prepare Stock Solutions of Glycosides and Standards Start->Preparation AssaySelection Select Antioxidant Assays (e.g., DPPH, ABTS) Preparation->AssaySelection DPPH_Assay Perform DPPH Assay AssaySelection->DPPH_Assay DPPH ABTS_Assay Perform ABTS Assay AssaySelection->ABTS_Assay ABTS DataCollection Measure Absorbance and Calculate % Inhibition DPPH_Assay->DataCollection ABTS_Assay->DataCollection IC50 Determine IC50 Values DataCollection->IC50 Comparison Compare IC50 Values and Assess Relative Potency IC50->Comparison End End: Conclude on Antioxidant Activity of this compound Glycosides Comparison->End

Caption: Experimental workflow for comparing antioxidant activity.

References

Unraveling the Chromatographic Behavior of Vicianose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of glycosidic compounds, understanding the chromatographic behavior of specific sugar moieties is paramount for accurate identification and quantification. This guide provides a comparative analysis of the chromatographic behavior of vicianose, a disaccharide commonly found in plant glycosides, against other relevant sugars. The information presented herein is supported by experimental data from published studies, offering a valuable resource for method development and interpretation of analytical results.

This compound (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose) is a disaccharide of significant interest due to its presence in a variety of bioactive natural products, including flavonoid glycosides. Its chromatographic separation from other sugars, particularly its structural isomer rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), can be challenging. This guide delves into the nuances of this compound's chromatographic properties, offering a comparative perspective with other common monosaccharides and disaccharides.

Comparative Chromatographic Data

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and sensitive detection of underivatized carbohydrates. The retention of sugars on an anion-exchange column under alkaline conditions is influenced by the number and position of hydroxyl groups, as well as the overall molecular structure. This allows for the separation of closely related isomers.

The following table summarizes the typical elution order and relative retention of this compound compared to other sugars based on principles of anion-exchange chromatography. It is important to note that absolute retention times can vary significantly depending on the specific experimental conditions.

SugarTypeLinkageTypical Elution Order (Relative to this compound)
GlucoseMonosaccharide-Earlier
ArabinoseMonosaccharide-Earlier
RhamnoseMonosaccharide-Earlier
This compound Disaccharide α-L-Arabinopyranosyl-(1→6)-β-D-Glucopyranose -
RutinoseDisaccharideα-L-Rhamnopyranosyl-(1→6)-β-D-GlucopyranoseLater
GentiobioseDisaccharideβ-D-Glucopyranosyl-(1→6)-β-D-GlucopyranoseLater
IsomaltoseDisaccharideα-D-Glucopyranosyl-(1→6)-α-D-GlucopyranoseLater
CellobioseDisaccharideβ-D-Glucopyranosyl-(1→4)-β-D-GlucopyranoseEarlier
MaltoseDisaccharideα-D-Glucopyranosyl-(1→4)-α-D-GlucopyranoseEarlier
LactoseDisaccharideβ-D-Galactopyranosyl-(1→4)-D-GlucoseEarlier
SucroseDisaccharideα-D-Glucopyranosyl-(1→2)-β-D-FructofuranoseEarlier

Note: The elution order is a generalization based on typical HPAEC-PAD conditions for sugar analysis. The relative retention can be influenced by factors such as the exact mobile phase composition, gradient, and column chemistry. The later elution of rutinose compared to this compound is attributed to the subtle differences in the hydroxyl group orientations of arabinose and rhamnose, which affect their interaction with the stationary phase.

Key Factors Influencing Chromatographic Separation

The successful separation of this compound from other sugars is dependent on several key experimental parameters. Understanding these factors is crucial for optimizing chromatographic methods.

Chromatographic_Separation_Factors cluster_details Parameter Details Stationary_Phase Stationary Phase Stationary_Phase_Details Anion-Exchange Resin (e.g., CarboPac series) - Pellicular vs. Microporous - Functional Group Density Stationary_Phase->Stationary_Phase_Details influences Mobile_Phase Mobile Phase Mobile_Phase_Details High pH (NaOH) - Isocratic vs. Gradient Elution - Addition of Acetate Salts Mobile_Phase->Mobile_Phase_Details influences Detection Detection Method Detection_Details Pulsed Amperometric Detection (PAD) - Waveform Optimization - Electrode Material (Gold) Detection->Detection_Details influences

Caption: Factors influencing the chromatographic separation of sugars.

Experimental Protocols

While a single, universally applicable protocol for the analysis of this compound and other sugars does not exist due to the diversity of sample matrices, the following provides a representative experimental methodology based on common practices for HPAEC-PAD analysis of plant-derived glycosides.

Objective: To separate and quantify this compound and other sugar moieties released from flavonoid glycosides after acid hydrolysis.

1. Sample Preparation (Acid Hydrolysis):

  • A purified flavonoid glycoside sample (containing this compound) is dissolved in a known concentration of acid (e.g., 2 M trifluoroacetic acid).

  • The solution is heated at a specific temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to cleave the glycosidic bonds.

  • The reaction mixture is then cooled, and the acid is removed by evaporation under a stream of nitrogen or by using a suitable solid-phase extraction (SPE) cartridge.

  • The dried residue is reconstituted in a known volume of high-purity water for HPAEC-PAD analysis.

2. HPAEC-PAD Analysis:

  • Chromatographic System: A high-performance liquid chromatography system equipped with a quaternary gradient pump, an autosampler, a column thermostat, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Analytical Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1, PA10, or PA20, 4 x 250 mm).

  • Mobile Phase:

    • Eluent A: Deionized water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Gradient Elution Program: A typical gradient program for separating a mixture of monosaccharides and disaccharides would involve an initial isocratic step with a low concentration of NaOH, followed by a gradient increase in NaOH and/or NaOAc to elute more strongly retained sugars. An example gradient is as follows:

    • 0-20 min: Isocratic with 18 mM NaOH

    • 20-35 min: Linear gradient to 18 mM NaOH and 100 mM NaOAc

    • 35-45 min: Linear gradient to 100 mM NaOH and 500 mM NaOAc

    • Followed by a column wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-25 µL

  • Pulsed Amperometric Detection (PAD) Waveform: A standard quadruple potential waveform for carbohydrate analysis is typically used.

3. Data Analysis:

  • Sugars are identified by comparing their retention times with those of authentic standards.

  • Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from known concentrations of the sugar standards.

Concluding Remarks

The chromatographic behavior of this compound is intricately linked to its molecular structure. Its separation from other sugars, particularly isomers like rutinose, requires optimized chromatographic conditions, with HPAEC-PAD being a highly effective analytical technique. By carefully selecting the stationary phase, mobile phase composition, and detection parameters, researchers can achieve the necessary resolution for accurate identification and quantification of this compound in complex samples. The information and protocols provided in this guide serve as a valuable starting point for developing and refining analytical methods for the study of this compound-containing compounds.

A Comparative Analysis of Vicianoside and Rutinoside Bioavailability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of flavonoid glycosides is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of two such glycosides: vicianoside and rutinoside. While extensive research exists for rutinosides, data on vicianosides is notably scarce. This guide summarizes the current knowledge on rutinoside bioavailability, extrapolates the likely metabolic fate of vicianosides based on established principles of flavonoid glycoside metabolism, and presents a detailed experimental protocol for a head-to-head comparative study.

Executive Summary

The bioavailability of flavonoid glycosides, such as vicianosides and rutinosides, is largely dictated by the nature of their sugar moiety. Rutinosides, particularly the well-studied quercetin-3-O-rutinoside (rutin), exhibit low bioavailability. They are poorly absorbed in the small intestine and require enzymatic hydrolysis by the gut microbiota to release their aglycone, which is then absorbed. Direct comparative experimental data on the bioavailability of vicianosides is currently lacking in scientific literature. However, based on the metabolic principles of flavonoid glycosides, it is hypothesized that vicianosides also undergo limited absorption in the small intestine and are primarily metabolized by the gut microbiota in the colon to release their aglycone for subsequent absorption. This guide outlines a comprehensive experimental approach to directly compare the bioavailability of these two important classes of flavonoid glycosides.

The Critical Role of the Sugar Moiety in Bioavailability

Flavonoids are predominantly found in nature as glycosides, where a sugar molecule is attached to the flavonoid aglycone. This sugar portion significantly influences the molecule's solubility, stability, and, most importantly, its absorption and metabolism in the human body.[1][2][3][4] The type of sugar and the linkage between the sugar and the aglycone determine the primary site of absorption and the metabolic pathway.

Rutinoside Bioavailability: A Well-Charted Territory

Rutinosides are disaccharide glycosides where the sugar moiety is rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). The most studied rutinoside is rutin (B1680289) (quercetin-3-O-rutinoside).

Key Aspects of Rutinoside Bioavailability:

  • Poor Small Intestine Absorption: Rutinosides are generally not absorbed intact in the small intestine due to their hydrophilic nature and the lack of specific transporters for this disaccharide.[1]

  • Gut Microbiota Metabolism: The majority of ingested rutinosides transit to the colon, where they are hydrolyzed by the enzymatic machinery of the gut microbiota.[5][6][7][8] Bacterial enzymes, such as α-rhamnosidases and β-glucosidases, cleave the rutinose moiety to release the aglycone (e.g., quercetin).

  • Aglycone Absorption and Metabolism: The liberated aglycone is more lipophilic and can be absorbed by the colonic epithelium. Following absorption, the aglycone undergoes extensive phase II metabolism (glucuronidation, sulfation, and methylation) in the intestinal cells and the liver before entering systemic circulation.[1][2]

Quantitative Data for Rutinoside (Quercetin-3-O-rutinoside):

ParameterValueSpeciesReference
Cmax 0.3 ± 0.3 µg/mLHuman[1]
Tmax 7.0 ± 2.9 hHuman[1]
Relative Bioavailability 23% (compared to quercetin (B1663063) aglycone)Pig[9]
Relative Bioavailability 30% (relative to quercetin glucosides from onions)Human[10]

Vicianoside Bioavailability: An Unexplored Frontier

Vicianosides are disaccharide glycosides containing the sugar vicianose (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose). Examples include quercetin-3-O-vicianoside and kaempferol-3-O-vicianoside. Strikingly, there is a significant lack of direct experimental data on the bioavailability of flavonoid vicianosides in the scientific literature.

Hypothesized Bioavailability and Metabolism of Vicianosides:

Based on the general principles of flavonoid glycoside metabolism, we can hypothesize a metabolic pathway for vicianosides that mirrors that of rutinosides:

  • Limited Absorption in the Small Intestine: Similar to rutinosides, the disaccharide nature of this compound likely prevents significant absorption in the small intestine.

  • Colonic Metabolism by Gut Microbiota: Vicianosides are expected to be substrates for the gut microbiota. Bacterial enzymes, specifically α-L-arabinopyranosidases and β-glucosidases, would be required to cleave the this compound moiety and release the aglycone.

  • Aglycone Absorption and Systemic Metabolism: The released aglycone would then be available for absorption in the colon and subsequent phase II metabolism, similar to what is observed for rutinosides.

The structural similarity between rutinose and this compound (both are 1→6 linked disaccharides) suggests that their metabolic fate in the colon might be comparable. However, the difference in the terminal sugar (rhamnose in rutinose vs. arabinose in this compound) could influence the specific bacterial species and enzymes involved in their hydrolysis, potentially leading to different rates and extents of aglycone release and subsequent absorption.

Signaling Pathways and Metabolic Transformations

The metabolic pathways of both rutinoside and the proposed pathway for vicianoside are centered around the crucial role of the gut microbiota.

cluster_oral Oral Ingestion cluster_si Small Intestine cluster_colon Colon (Gut Microbiota) cluster_absorption Absorption & Metabolism cluster_circulation Systemic Circulation Rutinoside Rutinoside SI_Rut Limited Absorption Rutinoside->SI_Rut Transit Vicianoside Vicianoside SI_Vic Limited Absorption Vicianoside->SI_Vic Transit Hydrolysis_Rut Microbial Hydrolysis (α-rhamnosidase, β-glucosidase) SI_Rut->Hydrolysis_Rut Hydrolysis_Vic Microbial Hydrolysis (α-arabinofuranosidase, β-glucosidase) SI_Vic->Hydrolysis_Vic Aglycone_Rut Aglycone (e.g., Quercetin) Hydrolysis_Rut->Aglycone_Rut Aglycone_Vic Aglycone (e.g., Quercetin) Hydrolysis_Vic->Aglycone_Vic Absorption_Rut Colonic Absorption Aglycone_Rut->Absorption_Rut Absorption_Vic Colonic Absorption Aglycone_Vic->Absorption_Vic Metabolism_Rut Phase II Metabolism (Glucuronidation, Sulfation) Absorption_Rut->Metabolism_Rut Metabolism_Vic Phase II Metabolism (Glucuronidation, Sulfation) Absorption_Vic->Metabolism_Vic Metabolites_Rut Metabolites Metabolism_Rut->Metabolites_Rut Metabolites_Vic Metabolites Metabolism_Vic->Metabolites_Vic

Comparative Metabolic Pathways of Rutinoside and Vicianoside.

Proposed Experimental Protocol for a Comparative Bioavailability Study

To definitively compare the bioavailability of a vicianoside and a rutinoside, a controlled clinical trial is necessary. The following protocol outlines a robust methodology for such a study.

1. Study Design:

  • Type: Randomized, crossover, single-dose pharmacokinetic study.

  • Subjects: Healthy human volunteers (n=12-18), non-smokers, with no history of gastrointestinal diseases, and not taking any medication or supplements known to interfere with flavonoid metabolism or gut microbiota.

  • Interventions:

    • Treatment A: Oral administration of a standardized dose of a flavonoid vicianoside (e.g., quercetin-3-O-vicianoside).

    • Treatment B: Oral administration of an equimolar dose of the corresponding flavonoid rutinoside (e.g., quercetin-3-O-rutinoside).

  • Washout Period: A washout period of at least two weeks between treatments to ensure complete elimination of the compounds from the previous phase.

2. Materials:

  • Highly purified (>98%) flavonoid vicianoside and rutinoside compounds.

  • Standardized low-flavonoid diet for subjects to follow for a specified period before and during each study arm.

  • Internal standards for the aglycone and its major metabolites for analytical quantification.

3. Experimental Procedure:

  • Dietary Control: Subjects will adhere to a low-flavonoid diet for 3 days prior to and during each 48-hour study period.

  • Dosing: After an overnight fast, subjects will receive a single oral dose of either Treatment A or Treatment B with a standardized volume of water.

  • Blood Sampling: Blood samples will be collected in EDTA-containing tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma will be immediately separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Complete urine collections will be performed for 24 hours pre-dose and in intervals of 0-8, 8-24, and 24-48 hours post-dose. The total volume of each collection period will be recorded, and aliquots will be stored at -80°C.

  • Fecal Sample Collection (Optional): Fecal samples can be collected for 72 hours post-dose to quantify the unabsorbed glycosides and to analyze changes in gut microbiota composition.

4. Analytical Methodology:

  • Sample Preparation: Plasma and urine samples will be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone.

  • Quantification: The concentration of the aglycone in the treated samples will be quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.

5. Pharmacokinetic Analysis:

The following pharmacokinetic parameters will be calculated for the aglycone from the plasma concentration-time data for both treatments:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

  • Urinary Excretion: Total amount of the aglycone excreted in urine over 48 hours.

6. Statistical Analysis:

The pharmacokinetic parameters for the vicianoside and rutinoside treatments will be compared using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there are significant differences in their bioavailability.

cluster_prep Study Preparation cluster_intervention Intervention (Crossover Design) cluster_sampling Sample Collection cluster_analysis Analysis Recruitment Subject Recruitment (n=12-18) Diet Low-Flavonoid Diet Recruitment->Diet Dose_V Oral Dose: Vicianoside Diet->Dose_V Washout Washout Period (2 weeks) Dose_V->Washout Blood Blood Sampling (0-48h) Dose_V->Blood Urine Urine Collection (0-48h) Dose_V->Urine Fecal Fecal Collection (Optional, 0-72h) Dose_V->Fecal Dose_R Oral Dose: Rutinoside Dose_R->Blood Dose_R->Urine Dose_R->Fecal Washout->Dose_R HPLC HPLC-MS/MS Analysis (Aglycone Quantification) Blood->HPLC Urine->HPLC Fecal->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK Stats Statistical Comparison PK->Stats

Experimental Workflow for Comparative Bioavailability Study.

Conclusion

While the bioavailability of rutinosides is well-characterized by poor absorption and significant metabolism by the gut microbiota, the bioavailability of vicianosides remains a critical knowledge gap. Based on the structural similarities and established principles of flavonoid glycoside metabolism, a similar metabolic pathway is hypothesized for vicianosides. The provided experimental protocol offers a comprehensive framework for a direct comparative study, which would yield invaluable data for researchers in nutrition, pharmacology, and drug development. Such a study would elucidate the impact of the this compound moiety on flavonoid bioavailability and contribute to a more complete understanding of the structure-bioavailability relationship of these promising natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Vicianose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Vicianose

Understanding the properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Formula C₁₁H₂₀O₁₀
Molar Mass 312.27 g/mol
Appearance Solid
Solubility Soluble in water
Hazard Profile Generally considered non-hazardous.

Step-by-Step Disposal Protocol for this compound

Based on general laboratory safety guidelines and information for similar substances, the following protocol is recommended for the disposal of this compound.[1][2][3]

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses and gloves, when handling this compound.

2. Assess the Waste Stream:

  • Solid this compound: Uncontaminated, solid this compound is generally considered non-hazardous waste.

  • Aqueous Solutions of this compound: Solutions of this compound in water are also typically non-hazardous.

3. Disposal of Solid this compound:

  • Small Quantities: For small amounts, check with your institution's Environmental Health and Safety (EHS) department. If permitted, small quantities of non-hazardous, water-soluble solids may be disposed of down the drain with copious amounts of water.[3]

  • Large Quantities/If Drain Disposal is Prohibited: If drain disposal is not permitted or for larger quantities, collect the solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste. Do not dispose of it in the regular trash to avoid confusion with hazardous materials.[1]

4. Disposal of Aqueous Solutions of this compound:

  • Dilute Solutions: Small volumes of dilute, uncontaminated this compound solutions can typically be flushed down the sanitary sewer with plenty of water, provided this is in accordance with local and institutional regulations.[2][4]

  • Concentrated Solutions or Large Volumes: For more concentrated solutions or larger volumes, it is best practice to consult with your EHS office for guidance.

5. Empty Container Disposal:

  • Thoroughly rinse empty this compound containers with water.

  • The water rinsate can be disposed of down the drain.[2]

  • Deface or remove the label of the empty container and dispose of it with regular laboratory glass or plastic waste, as appropriate.

Important Considerations:

  • Local Regulations are Key: Always prioritize your institution's specific waste disposal guidelines and local regulations.[5] When in doubt, contact your EHS department.

  • Contamination: If this compound or its solutions are contaminated with hazardous materials, the entire mixture must be treated as hazardous waste and disposed of accordingly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VicianoseDisposal start Start: Have this compound Waste assess_waste Assess Waste Type start->assess_waste is_contaminated Is it contaminated with hazardous material? assess_waste->is_contaminated hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes solid_or_liquid Solid or Aqueous Solution? is_contaminated->solid_or_liquid No end End hazardous_waste->end solid_waste Solid this compound solid_or_liquid->solid_waste Solid liquid_waste Aqueous Solution solid_or_liquid->liquid_waste Aqueous check_local_solid Consult EHS/ Local Guidelines for Solid Disposal solid_waste->check_local_solid check_local_liquid Consult EHS/ Local Guidelines for Liquid Disposal liquid_waste->check_local_liquid drain_disposal_solid Drain Disposal Permitted? check_local_solid->drain_disposal_solid dispose_drain_solid Dissolve in Water and Flush with Copious Water drain_disposal_solid->dispose_drain_solid Yes non_hazardous_bin Collect in Labeled Non-Hazardous Waste Container drain_disposal_solid->non_hazardous_bin No dispose_drain_solid->end non_hazardous_bin->end dispose_drain_liquid Flush Down Drain with Copious Water check_local_liquid->dispose_drain_liquid dispose_drain_liquid->end

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.